Benzyl-PEG12-alcohol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPLECFEWRITCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634715 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201808-31-2 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG12-alcohol is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern drug development, particularly in the burgeoning field of targeted protein degradation. As a bifunctional linker, it is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety provides a flexible, hydrophilic spacer within the PROTAC molecule, influencing its solubility, cell permeability, and pharmacokinetic properties. The terminal benzyl (B1604629) group offers a site for further chemical modification, while the alcohol group can be used for conjugation to other molecular entities. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering essential data for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while fundamental identifiers are well-established, specific experimental values for properties such as solubility, density, melting point, and boiling point are not widely available in public literature, a common challenge for complex, non-commodity PEG derivatives. The provided information is based on data from chemical suppliers and extrapolated knowledge from similar PEGylated molecules.
| Property | Value | Source |
| Chemical Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |
| CAS Number | 2218463-17-1 | [1][2][3] |
| Molecular Formula | C31H56O13 | [1][3][4] |
| Molecular Weight | 636.77 g/mol | [1][3][4] |
| Appearance | Solid | |
| Purity | >95% to >98% | [1][3] |
| Storage Conditions | -20°C | [1] |
| Solubility | The hydrophilic polyethylene glycol (PEG) chain enhances water solubility, while the benzyl group contributes to hydrophobicity. Its overall solubility is dependent on concentration, temperature, and pH. It is generally soluble in water and organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695). For aqueous buffers, using a co-solvent such as DMSO or ethanol for initial dissolution is a common practice. | [5][6][7][8] |
| Density | Data not available. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | The terminal alcohol is expected to have a pKa similar to other primary alcohols, in the range of 16-18. | [9] |
| LogP | Data not available. Due to the long PEG chain, the LogP value is expected to be low, indicating hydrophilicity. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not readily found in peer-reviewed literature. However, standard methodologies for characterizing similar compounds would be applicable.
Determination of Solubility:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol, buffer solution).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or by gravimetric analysis after solvent evaporation.
Synthesis of a PROTAC using this compound (General Workflow):
A common application of this compound is in the synthesis of PROTACs. A generalized synthetic workflow is described below.
Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Visualization of Mechanism of Action
As a key component of PROTACs, this compound facilitates the degradation of target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. This compound | 2218463-17-1 | MOLNOVA [molnova.com]
- 2. This compound | 2218463-17-1 [sigmaaldrich.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl-PEG2-alcohol, 0622-08-02 | BroadPharm [broadpharm.com]
- 7. Benzyl-PEG13-alcohol, 26403-74-7 | BroadPharm [broadpharm.com]
- 8. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 9. chem.indiana.edu [chem.indiana.edu]
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG12-alcohol (dodecaethylene glycol monobenzyl ether), a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the prevalent synthetic methodology, robust purification strategies, and essential analytical characterization techniques, supported by detailed experimental protocols and structured data for practical application in a research and development setting.
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This method involves the deprotonation of dodecaethylene glycol (PEG12-diol) to form a more reactive alkoxide, followed by a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide.[3][4] Careful control of stoichiometry is crucial to maximize the yield of the desired mono-substituted product and minimize the formation of the di-benzylated byproduct.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two primary steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate one of the terminal hydroxyl groups of the dodecaethylene glycol, forming a sodium alkoxide.
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.
Diagram of the Synthesis Pathway
Caption: Williamson ether synthesis pathway for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene (B3416737) glycols.
Materials:
-
Dodecaethylene glycol (PEG12-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: To a round-bottom flask containing a magnetic stir bar, add dodecaethylene glycol (1.0 equivalent) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add sodium hydride (1.1 equivalents) to the stirred solution.
-
Caution: NaH reacts violently with water and is flammable. Handle with care under an inert atmosphere.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Section 3.1 for details). The reaction is considered complete when the starting PEG12-diol spot is no longer visible.
-
Quenching: Upon completion, cautiously quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Table 1: Reagent Quantities and Roles
| Reagent | Molar Equivalents | Role |
| Dodecaethylene glycol | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.1 | Strong base for deprotonation |
| Benzyl Bromide (BnBr) | 1.05 | Benzylating agent (electrophile) |
| Anhydrous THF | - | Aprotic solvent |
Purification of this compound
Purification is a critical step to remove unreacted starting materials (dodecaethylene glycol), the di-benzylated byproduct, and excess benzyl bromide. Chromatographic techniques are the most effective for achieving high purity.
Diagram of the General Purification Workflow
Caption: General workflow for the purification of this compound.
Flash Column Chromatography
This is the primary method for purifying the crude product on a laboratory scale.
Experimental Protocol:
-
Sample Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel by dissolving it in a minimal amount of dichloromethane, adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes or 100% dichloromethane).
-
Loading: Carefully load the dried crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of dichloromethane (DCM) and methanol (B129727) (MeOH). A typical gradient starts with 100% DCM to elute non-polar impurities like excess benzyl bromide and the di-benzylated byproduct. The polarity is then gradually increased with methanol (e.g., from 0% to 10% MeOH in DCM) to elute the desired mono-benzylated product. The more polar unreacted dodecaethylene glycol will elute last.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Flash Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) |
| Typical Gradient | Start with 100% DCM, gradually increase to 5-10% MeOH in DCM |
Preparative High-Performance Liquid Chromatography (HPLC)
For applications requiring very high purity (>98%), preparative reversed-phase HPLC is an effective method.[5]
Experimental Protocol:
-
Sample Preparation: Dissolve the partially purified product from column chromatography in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile (B52724) and water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Purification: Perform the purification on a preparative HPLC system with a C18 column.[6]
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram (detection at 254 nm for the benzyl group).
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the fractions with the desired purity and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a solid.
Table 3: Representative Preparative HPLC Conditions
| Parameter | Value/Description |
| Stationary Phase | C18 silica, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 15-20 mL/min (for a preparative column) |
| Detection | UV at 254 nm |
| Gradient | A linear gradient from ~30% B to 90% B over 20-30 minutes |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is an effective technique for monitoring the reaction progress and analyzing fractions from column chromatography.[6]
Table 4: TLC Conditions
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 v/v) |
| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) (KMnO₄) stain |
| Expected Result | The product, this compound, is less polar than the starting PEG12-diol and will have a higher Rf value. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the presence of the benzyl group and the PEG backbone, confirming the structure of the final product.
Table 5: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.25 - 7.35 | multiplet | 5H |
| Benzylic (-CH₂-) | ~4.57 | singlet | 2H |
| PEG Backbone (-OCH₂CH₂O-) | 3.55 - 3.75 | multiplet | ~44H |
| Terminal -CH₂OH | ~3.70 | triplet | 2H |
Summary of Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of this compound.
Table 6: Summary of Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Crude Yield | 70-90% | Gravimetric analysis |
| Purity after Column Chromatography | >95% | HPLC |
| Purity after Preparative HPLC | >98% | HPLC |
| Overall Yield (after purification) | 50-70% | Gravimetric analysis |
Disclaimer: The provided protocols are representative and may require optimization based on specific laboratory conditions and the purity of starting materials. It is recommended to perform small-scale trial reactions to determine the optimal conditions before scaling up.
References
Navigating the Solubility of Benzyl-PEG12-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Benzyl-PEG12-alcohol, a bifunctional linker increasingly utilized in the synthesis of targeted therapeutics such as Proteolysis-Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and the successful development of novel drug candidates. This document outlines its anticipated solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and visualizes key concepts and workflows.
This compound is a molecule that incorporates a benzyl (B1604629) protecting group and a terminal alcohol, connected by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG chain is instrumental in modulating the physicochemical properties of the parent molecule, including its solubility. As a general principle, PEGylation enhances the aqueous solubility and overall hydrophilicity of compounds.[1]
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be inferred from the known properties of its constituent parts—the benzyl group and the PEG chain—and from data on structurally similar PEGylated molecules. The benzyl group imparts a degree of lipophilicity, while the PEG chain enhances polarity and solubility in protic solvents.
A related compound, Amino-PEG12-alcohol, is known to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2] Another cyclic peptide was reported to be soluble in DMSO, ethanol, and methanol (B129727) at concentrations of at least 2.5 mg/mL.[3] Based on these observations and the general behavior of PEGylated compounds, the following table summarizes the expected solubility of this compound.
It is crucial to note that these values are predictive and should be experimentally verified for specific applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The hydrophilic PEG chain enhances aqueous solubility, but the hydrophobic benzyl group may limit it. |
| Phosphate-Buffered Saline (PBS) | Polar Protic | Sparingly Soluble | Similar to water, with potential for slight pH-dependent variations. |
| Ethanol | Polar Protic | Soluble | The alcohol functionality and the ability to hydrogen bond with the PEG chain suggest good compatibility. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for polar organic compounds and PEGylated molecules.[4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent.[5] |
| Dichloromethane (DCM) | Nonpolar | Soluble | The benzyl group and the ether backbone of the PEG chain are expected to confer solubility in this common organic solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is generally a good solvent for PEG and its derivatives.[6] |
| Chloroform | Nonpolar | Soluble | Similar to DCM, the organic character of the molecule suggests solubility.[6] |
Factors Influencing Solubility
The solubility of a PEGylated compound like this compound is not an intrinsic constant but is influenced by several external factors. Understanding these can be critical for formulation and experimental design.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely accepted approach for determining the equilibrium solubility of a compound.[1][5]
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid material is essential.[1]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1][4]
-
Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the undissolved solid.[1][4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector).[1]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions. The results are typically expressed in units such as mg/mL or mM.[4]
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
This compound is a valuable chemical tool in modern drug discovery, particularly in the synthesis of PROTACs.[7] While specific experimental data on its solubility is limited, a strong predictive understanding can be derived from the principles of PEG chemistry and data from analogous compounds. It is anticipated to have good solubility in a range of common polar and nonpolar organic solvents, with more limited solubility in aqueous media. For applications requiring precise concentration data, the experimental protocols outlined in this guide provide a robust framework for accurate solubility determination. This knowledge is paramount for ensuring reproducibility and success in the synthesis and application of this compound-containing constructs.
References
Structural Characterization of Benzyl-PEG12-alcohol: An In-depth NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural characterization of Benzyl-PEG12-alcohol using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the expected ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and an illustrative workflow for the characterization process.
Introduction
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is frequently utilized as a linker in bioconjugation and drug delivery systems.[1] Its structure features a hydrophobic benzyl (B1604629) group, a hydrophilic 12-unit PEG chain, and a terminal hydroxyl group, which is available for further chemical modification.[1] Accurate structural confirmation and purity assessment of this compound are critical for ensuring the quality and reproducibility of its downstream applications.[2] NMR spectroscopy is a primary and powerful technique for the unambiguous structural elucidation of such molecules.[1]
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established spectral data for analogous structures like Benzyl-PEG10-alcohol and fundamental principles of NMR spectroscopy.[2] The data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis.[2]
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H ₅) |
| ~4.57 | Singlet | 2H | Benzylic methylene (B1212753) protons (C₆H₅CH ₂) |
| ~3.75 - 3.55 | Multiplet | 46H | PEG backbone protons (-OCH ₂CH ₂O-) and terminal -CH ₂OH |
| ~2.85 | Triplet | 1H | Terminal hydroxyl proton (-CH₂OH ) |
Note: The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Aromatic quaternary carbon (C ₆H₅) |
| ~128.4 | Aromatic methine carbons (C₆H ₅) |
| ~127.7 | Aromatic methine carbons (C₆H ₅) |
| ~127.5 | Aromatic methine carbons (C₆H ₅) |
| ~73.3 | Benzylic methylene carbon (C₆H₅C H₂) |
| ~70.6 | PEG backbone carbons (-OC H₂C H₂O-) |
| ~61.7 | Terminal methylene carbon (-C H₂OH) |
Experimental Protocols for NMR Analysis
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.[2]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
NMR Data Acquisition
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[2]
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 150 ppm.
-
A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
COSY (Correlated Spectroscopy):
-
Acquire a 2D homonuclear (¹H, ¹H) COSY spectrum to identify proton-proton coupling networks. This is particularly useful for confirming the connectivity within the PEG chain.
-
Data Processing and Analysis
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, integration values, and COSY correlations, comparing them to the reference data provided in Tables 1 and 2.[2]
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the structural characterization of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR characterization.
Expected COSY Correlations
A COSY spectrum of this compound would be relatively simple, primarily showing correlations between the protons within the PEG backbone. Specifically, there would be cross-peaks indicating the coupling between adjacent methylene protons (-O-CH₂-CH₂-O-). This would appear as a strong correlation between the different signals within the broad multiplet observed between 3.75 and 3.55 ppm. Due to the lack of proton-proton coupling across the ether linkages and to the benzyl group, distinct spin systems are not expected. The primary utility of the COSY experiment in this case is to confirm the polymeric nature of the PEG chain.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By combining ¹H, ¹³C, and COSY NMR data, a comprehensive and unambiguous structural assignment can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important PEG derivative in the fields of drug development and bioconjugation.
References
Mass Spectrometry Analysis of Benzyl-PEG12-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Benzyl-PEG12-alcohol, a monodisperse polyethylene (B3416737) glycol (PEG) derivative critical in bioconjugation and drug delivery systems. Accurate characterization of this bifunctional linker is essential for ensuring the quality, efficacy, and safety of resulting biopharmaceutical products. This document outlines the primary mass spectrometry techniques, experimental protocols, and expected fragmentation patterns to facilitate its rigorous analysis.
Introduction to Mass Spectrometry of PEGylated Molecules
Mass spectrometry is a cornerstone analytical technique for the characterization of PEGylated molecules like this compound. The choice of ionization technique is paramount and is typically between Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). MALDI-TOF is often favored for its ability to produce primarily singly charged ions, which simplifies spectral interpretation and is well-suited for determining molecular weight and assessing purity. ESI, especially when coupled with liquid chromatography (LC-ESI-MS), provides high-resolution data and is invaluable for identifying and quantifying impurities, though it can produce multiply charged ions that complicate spectra.
The analysis of PEGylated compounds presents unique challenges, including the potential for polydispersity in traditional PEG products and the generation of complex spectra from multiple charge states. However, as this compound is a discrete molecule, the primary focus of its analysis is on confirming its molecular weight, assessing its purity, and characterizing its fragmentation for structural elucidation.
Quantitative Data Summary
The accurate mass measurement of this compound is fundamental for its identification and quality control. The following table summarizes the expected theoretical and representative experimental mass-to-charge ratios (m/z) for the primary ionic species observed in mass spectrometry.
| Ion Species | Chemical Formula | Theoretical m/z | Representative Experimental m/z | Notes |
| [M+H]⁺ | C₃₁H₅₇O₁₃⁺ | 637.3845 | 637.3850 | The protonated molecule, commonly observed in ESI-MS. |
| [M+Na]⁺ | C₃₁H₅₆O₁₃Na⁺ | 659.3664 | 659.3670 | The sodium adduct, frequently observed in both ESI-MS and MALDI-TOF MS. |
| [M+K]⁺ | C₃₁H₅₆O₁₃K⁺ | 675.3403 | 675.3410 | The potassium adduct, also commonly observed. |
Experimental Protocols
Detailed methodologies for the two primary mass spectrometry techniques are provided below. These protocols are adaptable to specific instrumentation and laboratory conditions.
MALDI-TOF Mass Spectrometry
This protocol is designed for the rapid determination of the molecular weight and purity of this compound.
Materials:
-
This compound sample
-
MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA))
-
Cationizing agent (e.g., Sodium trifluoroacetate (B77799) (NaTFA))
-
Solvent (e.g., 50:50 acetonitrile (B52724)/0.1% trifluoroacetic acid in water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the solvent to a concentration of approximately 1-5 mg/mL.
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the solvent.
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of NaTFA in the solvent.
-
Sample-Matrix Mixture: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.
-
Spotting: Apply 1 µL of the mixture onto the MALDI target plate and allow it to air-dry to facilitate co-crystallization.
-
Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer in positive-ion reflectron mode. Optimize the laser energy to achieve a good signal-to-noise ratio while minimizing in-source fragmentation.
-
Data Analysis: Process the resulting spectrum to determine the monoisotopic mass of the [M+Na]⁺ or [M+K]⁺ adduct. A single dominant peak is expected for a monodisperse product like this compound.
ESI-LC/MS Analysis
This protocol allows for the separation and identification of this compound from potential impurities.
Materials:
-
This compound sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
HPLC or UHPLC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.
-
LC Separation:
-
Inject 1-5 µL of the sample onto the column.
-
Use a gradient elution program, for example:
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
Set the flow rate to a value appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
MS Detection:
-
Operate the ESI source in positive ion mode.
-
Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 400-1000 m/z).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for stable ionization and optimal signal intensity.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize the separated components.
-
Analyze the mass spectrum of the main peak corresponding to this compound to confirm the presence of the [M+H]⁺ ion and other adducts.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
Mass Spectrometry Workflows and Fragmentation Pathways
The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to proceed through cleavage of the benzyl (B1604629) group and fragmentation along the PEG chain.
Interpretation of Fragmentation:
-
Loss of the Benzyl Group: A prominent fragmentation pathway involves the cleavage of the C-O bond connecting the benzyl group to the PEG chain. This can result in the formation of a stable tropylium (B1234903) ion at m/z 91.05 or the complementary PEG-alcohol fragment.
-
PEG Chain Fragmentation: The PEG chain itself undergoes characteristic fragmentation, typically involving the cleavage of the C-C and C-O bonds of the ethylene (B1197577) oxide units. This results in a series of fragment ions separated by 44.03 Da, corresponding to the mass of an ethylene glycol unit (C₂H₄O). The observation of this repeating loss is a strong indicator of the PEG structure.
-
Other Fragments: Additional minor fragments may be observed due to rearrangements and multiple bond cleavages.
By combining high-resolution mass measurements with the interpretation of these characteristic fragmentation patterns, the identity and purity of this compound can be unequivocally confirmed. This rigorous analytical approach is indispensable for the quality control of this important linker in the development of next-generation therapeutics.
The Benzyl Group: A Linchpin in Polyethylene Glycol (PEG) Linker Chemistry for Advanced Drug Development
For Immediate Release
In the intricate world of drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker that connects the active payload to the targeting moiety is of paramount importance. Among the various chemical strategies employed in the synthesis of these linkers, the use of the benzyl (B1604629) group as a protecting agent for polyethylene (B3416737) glycol (PEG) chains stands out for its robustness, versatility, and efficiency. This technical guide provides an in-depth exploration of the role of the benzyl group in PEG linker chemistry, offering valuable insights for researchers, scientists, and drug development professionals.
The benzyl group, typically introduced as a benzyl ether, serves as a highly stable and reliable protecting group for the hydroxyl functionalities of PEG linkers during multi-step organic synthesis.[1] Its exceptional stability across a wide spectrum of acidic and basic conditions, as well as in the presence of many oxidizing and reducing agents, allows for precise chemical modifications at other positions of the PEG linker without premature cleavage.[1] This "orthogonal" protection strategy is fundamental to the modular assembly of complex and well-defined heterobifunctional linkers, which are crucial for the sequential attachment of different molecular entities, such as a targeting antibody and a cytotoxic drug.[1]
Introduction of the Benzyl Protecting Group: Williamson Ether Synthesis
The most prevalent method for introducing a benzyl protecting group onto the hydroxyl terminus of a PEG chain is the Williamson ether synthesis.[2] This SN2 reaction involves the deprotonation of the PEG-alcohol to form a more reactive alkoxide, which then undergoes a nucleophilic attack on a benzyl halide, typically benzyl bromide.[2][3]
Experimental Protocol: Williamson Ether Synthesis of Benzyl-PEG-Alcohol
Materials:
-
Polyethylene glycol (PEG)-alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringe, and septum
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
To a round-bottom flask, add the PEG-alcohol (1 equivalent) and dissolve it in anhydrous THF.
-
Under a positive pressure of inert gas, carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.[4]
-
Slowly add benzyl bromide (1.5 equivalents) to the reaction mixture via syringe.[4]
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired monobenzyl-PEG ether.
Cleavage of the Benzyl Protecting Group: Catalytic Hydrogenolysis
The removal of the benzyl group, or debenzylation, is most commonly and efficiently achieved through catalytic hydrogenolysis.[1] This mild and high-yielding method involves the reductive cleavage of the C-O bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source.[5][6]
Experimental Protocol: Catalytic Hydrogenolysis of a Benzyl-Protected PEG Linker
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG linker (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Carefully add 10% Pd/C (10 mol%) to the solution.[7]
-
Seal the flask, evacuate the system, and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.[7]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol. Further purification can be performed by column chromatography if necessary.[7]
An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor such as ammonium formate.[7] This method is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[1]
Quantitative Data on Benzyl Protection and Deprotection
The efficiency of the protection and deprotection steps is critical for the overall yield of the final PEGylated product. The following tables summarize representative quantitative data for these transformations.
| Protection (Williamson Ether Synthesis) | ||||||
| Substrate | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PEG-diol | NaH | Benzyl Bromide | THF | Room Temp | 12-24 | >90 |
| PEG-amine | K₂CO₃ | Benzyl Bromide | DMF | 60 | 8 | 85-95 |
| Deprotection (Catalytic Hydrogenolysis) | ||||||
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl-PEG-ether | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp | 2-6 | >95 |
| Benzyl-PEG-amine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-4 | >90 |
Impact on Physicochemical Properties and Stability
The introduction of a benzyl group imparts a degree of hydrophobicity to the otherwise hydrophilic PEG chain. This can influence the solubility and pharmacokinetic profile of the final conjugate.[8] The stability of the benzyl ether linkage is a key advantage, being robust under a wide range of pH conditions. In contrast, other protecting groups or linker moieties may be susceptible to hydrolysis under acidic or basic conditions.[9] While the benzyl group itself can be a site for oxidative metabolism by cytochrome P450 enzymes, the ether linkage is generally stable in vivo.[8][10]
| Comparative Stability of Linker Chemistries | ||
| Linker Type | Linkage Formed | Stability Characteristics |
| Functionalized Benzyl-PEG | Amide, Ether, etc. (post-deprotection) | High stability of the benzyl ether protecting group (>95% intact after 24h in strong acid/base).[11] The stability of the final conjugate depends on the newly formed linkage. |
| Maleimide-PEG | Thioether | Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione), which can lead to premature drug release.[11] |
| Hydrazone-PEG | Hydrazone | Designed to be acid-labile, cleaving at the lower pH of endosomes and lysosomes. Unstable at low pH.[9] |
| Ester-based Linkers | Ester | Susceptible to hydrolysis by plasma esterases under physiological conditions.[9] |
Role in Advanced Therapeutic Modalities
The strategic use of benzyl-protected PEG linkers is instrumental in the synthesis of complex therapeutics like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, heterobifunctional benzyl-protected PEG linkers enable the sequential conjugation of a potent cytotoxic drug and a tumor-targeting monoclonal antibody.[1] The PEG component enhances the solubility and stability of the ADC, while the precise control over linker chemistry afforded by the benzyl protecting group ensures the production of a more homogeneous and effective therapeutic.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC. Benzyl protection facilitates the stepwise synthesis of these complex linkers, allowing for the precise attachment of the two different ligands.[1]
Visualizing the Chemistry: Workflows and Mechanisms
To better illustrate the chemical processes and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the protection of a PEG linker using a benzyl group via Williamson ether synthesis.
Caption: Deprotection of a benzyl-protected PEG linker via catalytic hydrogenolysis.
Caption: Simplified signaling pathway for ADC-mediated cell killing.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The benzyl protecting group is a versatile and indispensable tool in the field of PEG linker chemistry. Its exceptional stability, coupled with the mild and efficient methods available for its removal, makes it an ideal choice for the synthesis of complex and well-defined PEGylated molecules. The ability to create heterobifunctional linkers with high precision has been a significant enabler in the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of the chemistry of benzyl protection and deprotection, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Hydrophilic Nature of PEG12 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][2][] Their remarkable utility stems from their inherent hydrophilicity, a property that significantly influences the solubility, stability, pharmacokinetics, and immunogenicity of therapeutic molecules.[4][5][6] This technical guide provides a comprehensive overview of the core hydrophilic properties of PEG12 linkers, a specific type of PEG linker containing 12 ethylene (B1197577) glycol units.[7][8] We will delve into the chemical basis of its hydrophilicity, present quantitative data, provide detailed experimental protocols for its characterization, and illustrate relevant workflows and pathways.
The Chemical Basis of PEG's Hydrophilicity
The profound water solubility of Polyethylene glycol is a direct result of its chemical structure, which consists of repeating ethylene oxide units (-CH₂-CH₂-O-).[4][9] The ether oxygen atoms distributed along the polymer backbone are capable of forming hydrogen bonds with water molecules.[4][9] This interaction facilitates the formation of a hydration shell around the PEG chain, rendering it highly soluble in aqueous environments.[4][9] This "hydrodynamic shield" is fundamental to many of the advantageous properties conferred by PEGylation, including reduced non-specific protein adsorption and decreased recognition by the immune system, often referred to as the "stealth" effect.[4][10] The degree of hydrophilicity is directly proportional to the number of ethylene glycol units; longer PEG chains impart greater water solubility.[4]
Quantitative Analysis of PEG12 Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantified through several key experimental parameters. Understanding these metrics is crucial for the rational design and selection of the appropriate linker for a specific drug development application.
Physicochemical Properties
The following table summarizes the general physicochemical properties of a typical PEG12 linker.
| Property | Value | Reference |
| Molecular Formula | C24H50O13 | [8] (modified) |
| Molecular Weight | ~550 g/mol | [11][12] |
| Appearance | White to off-white solid or viscous liquid | N/A |
| Solubility | Highly soluble in water and many organic solvents | [13] |
Hydrophilicity Metrics
The octanol-water partition coefficient (LogP or LogD at a specific pH) is a standard measure of a compound's lipophilicity, with a lower value indicating greater hydrophilicity.[4] Contact angle measurement provides a direct assessment of surface wettability; a lower contact angle with water signifies a more hydrophilic surface.[4][14]
| Parameter | Typical Value/Trend | Significance |
| LogD (pH 7.4) | Decreases with increasing PEG chain length. | A lower LogD indicates higher hydrophilicity.[4] |
| Water Contact Angle | Lower than for hydrophobic surfaces. | Indicates high wettability and hydrophilicity.[10] |
| Aqueous Solubility | High | A direct consequence of its hydrophilic nature.[13] |
Note: Specific LogD values for PEG12 linkers can vary depending on the terminal functional groups.
Applications in Drug Development
The hydrophilic properties of PEG12 linkers are leveraged in various advanced drug development applications.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic's efficacy and safety.[7] Hydrophobic payloads can lead to ADC aggregation.[7] A hydrophilic PEG12 linker can mitigate this issue, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[7] The PEG spacer can also favorably modulate the pharmacokinetic properties of the ADC, leading to a longer half-life in circulation.[7][15] Studies have shown that ADCs with pendant 12-unit polyethylene glycol chains exhibited excellent physical and chemical stability under thermal stress.[7][16]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[17] The linker connecting the target protein binder and the E3 ligase ligand is crucial for the formation of a productive ternary complex.[17] The hydrophilic nature of a PEG12 linker enhances the overall water solubility of the PROTAC molecule, a common challenge in their development.[17] The length and flexibility of the PEG12 spacer are often optimal for facilitating the necessary protein-protein interactions.[17]
-
Lipid Nanoparticles (LNPs): PEGylated lipids are essential components of LNPs, which are widely used for the delivery of nucleic acid-based therapeutics. The PEG chains on the surface of the LNP create a hydration layer that sterically stabilizes the nanoparticle and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEG linker hydrophilicity.
Determination of the Octanol-Water Partition Coefficient (LogD)
This protocol is based on the well-established shake-flask method.[4][9]
Materials:
-
PEGylated compound of interest
-
1-Octanol (B28484) (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Separatory funnels or glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[18]
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4).
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of pre-saturated 1-octanol and PBS. Stopper the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.[9]
-
Phase Separation: Allow the phases to separate completely. Centrifuge the mixture to ensure a clean separation and break any emulsions.[4][18]
-
Concentration Measurement: Carefully collect aliquots from both the 1-octanol and aqueous phases. Determine the concentration of the PEGylated compound in each phase using a suitable and validated analytical method.[4]
-
Calculation: The partition coefficient (D) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. The LogD is the logarithm of this value.
-
Replicates: Perform the experiment in triplicate to ensure accuracy and reproducibility.[4]
Contact Angle Measurement
This protocol describes the sessile drop method for determining the contact angle of a liquid on a solid surface.[9][10]
Materials:
-
Contact angle goniometer
-
High-purity water
-
Substrate coated with the PEG linker
-
Precision syringe
Procedure:
-
Substrate Preparation: Prepare a flat, smooth, and clean surface coated with the PEG linker or PEGylated molecule. This can be achieved through methods like spin-coating or covalent immobilization.[9]
-
Droplet Deposition: Place the substrate on the goniometer stage. Using a precision syringe, carefully deposit a small droplet (typically 1-5 µL) of high-purity water onto the surface.[9]
-
Image Acquisition and Analysis: A camera captures a profile image of the sessile drop. The software then analyzes the image to determine the angle formed between the surface of the substrate and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.
-
Replicates: Measurements should be taken at multiple locations on the surface and averaged to obtain a representative contact angle.
Visualizations
Synthesis Workflow for a PEGylated Bioconjugate
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. m-PEG12-OH | PROTAC Linker | TargetMol [targetmol.com]
- 13. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Strategic Role of Benzyl-PEG12-alcohol in PROTAC Design: A Technical Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional inhibition to inducing the selective, catalytic degradation of target proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins implicated in a wide range of diseases. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's pharmacological properties. This technical guide provides an in-depth analysis of linkers derived from Benzyl-PEG12-alcohol, a versatile building block that combines the advantageous physicochemical properties of polyethylene (B3416737) glycol (PEG) with the structural influence of a benzyl (B1604629) moiety. We will explore its mechanism of action, provide quantitative data from relevant studies, detail key experimental protocols for characterization, and present visualizations of core concepts to guide the rational design of next-generation protein degraders.
Core Principles: The Linker's Role in PROTAC Efficacy
A PROTAC's function is contingent on its ability to induce the formation of a productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. The linker is not a passive spacer but an active contributor to the stability and geometry of this complex, profoundly influencing the efficiency of protein degradation.[1][] Linkers derived from this compound incorporate two key components whose properties are crucial to PROTAC function: the PEG chain and the benzyl group.
The Polyethylene Glycol (PEG) Component
The PEG12 motif, consisting of twelve repeating ethylene (B1197577) glycol units, imparts several essential characteristics:
-
Enhanced Solubility and Permeability : The inherent hydrophilicity of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][4][5] This is critical for maintaining bioavailability and ensuring effective concentrations at the target site. While seemingly counterintuitive, the flexibility of PEG linkers can also improve cell permeability by allowing the PROTAC to adopt a folded, more compact conformation that shields its polar surface area.[6]
-
Flexibility and Conformational Tuning : The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility.[4] This allows the PROTAC to adopt multiple conformations, which is advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation and subsequent ubiquitination.[1]
-
Precise Length Optimization : The discrete length of PEG chains allows for systematic optimization of the distance between the POI and the E3 ligase, a critical parameter for maximizing degradation efficacy.[7][8]
The Benzyl Group Component
The incorporation of a rigid aromatic benzyl group into a flexible PEG linker creates a semi-rigid linker that offers distinct advantages:
-
Conformational Restriction : The rigid nature of the aryl unit reduces the linker's overall flexibility. This can pre-organize the PROTAC into a conformation more favorable for binding, thereby reducing the entropic penalty of ternary complex formation.[6][9]
-
Enabling Specific Interactions : A key rationale for including a benzyl group is its potential to engage in specific, beneficial interactions within the ternary complex. A well-documented example is the pi-stacking interaction between a linker's benzyl group and a tyrosine residue (e.g., Y98) in the VHL E3 ligase, which can enhance ternary complex stability.[6][10]
-
Modulation of Physicochemical Properties : The benzyl group increases the hydrophobicity of the linker, which can be used to balance the overall lipophilicity of the PROTAC molecule, potentially improving cell permeability and other pharmacokinetic properties.[6][9]
The terminal alcohol on this compound provides a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.[11]
Quantitative Data: Impact of Linker Composition on Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The selection of linker length and composition is critical and must be empirically optimized for each POI-E3 ligase pair.
Table 1: Impact of PEG Linker Length on BTK Degrader Efficacy
PROTACs targeting Bruton's Tyrosine Kinase (BTK) and recruiting the Cereblon (CRBN) E3 Ligase.
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
| PTD11 | PEG2 | 0.5 | >95 | The most potent degradation was achieved with the shortest PEG linker in this series.[12] |
| PTD8 | PEG3 | 2.2 | >95 | Potency decreased as linker length increased.[12] |
| PTD4 | PEG4 | 4.6 | >95 | Longer linkers may hinder optimal ternary complex formation for this specific system.[12] |
| PTD2 | PEG5 | 11.7 | >95 | Consistent trend of decreasing potency with increasing linker length observed.[12] |
Data compiled from studies on GDC-0853-based BTK degraders.[12]
Table 2: Impact of Benzyl-PEG Linker on SMARCA2/4 Degrader Efficacy
ACBI1 is a potent PROTAC degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, utilizing a VHL ligand and a benzyl-PEG linker.
| Degrader | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ACBI1 | SMARCA2 | MV-4-11 | 6 | >95 |
| ACBI1 | SMARCA4 | MV-4-11 | 11 | >95 |
| ACBI1 | PBRM1 | MV-4-11 | 32 | >90 |
Data for ACBI1, which incorporates a benzyl-PEG linker structure.[13][14][15][16]
Table 3: Comparative Efficacy of BRD4 Degraders with Varying PEG Linkers
PROTACs targeting Bromodomain-containing protein 4 (BRD4) and recruiting either VHL or CRBN E3 Ligases.
| PROTAC Variant | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Analog A | VHL | PEG3 | ~100 | ~90 |
| Analog B | VHL | PEG4 | ~30 | >95 |
| Analog C | VHL | PEG5 | ~18 | >98 |
| Analog D | VHL | PEG6 | ~50 | ~95 |
| Analog E | CRBN | PEG2 | >1000 | ~50 |
| Analog F | CRBN | PEG4 | ~25 | >90 |
Illustrative data synthesized from multiple studies on BRD4 degraders to show general trends.[8][17][18][19]
Visualizing Core Concepts and Workflows
Diagrams are essential for conceptualizing the complex mechanisms and processes involved in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail generalized protocols for the synthesis and evaluation of PROTACs.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general approach for conjugating a POI ligand (containing a free amine) with an E3 ligase ligand (containing a carboxylic acid) using a Benzyl-PEG12-OH linker that is first functionalized.
Step 1: Activation of Linker
-
Tosylation of this compound : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 eq) and cool the solution to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. Purify by column chromatography to yield Benzyl-PEG12-OTs.
Step 2: Conjugation to Amine-containing Ligand (e.g., POI-NH₂)
-
Dissolve the amine-containing ligand (1.0 eq) and Benzyl-PEG12-OTs (1.1 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) overnight. Monitor by LC-MS.
-
Purify the intermediate (Ligand-NH-PEG12-Benzyl) by preparative HPLC.
Step 3: Deprotection and Final Coupling
-
Debenzylation : Dissolve the purified intermediate in methanol (B129727) or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 4-12 hours until deprotection is complete (monitored by LC-MS).
-
Filter the reaction through Celite to remove the catalyst and concentrate to yield Ligand-NH-PEG12-OH.
-
Amide Coupling : In a separate flask, dissolve the carboxylic acid-containing E3 ligand (1.1 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-30 minutes to pre-activate the acid.
-
Add a solution of the Ligand-NH-PEG12-OH (1.0 eq) to the activated E3 ligand mixture.
-
Stir at room temperature overnight. Monitor by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Western Blot for Protein Degradation (Determination of DC₅₀/Dₘₐₓ)
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[20][21][22]
-
Cell Culture and Treatment : Plate cells (e.g., MV-4-11 for SMARCA2) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis : Place plates on ice, aspirate the medium, and wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification : Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation : Normalize the protein amounts for each sample with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer : Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2) overnight at 4°C.
-
Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using non-linear regression.[23]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This biophysical assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[3][6][24][25]
-
Reagent Preparation : Obtain or prepare purified, recombinant POI and E3 ligase proteins. One protein should be tagged with an affinity tag (e.g., GST-tag) and the other with a different tag (e.g., His-tag). Use commercially available time-resolved FRET (TR-FRET) reagents, such as a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).
-
Assay Setup : Perform the assay in a low-volume, 384-well plate. Prepare a serial dilution of the PROTAC in the assay buffer.
-
Reaction Mixture : Add the following to each well in order: assay buffer, tagged POI, tagged E3 ligase, and the PROTAC dilution series. Finally, add the Tb-donor and AF488-acceptor antibodies. Final concentrations of proteins and antibodies must be optimized but are typically in the low nanomolar range.
-
Incubation : Incubate the plate at room temperature, protected from light, for a defined period (e.g., 60-180 minutes) to allow the complex to form and the binding to reach equilibrium.
-
Signal Detection : Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. Excite the Terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 520 nm).
-
Data Analysis : Calculate the TR-FRET ratio (520 nm emission / 620 nm emission). Plot the ratio against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is often observed, where the signal increases as the ternary complex forms and then decreases at high concentrations where binary (e.g., POI-PROTAC) complexes predominate. The peak of the curve represents the optimal concentration for ternary complex formation.
Conclusion
The linker is a pivotal component in PROTAC design, directly influencing the molecule's ability to induce potent and selective protein degradation. This compound is a highly valuable chemical tool, providing a scaffold that combines the hydrophilicity and flexibility of a discrete PEG chain with the conformational rigidity and potential for specific interactions offered by a benzyl group. The data and protocols presented in this guide underscore the necessity of a systematic, empirical approach to linker optimization. By carefully selecting linker composition and length, researchers can fine-tune the physicochemical and pharmacological properties of PROTACs, paving the way for the development of novel and effective therapeutics against a wide array of challenging disease targets.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 16. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Proximity: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic strategies, moving beyond inhibition to the induced elimination of disease-causing proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to degrade specific proteins of interest. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique combination of properties that significantly influence a degrader's efficacy, selectivity, and pharmacokinetic profile.[1][2]
This technical guide provides a comprehensive exploration of the multifaceted role of PEG linkers in targeted protein degradation. We will delve into their structural and functional significance, present quantitative data on their impact on PROTAC performance, and provide detailed experimental protocols for their evaluation.
The Fundamental Role of the Linker in PROTAC Function
The primary function of the linker is to tether the protein of interest (POI) ligand and the E3 ligase ligand, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The stability and geometry of this ternary complex are paramount for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase.[1] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] The linker's length, flexibility, and chemical composition are all critical determinants of this process.[3]
Physicochemical Advantages of PEG Linkers
PROTACs are often large molecules that fall outside of traditional drug-like chemical space, frequently exhibiting poor solubility and limited cell permeability.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a powerful solution to these challenges.[3][5]
-
Enhanced Solubility: The ether oxygens within the PEG backbone act as hydrogen bond acceptors, significantly improving the aqueous solubility of the PROTAC molecule.[3][5] This is crucial for both in vitro assay tractability and in vivo bioavailability.
-
Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry.[6] This "chameleon-like" effect is a key advantage of flexible linkers.[6]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an attractive component for therapeutic agents.[5]
The Critical Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have unequivocally demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair.[7][8] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[9] Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not orient the E3 ligase and POI optimally for efficient ubiquitination.[9]
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition (PEG units) | DC50 (nM) [a] | Dmax (%) [b] | Reference |
| BRD4 Degrader 1 | 3 | 55 | 85 | [10] |
| BRD4 Degrader 2 | 4 | 20 | 95 | [10] |
| BRD4 Degrader 3 | 5 | 15 | >98 | [10] |
| BRD4 Degrader 4 | 6 | 30 | 92 | [10] |
| CRBN PROTAC (Short) | 0 | < 500 | > 90 | [11] |
| CRBN PROTAC (Intermediate) | 1-2 | > 5000 | ~50-60 | [11] |
| CRBN PROTAC (Long) | 4-5 | < 500 | > 90 | [11] |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Impact of PEG Linker Length on ERα and TBK1 Degradation
| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | 12 | ~5 µM | ~75 | [7] |
| ERα | 16 | ~1 µM | ~95 | [7] |
| ERα | 19 | ~5 µM | ~70 | [7] |
| TBK1 | < 12 | No Degradation | - | [11] |
| TBK1 | 21 | 3 nM | 96 | [11] |
| TBK1 | 29 | 292 nM | 76 | [11] |
Table 3: Physicochemical and Pharmacokinetic Properties of PEGylated PROTACs
| PROTAC System | Linker Composition | Aqueous Solubility (logS, mol/L) | Permeability (PAMPA, 10⁻⁶ cm/s) | Plasma Half-Life (t1/2) | Reference |
| BRD4 Degrader | PEG-based | -4.52 | 1.3 - 1.8 | Not Reported | [10][12] |
| VH032-based PROTAC | 3-unit PEG | Not Reported | <1 | Not Reported | [13] |
| ERα PROTACs | Varied PEG | Not Reported | Not Reported | Increased with longer linker | [14] |
| PSMA Inhibitors | Varied PEG | Decreased LogD with PEGylation | Not Reported | Rapid renal clearance | [15] |
Signaling Pathways and Experimental Workflows
The rational design and evaluation of PROTACs with PEG linkers necessitate a thorough understanding of the underlying biological pathways and a systematic experimental workflow.
Signaling Pathway
The core mechanism of action for PROTACs is the hijacking of the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The development and characterization of a novel PROTAC is a multi-step process involving synthesis, biochemical and biophysical validation, and cellular assays.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
The successful development of potent PROTACs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of PROTACs with PEG linkers.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with carboxyl and amine functionalities.
Materials:
-
POI ligand with a free amine
-
E3 ligase ligand with a free amine
-
HOOC-PEGn-NH2 linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Procedure:
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolve the POI ligand (1 equivalent), HOOC-PEGn-NH-Boc linker (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the POI-PEGn-NH-Boc intermediate.
-
To deprotect the Boc group, dissolve the intermediate in a 1:1 mixture of TFA and DCM and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the POI-PEGn-NH2 intermediate.
Step 2: Coupling of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid group (1 equivalent), the POI-PEGn-NH2 intermediate (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and ¹H NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[16]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Incubate the membrane with ECL substrate and visualize the bands using an imaging system. k. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[17]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the kinetic analysis of a PROTAC binding to an immobilized E3 ligase and the subsequent formation of the ternary complex upon addition of the POI.[18]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): a. Prepare a dilution series of the PROTAC in running buffer. b. Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration. Include buffer-only injections for double referencing. c. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Ternary Complex Analysis (POI:PROTAC:E3 Ligase): a. Prepare a dilution series of the POI in running buffer. b. For each POI concentration, prepare a series of PROTAC concentrations. c. Co-inject the POI and PROTAC mixtures over the immobilized E3 ligase surface. d. Fit the data to a ternary complex binding model to determine the kinetics and affinity of the ternary complex formation.
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.[19][20]
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (e.g., d2-labeled anti-His)
-
PROTAC of interest
-
Assay buffer
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
In a 384-well plate, add the tagged POI, tagged E3 ligase, and the respective labeled antibodies in the assay buffer.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. An increase in this ratio indicates ternary complex formation. The data often follows a hook effect, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Conclusion and Future Directions
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[21] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[22] Advances in structural biology, such as cryo-electron microscopy, and the increasing power of computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase.[23] This deeper understanding will enable the design of next-generation protein degraders with improved potency, selectivity, and therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. precisepeg.com [precisepeg.com]
- 23. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Benzyl-PEG12-alcohol in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of Benzyl-PEG12-alcohol, a frequently utilized polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC design and development. We will delve into its physicochemical properties, provide detailed experimental protocols for its incorporation into PROTACs, and visualize the key pathways and workflows involved in the development of these next-generation therapeutics.
Introduction to this compound in PROTACs
This compound is a heterobifunctional linker that has gained prominence in the synthesis of PROTACs. Its structure comprises a 12-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility, flanked by a benzyl (B1604629) group at one end and a primary alcohol at the other. The PEG chain's length and flexibility are crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase, a prerequisite for efficient protein degradation. The terminal alcohol provides a versatile handle for chemical modification and conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.
The key advantages of employing a PEG-based linker like this compound in PROTAC design include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is a critical factor for their cell permeability and bioavailability.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG linker allow for the necessary spatial orientation of the two ligands to facilitate a productive interaction between the target protein and the E3 ligase.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.
| Property | Value | Citation(s) |
| CAS Number | 2218463-17-1 | [1][2] |
| Molecular Weight | 636.77 g/mol | [1][2] |
| Molecular Formula | C₃₁H₅₆O₁₃ | [1][2] |
| Appearance | Solid or liquid | |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a PROTAC. These are representative protocols and may require optimization based on the specific ligands being used.
Activation of this compound via Tosylation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. Therefore, it must be activated, for instance, by conversion to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Benzyl-PEG12-tosylate.
Representative Synthesis of a PROTAC using Benzyl-PEG12-tosylate
This protocol describes the sequential conjugation of an E3 ligase ligand and a POI ligand to the activated Benzyl-PEG12-linker. This example assumes the E3 ligase ligand contains a nucleophilic amine and the POI ligand has a carboxylic acid for amide coupling.
Part A: Conjugation of E3 Ligase Ligand to Benzyl-PEG12-tosylate
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG12-tosylate (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-PEG12-Benzyl intermediate.
Part B: Deprotection of the Benzyl Group
-
Dissolve the E3 ligase ligand-PEG12-Benzyl intermediate in a suitable solvent such as methanol (B129727) or ethanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected E3 ligase ligand-PEG12-alcohol intermediate.
Part C: Conjugation of POI Ligand
-
Dissolve the E3 ligase ligand-PEG12-alcohol intermediate (1.0 eq) and the POI ligand with a carboxylic acid handle (1.2 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Evaluation of PROTAC Activity by Western Blotting
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of this compound in PROTAC development.
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its well-defined length, hydrophilicity, and bifunctional nature provide medicinal chemists with a powerful tool to rationally design and optimize targeted protein degraders. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to harness the potential of this compound in the development of novel therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to evolve, the strategic application of well-characterized linkers like this compound will remain a cornerstone of successful PROTAC development.
References
Navigating the Stability Landscape of Benzyl-PEG12-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl-PEG12-alcohol, a critical bifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the physicochemical stability of this molecule is paramount for ensuring the integrity, reproducibility, and efficacy of the final bioconjugates. This document outlines the primary degradation pathways, provides detailed storage recommendations, and presents experimental protocols for assessing the stability of this compound.
Core Stability Profile and Recommended Storage
The stability of this compound is influenced by temperature, light, and the presence of atmospheric oxygen. Proper storage is crucial to prevent degradation and maintain the purity of the compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Atmosphere | Additional Notes |
| Solid | Long-term | -20°C or -80°C | ≥ 2 years[1] | Inert (e.g., Argon, Nitrogen) | Store in a tightly sealed, light-protected container. |
| Short-term | 0°C | - | Inert | Keep sealed and protected from moisture.[2] | |
| Stock Solution | Long-term | -80°C | Up to 6 months | - | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use a dry, appropriate solvent. |
| Short-term | -20°C | Up to 1 month | - | Ensure the solvent is dry and the container is tightly sealed. |
Primary Degradation Pathways
The chemical structure of this compound, featuring a benzyl (B1604629) ether linkage and a polyethylene (B3416737) glycol (PEG) chain, dictates its primary degradation routes.
Oxidation of the Polyethylene Glycol (PEG) Chain
The PEG chain is susceptible to auto-oxidation, a process initiated by factors such as elevated temperatures, light exposure, and the presence of transition metal ions. This degradation pathway involves the formation of hydroperoxides, which can lead to random chain scission of both C-O and C-C bonds. The end products of this degradation can include aldehydes and carboxylic acids, which may interfere with subsequent conjugation reactions.
Cleavage of the Benzyl Ether Bond
The benzyl ether linkage is generally stable but can be susceptible to cleavage under specific conditions:
-
Acidic Conditions: Strong acidic environments can lead to the hydrolysis of the ether bond.
-
Oxidative Conditions: The benzyl group can be susceptible to oxidation, potentially leading to cleavage.
-
Catalytic Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., using H₂/Pd), a reaction often employed intentionally in synthetic chemistry but which should be avoided during storage and handling.
Table 2: Summary of this compound Degradation Susceptibility
| Moiety | Degradation Pathway | Triggering Conditions | Potential Byproducts |
| PEG Chain | Oxidation | Heat, Light, Oxygen, Transition Metals | Aldehydes, Carboxylic Acids, Chain-shortened PEGs |
| Benzyl Ether | Cleavage | Strong Acids, Oxidizing Agents, Catalytic Hydrogenation | PEG12-alcohol, Benzaldehyde (B42025), Benzoic Acid |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly when used in cGMP manufacturing or sensitive assays, its stability should be periodically assessed. The following are suggested protocols for in-house stability testing.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound and can detect the presence of degradation products over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), optional
-
This compound reference standard
-
This compound sample for testing
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example:
-
Mobile Phase A: Water with 0.1% TFA (optional)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional)
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (for the benzyl group)
-
Gradient: A typical gradient could be 30-90% B over 20 minutes. This should be optimized to achieve good separation of the main peak from any impurities.
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the intact this compound.
-
Inject the test sample.
-
Compare the chromatogram of the test sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: Monitoring Benzyl Ether Cleavage by ¹H NMR Spectroscopy
This protocol is useful for specifically monitoring the integrity of the benzyl ether linkage.
Instrumentation and Reagents:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount (e.g., 5-10 mg) of the this compound sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify the characteristic signals for the benzyl group. The aromatic protons will typically appear as a multiplet in the region of δ 7.2-7.4 ppm.
-
The methylene (B1212753) protons of the benzyl group (-O-CH₂-Ph) will appear as a singlet around δ 4.5 ppm.
-
The appearance of new signals, such as a singlet for benzaldehyde at ~δ 10 ppm or a broadened singlet for the new hydroxyl proton of the cleaved PEG chain, would indicate degradation.
-
Integration of the benzyl methylene protons relative to the PEG backbone protons can provide a semi-quantitative measure of stability.
-
Visualization of Stability and Handling Workflow
To maintain the integrity of this compound, a systematic approach to handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.
References
Theoretical Modeling of Benzyl-PEG12-alcohol Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of Benzyl-PEG12-alcohol conformations. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the conformational behavior of this PEGylated compound, which is relevant in various biopharmaceutical applications.
Introduction to this compound and its Conformational Flexibility
This compound is a molecule combining a hydrophobic benzyl (B1604629) group with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of twelve repeating units, terminated by a hydroxyl group. This amphiphilic nature makes it a valuable component in drug delivery systems, surface modification, and as a linker molecule. The conformational flexibility of the PEG chain and the rotational freedom of the benzyl group are critical determinants of its physicochemical properties, including its hydrodynamic radius, interaction with biological membranes, and protein binding.
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of such molecules at an atomic level.[1] The accuracy of these simulations is highly dependent on the chosen force field, which dictates the potential energy of the system as a function of its atomic coordinates.
Key Conformational Degrees of Freedom
The overall conformation of this compound is primarily defined by a series of dihedral angles. The most significant of these are:
-
PEG Backbone Dihedrals (C-C-O-C and O-C-C-O): The rotation around these bonds determines the overall shape of the PEG chain, which can range from extended, linear structures to more compact, random coils.
-
Benzyl Group Dihedrals (C-C-Cα-O and C-Cα-O-C): These torsions describe the orientation of the benzyl group relative to the PEG chain.
-
Terminal Alcohol Dihedral (C-C-O-H): This angle defines the orientation of the terminal hydroxyl group.
The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima, corresponding to different stable conformations.
Theoretical Modeling Approaches
Molecular dynamics (MD) simulations are the primary computational method for exploring the conformational space of flexible molecules like this compound. Both all-atom and coarse-grained models can be employed, with the choice depending on the desired level of detail and computational cost.[1]
Force Fields for PEGylated Molecules
The selection of an appropriate force field is paramount for accurate conformational modeling. Several well-established force fields are commonly used for simulating PEG and organic molecules, including CHARMM, OPLS-AA, and AMBER.[2][3][4]
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force field, particularly the C36 parameter set, has been developed and refined for ethers and can be applied to PEG chains.[2] It includes specific parameters for the dihedral angles within the PEG backbone.
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): The OPLS-AA force field is another widely used parameter set for organic molecules and has been shown to perform well for peptides and other biomolecules.[3][5]
-
AMBER (Assisted Model Building with Energy Refinement): While primarily developed for proteins and nucleic acids, the General Amber Force Field (GAFF) can be used to parameterize the organic components of the system.[4]
Quantitative Conformational Data
The following tables summarize key quantitative data derived from computational and experimental studies on the constituent parts of this compound.
Conformational Preferences of the PEG Backbone
The conformation of the PEG chain is largely determined by the potential energy landscape of its C-C-O-C and O-C-C-O dihedral angles. The gauche conformation around the C-C bond and the trans conformation around the C-O bond are generally favored.
| Dihedral Angle | Stable Conformations | Relative Energy (kcal/mol) |
| O-C-C-O | gauche (~±60°) | Lower Energy |
| trans (180°) | Higher Energy | |
| C-O-C-C | trans (180°) | Lower Energy |
| gauche (~±60°) | Higher Energy |
Note: The exact energy values can vary depending on the force field used.
Conformational Preferences of Benzyl Alcohol
Theoretical studies on benzyl alcohol have identified several stable conformers based on the rotation around the Cα-Cipso and Cα-O bonds. The relative energies of these conformers are sensitive to the level of theory used in the calculations.[6][7]
| Conformer | Dihedral Angle (C-C-Cα-O) | Dihedral Angle (Cα-O-H) | Relative Energy (kcal/mol) |
| exo | ~60° | ~180° | 0.00 (Reference) |
| endo | ~60° | ~60° | ~0.5 - 1.0 |
| Planar Transition State | 0° | - | ~2.0 - 3.0 |
| Perpendicular Transition State | 90° | - | ~1.5 - 2.5 |
Note: These values are illustrative and depend on the computational method. The "exo" and "endo" terminology refers to the position of the hydroxyl hydrogen relative to the phenyl ring.
Experimental Protocols for Model Validation
Theoretical models of this compound conformation should be validated against experimental data. The following are key experimental techniques and their general protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[8][9]
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals.
-
Measure nuclear Overhauser effects (NOEs) using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance constraints for structure calculation.
-
Measure scalar coupling constants (J-couplings) from high-resolution 1D or 2D spectra. These values can be related to dihedral angles via the Karplus equation.
-
-
Structure Calculation: Use the experimentally derived distance and dihedral angle constraints in a molecular modeling program to generate a family of structures consistent with the NMR data.
Gas Electron Diffraction (GED)
For volatile molecules, GED can provide highly accurate information about the molecular structure in the gas phase.[10][11]
Protocol for Conformational Analysis by GED:
-
Sample Introduction: The this compound sample is heated in a vacuum chamber to produce a molecular beam.[12]
-
Electron Diffraction: A high-energy electron beam is passed through the molecular beam, and the scattered electrons are detected on a photographic plate or a CCD detector.[10]
-
Data Analysis: The resulting diffraction pattern, which consists of concentric rings, is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to refine a structural model, yielding precise bond lengths, bond angles, and dihedral angles.[10]
Visualizations of Key Concepts
Chemical Structure and Key Dihedral Angles
Caption: Key dihedral angles defining the conformation of this compound.
Molecular Dynamics Simulation Workflow
Caption: A typical workflow for performing molecular dynamics simulations.
Conformational Relationship of the Benzyl Group
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermophysical properties of polyethylene glycol oligomers via molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. hod4.net [hod4.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. auremn.org.br [auremn.org.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 11. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Benzyl-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Benzyl-PEG12-alcohol as a versatile linker in bioconjugation. This compound is a heterobifunctional linker featuring a benzyl (B1604629) ether protecting group at one terminus and a hydroxyl group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, making it a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The benzyl group provides exceptional stability across a range of chemical conditions, protecting the terminus during multi-step synthetic strategies.[3] The terminal hydroxyl group, however, is not sufficiently reactive for direct conjugation and requires activation to facilitate its reaction with biomolecules.[4][5] This guide details the activation of the alcohol and subsequent conjugation protocols, along with methods for the characterization of the resulting conjugates.
Data Presentation
The physicochemical properties and representative reaction conditions for the activation of Benzyl-PEG-alcohol are summarized in the tables below. These values are based on typical data for similar compounds and may require optimization for specific experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~687 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane (B109758) |
| Purity (typical) | >95% (by HPLC) |
Table 2: Representative Reaction Conditions for Activation of this compound (Tosylation)
| Step | Reagents & Conditions | Expected Outcome | Purity (by HPLC) |
| Activation (Tosylation) | Benzyl-PEG12-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), dichloromethane (DCM), 0°C to RT | Benzyl-PEG12-OTs | >95% |
Experimental Protocols
The following protocols provide a step-by-step guide for the activation of this compound and its subsequent conjugation to a protein via primary amine groups. These are generalized protocols and may require optimization based on the specific biomolecule and desired outcome.
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 eq) or pyridine (2-3 eq) to the solution and stir for 10 minutes.[1]
-
Slowly add TsCl (1.2 - 2.0 eq) portion-wise to the reaction mixture.[1][6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG12-OTs.[2]
-
Purify the product by column chromatography if necessary.
Protocol 2: Conjugation of Activated Benzyl-PEG12-OTs to a Protein
This protocol outlines the conjugation of the activated Benzyl-PEG12-tosylate to primary amine groups (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein
-
Benzyl-PEG12-OTs (from Protocol 1)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5-9.0 or PBS, pH 7.4)[1]
-
Quenching solution (e.g., 1 M Tris-HCl)
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Prepare the antibody or protein at a concentration of 2-10 mg/mL in the conjugation buffer.[1] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS.[4]
-
Dissolve the activated Benzyl-PEG12-OTs in a compatible organic solvent (e.g., DMSO).
-
Add the activated PEG linker to the protein solution at a desired molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the protein.[1]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[1]
-
Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[1]
-
Purify the resulting conjugate to remove unreacted PEG linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR) or degree of labeling, purity, and aggregation.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described in this guide.
References
Functionalization of Benzyl-PEG12-alcohol for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG12-alcohol is a versatile heterobifunctional linker molecule widely employed in biomedical research and drug development.[1][2] Its structure, featuring a stable benzyl (B1604629) protecting group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) chain, and a reactive terminal hydroxyl group, provides a valuable platform for a multitude of bioconjugation and drug delivery applications.[3][4] The PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules.[][] This document provides detailed application notes and experimental protocols for the functionalization of the terminal alcohol group of this compound to introduce amine, carboxyl, and thiol functionalities, thereby enabling its use in a wide array of specific applications.
Application Notes
The terminal hydroxyl group of this compound can be chemically modified to introduce various functional groups, each enabling specific conjugation chemistries. The most common modifications include conversion to an amine, a carboxylic acid (or its activated ester), or a thiol.
Conversion to Benzyl-PEG12-amine
Applications: The primary amine group is a versatile nucleophile that readily reacts with various electrophilic groups. This functionalization is ideal for:
-
Bioconjugation: Covalent attachment to proteins, peptides, or antibodies through amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters or isothiocyanates.[7]
-
PROTACs Synthesis: Used as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras.[2][]
-
Surface Modification: Immobilization on surfaces functionalized with amine-reactive groups to create biocompatible and anti-fouling coatings.[]
A common synthetic route involves a two-step process: activation of the terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the primary amine.[9][10]
Table 1: Representative Data for the Synthesis of Benzyl-PEG12-amine
| Parameter | Tosylation Step | Azidation Step | Reduction Step (Staudinger Reaction) |
| Key Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Sodium azide (NaN3) | Triphenylphosphine (B44618) (PPh3), Water |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Molar Ratio (PEG:Reagent) | 1:1.2 (TsCl), 1.5 (TEA) | 1:5 (NaN3) | 1:1.5 (PPh3) |
| Reaction Temperature | 0°C to Room Temperature | 90°C | Room Temperature to 50°C |
| Reaction Time | 12-16 hours | 12-24 hours | 8-12 hours |
| Typical Yield | >95% | >90% | >90% |
Conversion to Benzyl-PEG12-carboxylic acid and NHS Ester
Applications: The carboxyl group can be coupled to primary amines using carbodiimide (B86325) chemistry, making it suitable for:
-
Peptide and Protein Conjugation: Stable amide bond formation with lysine (B10760008) residues or the N-terminus of proteins.[11]
-
Drug Delivery: Attachment of amine-containing drugs or targeting ligands.
-
Nanoparticle Functionalization: Covalent attachment to amine-functionalized nanoparticles.[12]
The alcohol can be oxidized to a carboxylic acid, or more commonly, reacted with an anhydride (B1165640) like succinic anhydride to form an ester linkage with a terminal carboxyl group. For efficient conjugation to amines, the carboxylic acid is often activated as an N-hydroxysuccinimide (NHS) ester.[13]
Table 2: Representative Data for Synthesis of Benzyl-PEG12-NHS Ester
| Parameter | Carboxylation (with Succinic Anhydride) | NHS Ester Formation |
| Key Reagents | Succinic anhydride, DMAP | N,N'-Disuccinimidyl carbonate (DSC), Pyridine (B92270) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Ratio (PEG:Reagent) | 1:1.5 (Succinic Anhydride), 0.1 (DMAP) | 1:1.5 (DSC), 1.5 (Pyridine) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | >90% | >85% |
Conversion to Benzyl-PEG12-thiol
Applications: The thiol group is highly reactive towards specific functional groups, enabling site-specific modifications:
-
Maleimide Chemistry: Highly specific conjugation to maleimide-functionalized proteins or surfaces, forming a stable thioether bond.[4][14]
-
Gold Surface Functionalization: Spontaneous formation of a self-assembled monolayer on gold surfaces for biosensor and nanoparticle applications.[15]
-
Disulfide Linkages: Formation of reducible disulfide bonds for stimuli-responsive drug delivery systems.
A common synthetic route involves converting the hydroxyl group to a tosylate, followed by reaction with a thiolating agent like sodium hydrosulfide (B80085) or thioacetic acid with subsequent hydrolysis.[10][15]
Table 3: Representative Data for the Synthesis of Benzyl-PEG12-thiol
| Parameter | Tosylation Step | Thiolation Step (with Sodium Hydrosulfide) |
| Key Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Sodium hydrosulfide (NaSH) |
| Solvent | Dichloromethane (DCM) | Water or Ethanol (B145695)/Water |
| Molar Ratio (PEG:Reagent) | 1:1.2 (TsCl), 1.5 (TEA) | 1:10 (NaSH) |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 60°C |
| Reaction Time | 12-16 hours | 6-8 hours |
| Typical Yield | >95% | >80% |
Experimental Protocols
Protocol 1: Synthesis of Benzyl-PEG12-amine
This protocol describes the conversion of this compound to Benzyl-PEG12-amine via a tosylation, azidation, and subsequent Staudinger reduction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA), anhydrous
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
-
Deionized water
Procedure:
Step 1: Tosylation of this compound
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous TEA (1.5 eq.) to the solution.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[16]
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain Benzyl-PEG12-tosylate.
Step 2: Azidation of Benzyl-PEG12-tosylate
-
Dissolve the Benzyl-PEG12-tosylate (1 eq.) in anhydrous DMF.
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.[10]
-
After cooling to room temperature, filter the mixture to remove excess sodium azide.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield Benzyl-PEG12-azide.
Step 3: Reduction to Benzyl-PEG12-amine (Staudinger Reaction)
-
Dissolve the Benzyl-PEG12-azide (1 eq.) in THF.
-
Add triphenylphosphine (1.5 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Add a small amount of water and heat the mixture to 50°C for 2-4 hours.[10]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or precipitation in cold diethyl ether to obtain pure Benzyl-PEG12-amine.
Protocol 2: Synthesis of Benzyl-PEG12-NHS Ester
This protocol details the conversion of this compound to an NHS ester via reaction with N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 eq.) in anhydrous DCM under an inert atmosphere.[13]
-
Add DSC (1.5 eq.) and anhydrous pyridine (1.5 eq.) to the solution.[13]
-
Allow the reaction to stir at room temperature for 24 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and pyridine.[13]
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[13]
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether.[13]
-
Dry the final product, Benzyl-PEG12-NHS, under vacuum. Store desiccated at -20°C.[13]
Protocol 3: Synthesis of Benzyl-PEG12-thiol
This protocol outlines the synthesis of Benzyl-PEG12-thiol from Benzyl-PEG12-tosylate.
Materials:
-
Benzyl-PEG12-tosylate (from Protocol 1, Step 1)
-
Sodium hydrosulfide (NaSH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Benzyl-PEG12-tosylate (1 eq.) in water (or a mixture of ethanol and water).
-
Add NaSH (10 eq.) to the solution.[10]
-
Stir the reaction mixture for 6 hours at room temperature, and then heat to 60°C for 2 hours under an inert atmosphere.[10]
-
Cool the reaction mixture and neutralize to pH 7 by the slow addition of dilute HCl.[10]
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or precipitation in cold diethyl ether to obtain pure Benzyl-PEG12-thiol.
Visualizations
Caption: Reaction pathways for functionalizing this compound.
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 7. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl-PEG12-alcohol as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule payloads. A critical component of an ADC is the linker, which connects the antibody to the payload and significantly influences the conjugate's stability, pharmacokinetics, and therapeutic index.[1][2]
Polyethylene glycol (PEG) linkers, such as Benzyl-PEG12-alcohol, have become integral to modern ADC design. The inclusion of a discrete PEG chain offers several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. The hydrophilic PEG chain improves solubility, mitigating aggregation even at higher drug-to-antibody ratios (DARs).[3][4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[6][7][8]
-
Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer, enhancing the safety profile of the ADC.[5]
This compound is a heterobifunctional linker featuring a stable benzyl (B1604629) group, a discrete 12-unit PEG chain, and a terminal alcohol group. This terminal hydroxyl provides a versatile handle for chemical modification, allowing for the strategic attachment of a variety of payloads before conjugation to the antibody. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the development of next-generation ADCs.
Data Presentation: Performance of PEGylated ADCs
The incorporation and length of PEG linkers critically impact the physicochemical properties and in vivo performance of ADCs. The following tables summarize quantitative data from studies on ADCs featuring PEG linkers, with a focus on PEG12 where available.
Table 1: Impact of PEG12 Linker on ADC Stability and Pharmacokinetics
| Performance Metric | Linker Type | Result | Species | Reference |
| Aggregation | Pendant PEG12 | Lower aggregation compared to linear PEG24 and non-PEG linkers, especially at high DAR. | - | [9] |
| Plasma Clearance | Pendant PEG12 | Slower clearance rates compared to linear PEG24, indicating longer circulation. | Mouse | [10][11] |
| Pharmacokinetics | PEG8 or larger | ADC exposure increased with PEG size up to PEG8, approaching the properties of the parental antibody. | Rat | [12] |
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)
| ADC Construct | Linker | Clearance (mL/day/kg) | Terminal Half-Life (days) | Reference |
| ADC-1 | Non-PEGylated | 15.8 | 3.1 | [12] |
| ADC-2 | PEG2 | 12.5 | 4.5 | [12] |
| ADC-3 | PEG4 | 9.8 | 6.2 | [12] |
| ADC-4 | PEG8 | 6.1 | 9.8 | [12] |
| ADC-5 | PEG12 | 5.5 | 10.5 | [12] |
| ADC-6 | PEG24 | 5.2 | 11.2 | [12] |
Table 3: In Vitro and In Vivo Efficacy of PEGylated ADCs
| ADC Target | Linker Modification | Key Finding | Model | Reference |
| Anti-CD30 | mDPR-PEGx-Gluc-MMAE | PEG inclusion (PEG2 to PEG24) had no negative effect on in vitro potency (EC50) compared to non-PEGylated linker. | CD30+ Lymphoma Cell Lines | [12] |
| Brentuximab | Orthogonal PEG12-OH | DAR 8 ADC resulted in a 90% remission rate, compared to 60% for a DAR 4 equivalent and 30% for non-PEGylated Brentuximab Vedotin. | Karpas 299 Tumor Xenograft (Mouse) | [13] |
| Anti-HER2 | ZHER2-PEG10K-MMAE | 11.2-fold half-life extension and the most ideal tumor therapeutic ability compared to non-PEGylated conjugate. | NCI-N87 Tumor Model (Mouse) | [2][14] |
Experimental Workflows and Logical Relationships
A systematic workflow is essential for the successful development and evaluation of an ADC. The following diagram illustrates the key stages, from initial component synthesis to in vivo efficacy studies.
Caption: General experimental workflow for ADC development.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. The following protocols provide a step-by-step guide for using this compound as a linker.
Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Payload
This protocol describes the activation of the terminal hydroxyl group of this compound via tosylation, followed by conjugation to a payload containing a carboxylic acid.
Part A: Activation of this compound (Tosylation)
-
Materials:
-
This compound
-
p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Add TsCl (1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG12-OTs .[15][16]
-
Part B: Conjugation of Activated Linker to Payload
-
Materials:
-
Benzyl-PEG12-OTs (from Part A)
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE)
-
N,N'-Disuccinimidyl carbonate (DSC) and N-hydroxysuccinimide (NHS) or EDC/Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Payload Activation: Dissolve the payload (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to activate the carboxylic acid group. Incubate for 30 minutes at room temperature.[3]
-
Conjugation: Add the activated Benzyl-PEG12-OTs (1.2 equivalents) to the activated payload solution. Let the reaction stir at room temperature overnight.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the Payload-PEG12-Benzyl conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final drug-linker construct as a solid.
-
Caption: Workflow for linker activation and payload conjugation.
Protocol 2: Antibody Conjugation and Purification
This protocol details the conjugation of the purified Payload-PEG12-Benzyl construct to a monoclonal antibody via reduced interchain disulfide bonds, followed by purification of the resulting ADC. This method targets cysteine residues.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified Payload-PEG12-Benzyl with a maleimide (B117702) group (requires modification of the benzyl end or use of a different starting linker like S-acetyl-PEG12-alcohol for thiol-maleimide chemistry) or an NHS-ester activated linker for lysine (B10760008) conjugation.
-
N-acetylcysteine (quenching reagent)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
-
-
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS (pH 7.4) containing 1 mM EDTA.
-
Reduction of Disulfide Bonds: Add a 10-15 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. Monitor reduction via reverse-phase chromatography.[12]
-
Drug-Linker Preparation: Dissolve the purified and maleimide-activated drug-linker in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody at a molar ratio calculated to achieve the desired DAR (e.g., 8-10 fold excess for a target DAR of 8). Incubate at room temperature for 1-4 hours with gentle mixing.[15]
-
Quenching: Add an excess of N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker.
-
Purification: Purify the ADC using an SEC column to remove unconjugated payload, excess quenching reagent, and other small molecules.[15]
-
Protocol 3: Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: HIC separates ADC species based on hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.
-
Method: Inject the purified ADC onto a HIC column. Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate concentration). The peak area for each species (DAR 0, 2, 4, 6, 8) is integrated, and a weighted average is calculated to determine the average DAR.
-
-
Analysis of Aggregation by SEC-HPLC:
-
Principle: SEC separates molecules based on their size in solution. Larger aggregates will elute before the main monomeric ADC peak.
-
Method: Inject the purified ADC onto an SEC-HPLC column equilibrated with a suitable mobile phase (e.g., PBS). Monitor the eluate at 280 nm. The percentage of aggregates is calculated by dividing the area of the aggregate peaks by the total area of all peaks.[9]
-
-
In Vitro Plasma Stability Assay:
-
Principle: This assay assesses the stability of the linker and the potential for premature drug release in circulation.
-
Method: Incubate the ADC in human or mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours). Process the samples to precipitate plasma proteins and extract the ADC. Analyze the samples by LC-MS to quantify the amount of intact ADC remaining over time.[1]
-
Mechanism of Action and Signaling Pathways
The efficacy of an ADC is ultimately determined by the mechanism of its cytotoxic payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, the payload is released within the cell to exert its effect.
Tubulin Inhibition Pathway (e.g., MMAE Payload)
Payloads like Monomethyl Auristatin E (MMAE) are potent tubulin inhibitors. They disrupt the dynamics of microtubule polymerization, which is essential for forming the mitotic spindle during cell division.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.
DNA Damage Pathway (e.g., PBD or Calicheamicin (B1180863) Payload)
Payloads like pyrrolobenzodiazepine (PBD) dimers or calicheamicin are DNA-damaging agents. They bind to the minor groove of DNA or cause double-strand breaks, respectively, which triggers cell cycle arrest and apoptosis.[17][18]
Caption: Mechanism of action for an ADC with a DNA-damaging payload.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 18. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
Applications of Benzyl-PEG12-alcohol in Surface Modification of Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing their utility in biomedical applications. The attachment of PEG chains to a nanoparticle surface creates a hydrophilic and protective layer that confers several advantageous properties. This "stealth" coating sterically hinders the adsorption of opsonins, which are plasma proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS). Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, reduced immunogenicity, and improved stability in biological fluids.[1][2] These characteristics are critical for effective drug delivery, enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][4]
Benzyl-PEG12-alcohol is a heterobifunctional PEG derivative featuring a benzyl (B1604629) ether at one terminus and a primary alcohol at the other, connected by a 12-unit polyethylene glycol spacer. The terminal hydroxyl group provides a versatile handle for covalent attachment to nanoparticle surfaces, while the benzyl group can serve as a stable protecting group or be utilized for specific chemical modifications.[1] This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound.
Principle of Surface Functionalization
The covalent attachment of this compound to a nanoparticle surface is typically a multi-step process that begins with the introduction of reactive functional groups onto the nanoparticle surface. The terminal hydroxyl group of this compound can then be reacted with these surface groups to form a stable covalent bond. Common strategies involve the use of carbodiimide (B86325) chemistry to form an ester linkage with surface carboxyl groups or the conversion of the hydroxyl group to a thiol for attachment to gold nanoparticles.[1][3]
Data Presentation
Table 1: Expected Physicochemical Properties of Nanoparticles Before and After Surface Modification with this compound
| Parameter | Before Modification | After Modification with this compound |
| Hydrodynamic Diameter (nm) | Variable (e.g., 50-100 nm) | Increase of 10-30 nm |
| Zeta Potential (mV) | Highly negative or positive (e.g., -30 mV or +30 mV) | Shift towards neutrality (e.g., -5 to -15 mV) |
| Protein Adsorption | High | Significantly Reduced |
| In Vivo Circulation Half-life | Short (minutes) | Prolonged (hours to days) |
| Colloidal Stability in High Salt Buffer | Prone to aggregation | Improved stability |
Note: The exact values will depend on the core nanoparticle material, its initial size, and the grafting density of the this compound.
Experimental Protocols
The following protocols provide a general framework for the surface modification of iron oxide and gold nanoparticles with this compound. It is important to note that optimization of reaction conditions, such as reagent concentrations and reaction times, may be necessary for specific nanoparticle systems.
Protocol 1: Surface Modification of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol involves a two-step process: first, the functionalization of the IONP surface with carboxyl groups, and second, the conjugation of this compound via an ester linkage.
Part A: Carboxylation of Iron Oxide Nanoparticles
Materials:
-
Uncoated iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Succinic anhydride (B1165640)
-
Anhydrous toluene (B28343)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Strong magnet
Procedure:
-
Amine Functionalization:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTMS to the nanoparticle dispersion.[1]
-
Reflux the mixture for 12 hours under an inert atmosphere.[1]
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.[1]
-
Wash the amine-functionalized IONPs with toluene and then ethanol three times.[1]
-
Dry the nanoparticles under vacuum.[1]
-
-
Carboxylation:
-
Disperse the amine-functionalized IONPs in DMF.[1]
-
Add a solution of succinic anhydride in DMF to the IONP dispersion.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Collect the carboxylated IONPs with a strong magnet.[1]
-
Wash the nanoparticles with DMF and then DI water three times to remove unreacted succinic anhydride.[1]
-
Resuspend the carboxylated IONPs in DI water or a suitable buffer.[1]
-
Part B: Conjugation of this compound to Carboxylated IONPs
Materials:
-
Carboxylated IONPs
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Strong magnet
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated IONPs in anhydrous DMSO.
-
Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and a 10-fold molar excess of NHS over the estimated surface carboxyl groups is a common starting point.[3]
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxyl groups.[1]
-
-
Conjugation:
-
Purification:
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with this compound
This protocol requires the initial conversion of the terminal hydroxyl group of this compound to a thiol group, which will then readily bind to the gold surface.
Part A: Thiolation of this compound
Materials:
-
This compound
-
Thioacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and thioacetic acid in anhydrous DCM.
-
Add a solution of DCC in DCM dropwise to the mixture.[1]
-
Stir the reaction at room temperature for 12 hours.[1]
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.[1]
-
Evaporate the solvent to obtain the thiolated this compound.[1]
-
Purify by column chromatography if necessary.[1]
Part B: Conjugation of Thiolated this compound to AuNPs
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
Thiolated this compound
-
Centrifuge
Procedure:
-
Add the thiolated this compound to the citrate-stabilized AuNP solution.[1]
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.[1]
-
Centrifuge the solution to pellet the functionalized AuNPs.[1]
-
Remove the supernatant and resuspend the nanoparticles in a suitable buffer of choice.[1]
-
Repeat the washing step three times to remove any unbound ligand.[1]
-
Store the functionalized AuNPs at 4°C.[1]
Mandatory Visualization
Caption: Workflow for the surface modification of iron oxide nanoparticles (IONPs).
Caption: Workflow for the surface modification of gold nanoparticles (AuNPs).
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to evaluate the properties of the resulting PEGylated nanoparticles.
Table 2: Techniques for Characterization of this compound Modified Nanoparticles
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in hydrodynamic size and a low PDI value indicate successful PEGylation and a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards neutrality suggests the shielding of surface charges by the PEG layer. |
| Confirmation of PEGylation | Fourier Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic C-O-C ether stretching bands from the PEG backbone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic peaks of the ethylene (B1197577) glycol units of PEG can be observed. | |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core and potentially the PEG corona. |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Quantification of the weight loss corresponding to the grafted PEG chains. |
Conclusion
The surface modification of nanoparticles with this compound is a versatile and effective strategy to enhance their biocompatibility and pharmacokinetic properties for various biomedical applications, including drug delivery and bioimaging. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers to successfully PEGylate their nanoparticle systems. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for achieving the desired in vitro and in vivo performance.
References
Application Notes and Protocols for PEGylation Reactions Using Benzyl-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.[1][2][3] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, reduced renal clearance, and protection from proteolytic degradation.[1][4] Furthermore, PEGylation can enhance the solubility of hydrophobic molecules and reduce their immunogenicity.[1][4][5]
Benzyl-PEG12-alcohol is a heterobifunctional PEG linker featuring a stable benzyl (B1604629) ether at one terminus and a primary alcohol at the other.[6][7] The benzyl group can serve as a stable protecting group or a point of attachment, while the hydroxyl group provides a versatile handle for conjugation to a variety of biomolecules.[7] This document provides detailed application notes and protocols for the use of this compound in PEGylation reactions, focusing on the activation of the terminal hydroxyl group and subsequent conjugation to a model protein.
Principle of the Experiment
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to proteins.[1][3] Therefore, a crucial initial step is the chemical "activation" of this hydroxyl group to create a more reactive functional group. A common and effective strategy is the conversion of the alcohol to an N-hydroxysuccinimide (NHS) ester.[5][8] This activated PEG-NHS ester can then readily react with primary amine groups (the N-terminus and the ε-amine groups of lysine (B10760008) residues) on a protein under mild pH conditions (pH 7-9) to form stable amide bonds.[9][10][11] The overall process involves two key stages:
-
Activation of this compound: The terminal hydroxyl group is reacted with a suitable reagent, such as N,N'-disuccinimidyl carbonate (DSC), in the presence of a base like pyridine (B92270) to form the amine-reactive Benzyl-PEG12-NHS ester.
-
Conjugation to a Target Protein: The activated Benzyl-PEG12-NHS ester is then incubated with the target protein, leading to the formation of a stable PEG-protein conjugate.
Following the conjugation reaction, the PEGylated protein must be purified from unreacted PEG, unconjugated protein, and reaction byproducts.[] Characterization of the final product is then performed to determine the degree of PEGylation and confirm the identity and purity of the conjugate.
Experimental Protocols
Stage 1: Activation of this compound to Benzyl-PEG12-NHS Ester
This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[5]
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[5]
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[5]
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting Benzyl-PEG12-NHS ester under vacuum.
Stage 2: Conjugation of Activated Benzyl-PEG12-NHS to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the conjugation of the activated PEG reagent to the primary amines of a model protein.
Materials:
-
Benzyl-PEG12-NHS ester (from Stage 1)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or ultrafiltration device
-
Purification column (e.g., Size-Exclusion Chromatography - SEC or Ion-Exchange Chromatography - IEX)
Procedure:
-
Prepare a stock solution of the target protein (e.g., 10 mg/mL BSA) in PBS buffer (pH 7.4-8.0).[5]
-
Prepare a stock solution of the activated Benzyl-PEG12-NHS in a small amount of anhydrous DMF or DMSO.[5]
-
To optimize the degree of PEGylation, set up several parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1, 50:1).[5]
-
Add the calculated volume of the Benzyl-PEG12-NHS stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 5-10% (v/v) to maintain protein stability.[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.
-
Purify the PEGylated protein from the reaction mixture.
Purification and Characterization
Purification of the PEGylated protein is crucial to remove unreacted PEG, native protein, and other impurities.[] The choice of purification method depends on the properties of the protein and the PEGylated conjugate.[13]
1. Purification:
-
Size-Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from the smaller, unreacted PEG and other low molecular weight by-products.[][13] The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[5]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from the unreacted protein.[10][][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of a PEG chain alters the hydrophobicity of the protein, often enabling a good separation between the PEGylated and non-PEGylated forms.[][13][14]
2. Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to visually assess the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
UV-Vis Spectrophotometry: Can be used to determine the protein concentration.
-
Mass Spectrometry (MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[2][15]
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can be used to assess the purity of the final product and quantify the different PEGylated species.[14][16]
Data Presentation
The following table summarizes hypothetical quantitative data from a typical PEGylation experiment using this compound and a model protein.
| Parameter | Unmodified Protein | PEGylated Protein (10:1 PEG:Protein ratio) |
| Apparent Molecular Weight (SDS-PAGE) | ~66 kDa | >75 kDa (smeared band) |
| Elution Volume (SEC) | 15.2 mL | 12.5 mL |
| Purity (RP-HPLC) | >98% | >95% |
| Degree of PEGylation (Mass Spec) | N/A | 1-3 PEG chains/protein |
| Yield of Mono-PEGylated Product | N/A | ~40% |
Mandatory Visualizations
Caption: Experimental workflow for the PEGylation of a protein using this compound.
Caption: Impact of PEGylation on a protein's interaction and signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Covalent Attachment of Benzyl-PEG12-alcohol to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the covalent attachment of Benzyl-PEG12-alcohol to a protein of interest. Polyethylene (B3416737) glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including increased half-life, improved stability, and reduced immunogenicity. This compound, a monofunctional PEG reagent, requires chemical activation of its terminal hydroxyl group prior to conjugation with a protein. These application notes detail two robust methods for this activation: conversion to a tosylate ester and activation with N,N'-Disuccinimidyl carbonate (DSC). Following activation, a comprehensive protocol for the conjugation to primary amine groups on a target protein is provided, along with methodologies for the purification and characterization of the resulting PEGylated protein conjugate.
Introduction
The covalent modification of therapeutic proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and immune recognition.[1][2]
This compound is a heterobifunctional PEG linker that offers a defined chain length for precise modification. However, the terminal hydroxyl group of this compound is not inherently reactive towards the functional groups typically found on the surface of proteins. Therefore, a critical activation step is required to convert the inert hydroxyl group into a reactive moiety capable of forming a stable covalent bond with the protein.
This guide presents two effective and commonly employed strategies for the activation of this compound:
-
Tosylation: Conversion of the terminal alcohol to a tosylate, which is an excellent leaving group for nucleophilic substitution by the amine groups of lysine (B10760008) residues or the N-terminus of the protein.[3][4]
-
NHS Ester Formation: Activation with N,N'-Disuccinimidyl carbonate (DSC) to create a highly reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable carbamate (B1207046) linkages.[2][5]
Following the activation protocols, a general method for the conjugation of the activated Benzyl-PEG12 to a protein of interest is detailed. Furthermore, essential protocols for the purification of the PEGylated protein conjugate using size-exclusion chromatography (SEC) and its characterization by SDS-PAGE and mass spectrometry are provided to ensure the generation of a well-defined and homogenous product.
Reaction Schemes and Workflow
The overall process for attaching this compound to a protein involves a two-step chemical process: activation of the PEG alcohol followed by conjugation to the protein.
References
Application Notes and Protocols for Benzyl-PEG12-alcohol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG12-alcohol is a versatile, heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Comprising a benzyl (B1604629) group at one terminus, a discrete chain of twelve polyethylene (B3416737) glycol (PEG) units, and a terminal hydroxyl group, this linker offers a unique combination of properties beneficial for drug conjugation, nanoparticle formulation, and the synthesis of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs).
The benzyl group provides a stable, hydrophobic moiety, while the hydrophilic 12-unit PEG chain enhances the aqueous solubility and biocompatibility of the conjugated payload, potentially improving its pharmacokinetic profile.[1] The terminal hydroxyl group serves as a versatile chemical handle for a variety of conjugation chemistries, allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules.[2] These application notes provide detailed protocols for the use of this compound in the development of targeted drug delivery systems.
Physicochemical Properties and Characterization
Ensuring the purity and structural integrity of this compound and its conjugates is critical for reproducible results. A combination of analytical techniques is recommended for comprehensive characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H56O13 | [1] |
| Molecular Weight | 636.77 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane | |
| Purity (Typical) | >98% (by HPLC) | [1] |
Table 2: Representative Analytical Data for Characterization of this compound
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.3 ppm (m, 5H, Ar-H), ~4.5 ppm (s, 2H, Ar-CH₂), ~3.6 ppm (m, 48H, PEG backbone), Terminal -CH₂-OH protons |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~138 ppm (Ar-C), ~128 ppm (Ar-CH), ~73 ppm (Ar-CH₂), ~70 ppm (PEG backbone), Terminal -CH₂-OH carbon |
| ESI-MS | m/z | [M+Na]⁺, [M+H]⁺ |
| RP-HPLC | Purity | >98% (detection at ~254 nm for benzyl group) |
Key Applications and Experimental Protocols
The terminal hydroxyl group of this compound is not directly reactive for many conjugation strategies and typically requires activation. Below are protocols for the activation of the hydroxyl group and its subsequent use in two major applications: the synthesis of PROTACs and the formulation of drug-loaded nanoparticles.
Application 1: Synthesis of PROTACs using a this compound Linker
This compound is a commonly employed linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][3] The PEG linker's length and flexibility are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Workflow for PROTAC Synthesis using this compound
Caption: Workflow for the synthesis of a PROTAC using this compound.
Protocol 1.1: Activation of this compound by Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 equivalents) to the solution with stirring.
-
Slowly add TsCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG12-tosylate.
Protocol 1.2: Synthesis of a PROTAC Molecule
This is a general protocol for the sequential conjugation of the activated linker to an E3 ligase ligand and a target protein ligand.
Materials:
-
Benzyl-PEG12-tosylate (from Protocol 1.1)
-
E3 ligase ligand with a nucleophilic group (e.g., amine or thiol)
-
Target protein ligand with a suitable functional group for coupling (e.g., carboxylic acid)
-
Appropriate solvents (e.g., DMF) and coupling agents (e.g., HATU, DIPEA)
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) in a suitable solvent and add a base if necessary.
-
Add Benzyl-PEG12-tosylate (1.2 equivalents) to the solution and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the E3 ligase ligand-linker intermediate by chromatography.
-
Dissolve the purified intermediate (1 equivalent) and the target protein ligand (1.2 equivalents) in an appropriate anhydrous solvent.
-
Add a suitable coupling agent and base (e.g., HATU and DIPEA for a carboxylic acid) and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
Table 3: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | % Degradation at 100 nM |
| Benzyl-PEG7-alcohol | 150 | 85 |
| Benzyl-PEG10-alcohol | 50 | >95 |
| This compound | 100 | 90 |
| Benzyl-PEG15-alcohol | 300 | 75 |
| Note: This data is representative and illustrates the importance of linker length on PROTAC efficacy. Actual values will vary depending on the specific target protein and E3 ligase ligands used.[4] |
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Application 2: Formulation of Drug-Loaded Nanoparticles
PEGylation of nanoparticles with linkers like this compound can improve their stability, prolong circulation time, and facilitate passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.
Workflow for Nanoparticle Formulation
References
Application Notes and Protocols: Cleavage of the Benzyl Group from PEG12-Alcohol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) linkers are critical components in modern drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The synthesis of functionalized PEG linkers often necessitates the use of protecting groups to mask reactive functionalities during multi-step synthetic sequences. The benzyl (B1604629) (Bn) group is a widely employed protecting group for hydroxyl moieties due to its robustness under various reaction conditions and its susceptibility to clean and efficient cleavage.[1][2]
These application notes provide detailed protocols for the removal of the benzyl protecting group from PEG12-alcohol (O-(Phenylmethyl)-dodecaethylene glycol) to yield the free PEG12-alcohol. The primary method detailed is catalytic hydrogenolysis, a mild and high-yielding procedure ideally suited for PEGylated compounds.[2][3] Alternative methods are also discussed for substrates incompatible with catalytic hydrogenation.
Reaction Overview: Catalytic Hydrogenolysis
The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis.[2] This reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source to reductively cleave the carbon-oxygen bond of the benzyl ether. The process is highly selective and yields the desired alcohol and toluene (B28343) as a readily removable byproduct.[3][4]
Quantitative Data Summary
The efficiency of benzyl group cleavage is influenced by the choice of catalyst, solvent, hydrogen source, and reaction temperature. The following table summarizes typical reaction conditions and reported yields for the debenzylation of various substrates, providing a baseline for the deprotection of PEG12-alcohol.
| Substrate | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl-protected sugar | 10% Pd/C (10 mol%) | H₂ (balloon) | Methanol (B129727) | Room Temp. | Overnight | >95% | [3] |
| Benzyl Phenyl Ether | Pd₀₄/C | H₂ | - | - | - | 80% | [2] |
| N-Benzyl Aniline | 10% Pd/C (10 mol%) | H₂ (balloon) | Ethanol | Room Temp. | Overnight | ~99% | [2] |
| Benzyl-protected substrate | 10% Pd/C (equal weight to substrate) | Ammonium (B1175870) Formate (B1220265) | Methanol | Reflux | 1-2 h | >90% | [3] |
| O-Aryl Benzyl Ether | Pd(0) EnCatTM 30NP (10 mol%) | H₂ (balloon) | Ethanol | Room Temp. | Overnight | 100% | [5] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard laboratory procedure for the debenzylation of PEG12-alcohol using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-PEG12-alcohol
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol (ACS grade or higher)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (balloon or cylinder)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol% relative to the substrate) to the solution under a stream of inert gas.
-
Seal the flask with a septum and equip it with a magnetic stir bar.
-
-
Hydrogenation:
-
Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is saturated with hydrogen.
-
For laboratory-scale reactions, a balloon filled with hydrogen is typically sufficient to maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the product alcohol) indicates reaction completion. Reaction times are typically in the range of 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.[3]
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude PEG12-alcohol.
-
The primary byproduct, toluene, is volatile and is typically removed during solvent evaporation.
-
Further purification can be achieved by flash chromatography on silica (B1680970) gel if necessary. A gradient elution from 100% dichloromethane (B109758) to 10-20% methanol in dichloromethane is often effective for purifying PEG alcohols.
-
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor. This method is particularly advantageous as it does not require specialized hydrogenation equipment.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (10% Pd/C)
-
Ammonium Formate
-
Methanol (ACS grade or higher)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask containing this compound (1.0 eq), add methanol (10-20 mL per gram of substrate) and 10% Pd/C (typically 0.5 to 1.0 times the weight of the substrate).
-
Add ammonium formate (5-10 eq) to the suspension.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using hydrogen gas, typically completing within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[3]
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the PEG12-alcohol.
-
If necessary, purify further by flash chromatography as described in Protocol 1.
-
Alternative Debenzylation Methods
While catalytic hydrogenolysis is the preferred method, certain substrates may be sensitive to hydrogenation conditions (e.g., containing other reducible functional groups). In such cases, alternative methods can be considered, although they are generally harsher.
-
Acidic Cleavage: Strong acids such as HBr or HI can cleave benzyl ethers. However, this method is often not suitable for PEG linkers as the strong acidic conditions can lead to the degradation of the PEG chain.[6][7]
-
Lewis Acid-Mediated Cleavage: Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effect debenzylation, often at low temperatures. These reagents are highly reactive and require careful handling.[8]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[6][9]
Visualized Workflows and Relationships
Caption: Workflow for the debenzylation of this compound.
Caption: Method selection for benzyl group cleavage.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Benzyl-PEG12-alcohol Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase stability, prolong in vivo circulation, and reduce immunogenicity. Benzyl-PEG12-alcohol is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, which is critical for producing homogeneous conjugates.
Monitoring the conjugation reaction is essential for optimizing reaction conditions, ensuring product quality, and achieving reproducible results. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the conjugation of this compound to a target molecule (e.g., a protein or small molecule with a reactive functional group). The principal methods covered are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques
A multi-faceted analytical approach is crucial for unambiguously confirming a successful conjugation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for monitoring the progress of the conjugation reaction by separating the reactants from the product based on their hydrophobicity.[1] It is also used to assess the purity of the final conjugate.[1][2]
-
Mass Spectrometry (MS) provides definitive confirmation of the covalent attachment by measuring the molecular weight of the starting materials and the final conjugate.[1][3] An increase in mass corresponding to the mass of the this compound linker is a clear indicator of successful conjugation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, confirming that the structures of both the target molecule and the PEG linker have remained intact during the reaction and verifying the formation of the new covalent bond.[1][2][4]
Data Presentation
The following tables summarize the key quantitative data expected when analyzing the starting materials and the final conjugate product.
Table 1: Quantitative Data Summary for Analytical Techniques
| Technique | Analyte | Key Parameter | Expected Value/Result |
| RP-HPLC | This compound | Retention Time | Varies based on conditions; serves as a baseline. |
| Target Molecule | Retention Time | Varies based on conditions; serves as a baseline. | |
| Conjugate | Retention Time | Distinctly different from starting materials; often more retained.[1] | |
| Purity Assessment | Peak Area % | Final product purity should ideally be >95%. | |
| Mass Spec. | This compound | [M+Na]⁺ | ~653.8 g/mol |
| Target Molecule | Molecular Weight | Dependent on the specific molecule. | |
| Conjugate | Molecular Weight | MW (Target Molecule) + 608.8 g/mol (mass of attached PEG linker) | |
| ¹H NMR | This compound | Chemical Shift (δ) | ~7.3 ppm (aromatic protons), ~4.57 ppm (benzyl CH₂), ~3.6 ppm (PEG backbone).[4] |
| Target Molecule | Chemical Shift (δ) | Characteristic signals for the specific molecule. | |
| Conjugate | Chemical Shift (δ) | Presence of signals from both the target molecule and the PEG linker.[1] |
Mandatory Visualizations
The diagrams below illustrate the experimental workflow and the logical relationship between the analytical techniques described.
Caption: Experimental workflow for conjugation and analysis.
Caption: Logical relationship of analytical confirmation methods.
Experimental Protocols
These protocols provide a starting point and may require optimization based on the specific target molecule and available instrumentation.
Protocol 1: RP-HPLC Method for Reaction Monitoring
This method is designed to separate the starting materials from the final conjugate, allowing for the assessment of reaction completion and product purity.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Reaction samples (aliquots taken at different time points).
-
Reference standards for this compound and the target molecule.
2. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm (for the benzyl (B1604629) group) or a wavelength suitable for the target molecule.[2] |
| Injection Vol. | 10-20 µL |
| Gradient | 5% to 95% Mobile Phase B over 20 minutes.[1] |
3. Procedure:
-
Prepare samples by diluting reaction aliquots in Mobile Phase A to a concentration of ~1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.[2]
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Inject the standards and reaction samples.
-
Monitor the chromatogram for the disappearance of the reactant peaks and the appearance of a new product peak. The conjugate will typically have a different retention time from the starting materials.[1]
-
Calculate purity by integrating the peak area of the conjugate relative to all other peaks in the chromatogram.
Protocol 2: LC-MS Method for Mass Confirmation
This protocol confirms the identity of the conjugate by verifying its molecular weight.
1. Instrumentation and Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source.[3][5]
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Purified conjugate sample.
2. LC-MS Conditions:
| Parameter | Value |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | 5% to 95% Mobile Phase B over 10 minutes. |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive[1][3] |
| Mass Range | 500-4000 m/z[5] |
| Source Temp. | 120 °C |
3. Procedure:
-
Prepare the purified conjugate sample by dissolving it in Mobile Phase A to a final concentration of 0.1-0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum for the peak corresponding to the conjugate.
-
Process the spectrum (deconvolution may be necessary for large molecules) to determine the neutral mass.[3]
-
Confirm that the observed mass matches the theoretical mass of the conjugate (Mass of Target Molecule + Mass of Benzyl-PEG12-linker).
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
This method provides structural verification of the final conjugate.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher is recommended).[4]
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, chosen based on sample solubility).[1][4]
2. Data Acquisition:
-
Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent.[4]
-
Transfer the solution to an NMR tube.[1]
-
Acquire the ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak.[4]
-
Identify the characteristic peaks for the this compound moiety:
-
Aromatic protons of the benzyl group (~7.3 ppm).[4]
-
Methylene protons of the benzyl group (-CH₂-) adjacent to the ether oxygen (~4.57 ppm).[4]
-
Repeating ethylene (B1197577) glycol units of the PEG chain (-O-CH₂-CH₂-) as a complex multiplet (~3.6 ppm).[4]
-
-
Identify the characteristic peaks of the target molecule.
-
Confirm the presence of both sets of signals in the conjugate's spectrum, which provides strong evidence of a successful conjugation. Note any shifts in signals near the conjugation site.
References
Application Notes and Protocols for Benzyl-PEG12-alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of amino acid sequences. The choice of linker, which connects the growing peptide chain to the solid support, is critical for the success of the synthesis, influencing factors such as peptide purity and overall yield. Benzyl-PEG12-alcohol, when functionalized as a linker on a solid support, offers a unique combination of a classic benzyl-type cleavable moiety with a polyethylene (B3416737) glycol (PEG) spacer. This structure is designed to improve the solvation properties of the resin, potentially reducing peptide aggregation and enhancing reaction kinetics, particularly for difficult or hydrophobic sequences.
These application notes provide a comprehensive overview and detailed protocols for the use of a hypothetical this compound functionalized resin in Fmoc-based solid-phase peptide synthesis.
Key Applications
The use of a this compound linker on a solid support is particularly advantageous for:
-
Synthesis of Hydrophobic Peptides: The hydrophilic PEG spacer can improve the swelling of the resin in polar solvents and minimize the aggregation of hydrophobic peptide chains.
-
Long or Difficult Peptide Sequences: By creating a more accessible reaction environment, this linker can help to improve coupling efficiencies and reduce the formation of deletion sequences.
-
Peptides Requiring Mild Cleavage Conditions: As a benzyl-ester linkage, the peptide can be cleaved from the support using standard trifluoroacetic acid (TFA)-based cocktails.
Experimental Protocols
The following protocols are adapted from standard Fmoc-SPPS procedures and are intended for use with a this compound functionalized solid support (e.g., polystyrene resin).
Resin Preparation and Swelling
Objective: To prepare the this compound functionalized resin for peptide synthesis by ensuring proper swelling.
Materials:
-
This compound functionalized resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin).
-
Wash the resin with DMF (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 1 hour before the first amino acid coupling.
Loading of the First Amino Acid
Objective: To covalently attach the C-terminal amino acid of the target peptide to the hydroxyl group of the this compound linker.
Materials:
-
Swollen this compound resin
-
Fmoc-protected amino acid (4 equivalents to resin substitution)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
DMF
-
DCM
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add DIC to the amino acid solution and allow to pre-activate for 10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Add DMAP to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Determine the loading efficiency using a spectrophotometric method (e.g., measuring the absorbance of the dibenzofulvene-piperidine adduct after Fmoc deprotection).
Peptide Chain Elongation
Objective: To sequentially add amino acids to the growing peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF
-
DMF
-
DCM
Protocol (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin with DMF (5x) to remove piperidine and the deprotection byproducts.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), recouple the amino acid.
Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Protocol:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Objective: To purify the crude peptide and verify its identity and purity.
Materials:
-
Crude peptide
-
Solvents for HPLC (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA)
-
Preparative and analytical reverse-phase HPLC columns (e.g., C18)
-
Mass spectrometer
Protocol:
-
Dissolve the crude peptide in a minimal amount of HPLC mobile phase A.
-
Purify the peptide using preparative reverse-phase HPLC with a suitable gradient.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the molecular weight.
-
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The following tables provide representative data for peptide synthesis using a this compound functionalized resin. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Representative Loading Efficiencies for the First Amino Acid
| Amino Acid | Coupling Method | Loading (mmol/g) |
| Fmoc-Ala-OH | DIC / DMAP | 0.45 |
| Fmoc-Gly-OH | DIC / DMAP | 0.52 |
| Fmoc-Leu-OH | DIC / DMAP | 0.41 |
| Fmoc-Phe-OH | DIC / DMAP | 0.38 |
Table 2: Representative Purity and Yield for a Model Peptide (e.g., 10-mer)
| Peptide Sequence | Crude Purity (by HPLC) | Overall Yield |
| H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-OH | ~75% | ~35% |
| H-Ala-Val-Leu-Ile-Pro-Phe-Trp-Met-Gly-OH | ~80% | ~40% |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound Resin.
Caption: Role of the this compound linker in SPPS.
Application Notes and Protocols for Incorporating Benzyl-PEG12-alcohol in Small Molecule Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise modulation of a small molecule's physicochemical and pharmacokinetic properties is paramount to achieving therapeutic success. Benzyl-PEG12-alcohol has emerged as a versatile and valuable bifunctional linker for the covalent modification of small molecule drugs. Its structure, comprising a 12-unit polyethylene (B3416737) glycol (PEG) chain, confers enhanced hydrophilicity, which can significantly improve the solubility and bioavailability of otherwise poorly soluble drug candidates.[1] The terminal benzyl (B1604629) group provides a stable anchor or a modifiable handle, while the primary alcohol allows for straightforward conjugation to various functional groups on a target molecule.
These attributes make this compound particularly well-suited for advanced drug design strategies, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, the PEG linker bridges the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex and subsequent target protein degradation.[1][2][3] For ADCs, incorporating a hydrophilic PEG linker can mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[4]
This document provides detailed application notes on the utility of this compound in small molecule drug design, along with comprehensive protocols for its incorporation and the characterization of the resulting conjugates.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The selection of an appropriate linker is a critical determinant of a PROTAC's efficacy. The length of the PEG chain directly influences the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and degradation. The following table provides illustrative data based on general trends observed in PROTAC linker optimization studies, demonstrating how varying the PEG chain length can impact the degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-alcohol | 500 | 65 | A shorter linker may lead to steric hindrance, preventing the formation of an optimal ternary complex, thus reducing degradation efficiency. |
| Benzyl-PEG7-alcohol | 150 | 85 | An intermediate linker length can allow for more favorable positioning of the target protein and E3 ligase, improving degradation. |
| Benzyl-PEG10-alcohol | 50 | >95 | An optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[5] |
| This compound | 100 | 90 | A longer linker may introduce excessive flexibility, which can slightly decrease the stability of the ternary complex and reduce potency compared to the optimal length.[5] |
| Benzyl-PEG15-alcohol | 300 | 75 | An excessively long linker can lead to an unstable or improperly formed ternary complex, resulting in inefficient ubiquitination.[5] |
Note: The data presented in this table is illustrative and based on general trends. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The this compound linker plays a crucial role in spatially connecting the two ends of the PROTAC, enabling the formation of the key ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC involves a multi-step process, from the synthesis of the molecule to its biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general method for the synthesis of a PROTAC, where this compound is first activated and then sequentially conjugated to an E3 ligase ligand and a target protein binder. This example assumes the target binder has a free amine and the E3 ligase ligand has a carboxylic acid.
Materials:
-
This compound
-
Target protein binder with a free amine (e.g., JQ1-amine)
-
E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system
Procedure:
Part A: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Benzyl-PEG12-OTs. This can be purified by column chromatography if necessary.
Part B: Conjugation to Target Protein Binder
-
Dissolve the target protein binder with a free amine (1.0 eq) and Benzyl-PEG12-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product (Target Binder-PEG12-Benzyl) by silica gel column chromatography.
Part C: Deprotection of Benzyl Group (if necessary for subsequent steps, otherwise proceed to Part D)
-
Dissolve the Target Binder-PEG12-Benzyl intermediate in methanol (B129727) or ethanol.
-
Add 10 mol% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected alcohol.
Part D: Final Coupling to E3 Ligase Ligand This step assumes the benzyl group was deprotected in Part C, and the resulting alcohol was converted to an amine for coupling with the E3 ligase ligand's carboxylic acid.
-
Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), the deprotected and aminated Target Binder-PEG12 intermediate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
LC-MS: To confirm the molecular weight of the final PROTAC.
-
¹H and ¹³C NMR: To confirm the structure.
-
Purity Analysis: By analytical HPLC (purity should ideally be >95%).
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is important to include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Determine the protein concentration of each lysate using the BCA assay to ensure equal loading in the subsequent steps.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a highly valuable and versatile linker for the rational design of small molecule drugs, particularly in the burgeoning fields of PROTACs and ADCs. Its defined length and hydrophilic nature provide a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols and data presented herein offer a comprehensive guide for researchers to effectively incorporate this compound into their drug discovery programs, facilitating the development of novel therapeutics with enhanced efficacy and safety profiles. As with any drug design endeavor, the optimal linker and conjugation strategy will be target-dependent, and empirical validation through the detailed experimental protocols provided is essential for success.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing Benzyl-PEG12-alcohol
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of targeting previously "undruggable" proteins by inducing their degradation through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to engage its intracellular targets.[1][5] However, the physicochemical properties of PROTACs, such as high molecular weight and a large polar surface area, often present significant challenges to their cell permeability.[6][7]
The linker component plays a crucial role in determining the overall properties of the PROTAC, including its permeability.[7][8] The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG12-alcohol, is a common strategy to enhance solubility and optimize pharmacokinetic properties.[1][9] The this compound linker provides a balance of hydrophilicity, conferred by the PEG chain, and stability from the benzyl (B1604629) group, potentially influencing the PROTAC's conformational flexibility and ability to traverse the cell membrane.[10][11] Some studies suggest that flexible PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane passage in a "chameleon-like" manner.[1][12]
This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs containing a this compound linker. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of these novel therapeutics. The protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are described in detail, offering methods to evaluate both passive diffusion and more complex transport mechanisms.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell permeability assays.
Table 1: PAMPA Permeability Data for PROTACs with this compound Linker
| Compound ID | Linker | Target Ligand | E3 Ligase Ligand | Papp (x 10⁻⁶ cm/s) | % Recovery |
| PROTAC-A | This compound | Ligand-X | CRBN | Value | Value |
| PROTAC-B | This compound | Ligand-Y | VHL | Value | Value |
| Control-1 (High Permeability) | - | - | - | >10 | >80 |
| Control-2 (Low Permeability) | - | - | - | <1 | >80 |
Papp: Apparent Permeability Coefficient
Table 2: Caco-2 Permeability Data for PROTACs with this compound Linker
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | % Recovery |
| PROTAC-A | Value | Value | Value | Value |
| PROTAC-B | Value | Value | Value | Value |
| Control-1 (Atenolol - Low Perm.) | Value | Value | Value | Value |
| Control-2 (Propranolol - High Perm.) | Value | Value | Value | Value |
| Control-3 (Digoxin - P-gp Substrate) | Value | Value | Value | Value |
Papp (A→B): Apparent Permeability from Apical to Basolateral; Papp (B→A): Apparent Permeability from Basolateral to Apical
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the Caco-2 permeability assay.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane. This assay is a high-throughput, cell-free method that models passive transcellular permeability.[1][3]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[13] Allow the solvent to evaporate completely.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.[13]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[13]
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[13]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[13]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[13]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [drug]equilibrium = ([drug]donor * VD + [drug]acceptor * VA) / (VA + VD)
-
VA = Volume of acceptor well; VD = Volume of donor well; Area = Surface area of the membrane; Time = Incubation time in seconds.
-
-
Calculation of % Recovery:
-
% Recovery = (([drug]donor_final * VD) + ([drug]acceptor_final * VA)) / ([drug]donor_initial * VD) * 100
-
Considerations for PROTACs:
-
Due to the potential for low solubility and non-specific binding of PROTACs, the addition of a small percentage of BSA (e.g., 0.5%) to the acceptor buffer may improve recovery.[6][14] However, this may also impact the measured permeability.
-
Poor recovery can be a significant issue for PROTACs.[6] If recovery is low, consider modifying the assay conditions, such as reducing incubation time or adding surfactants.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a Caco-2 cell monolayer. This cell-based assay provides a more physiologically relevant model of intestinal absorption, capable of evaluating both passive diffusion and active transport.[1][15]
Materials:
-
Caco-2 cells (passage number 40-60)[15]
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., atenolol, propranolol, digoxin)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a confluent monolayer.[13]
-
-
Permeability Assay (Apical to Basolateral, A→B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[13]
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical, B→A):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add 1.2 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Analysis:
-
Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[15]
-
-
Calculation of % Recovery:
-
Calculated similarly to the PAMPA assay, accounting for the volumes in both compartments.
-
Considerations for PROTACs:
-
PROTACs may exhibit low recovery in Caco-2 assays due to low solubility and non-specific binding.[8] The addition of low concentrations of BSA (e.g., 0.25-0.5%) to the transport buffer can improve recovery, but may also decrease the efflux ratio for some compounds.[14]
-
The standard 2-hour incubation may need to be adjusted for slowly permeating PROTACs, although longer incubation times can sometimes decrease recovery.[6]
-
Due to the expression of efflux transporters like P-glycoprotein (P-gp) in Caco-2 cells, high efflux ratios are often observed for PROTACs.[5] Co-incubation with known efflux inhibitors can help to identify the specific transporters involved.
References
- 1. benchchem.com [benchchem.com]
- 2. Permeability Assay - Profacgen [profacgen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aragen.com [aragen.com]
- 6. enamine.net [enamine.net]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 11. Benzyl-PEG13-alcohol, 26403-74-7 | BroadPharm [broadpharm.com]
- 12. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
Revolutionizing Targeted Protein Degradation: In Vitro Assays for Benzyl-PEG12-Alcohol Based PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate unwanted proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two ligands connected by a linker; one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][4] The linker component is a critical determinant of a PROTAC's efficacy, and polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG12-alcohol, offer advantages in solubility, cell permeability, and optimizing the formation of the ternary complex.[1]
This document provides detailed application notes and protocols for conducting in vitro degradation assays to evaluate the efficacy of this compound based PROTACs.
Mechanism of Action
A this compound based PROTAC operates by forming a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[5][6] The flexible PEG12 linker facilitates the necessary proximity for the E3 ligase to transfer ubiquitin molecules to the POI, forming a polyubiquitin (B1169507) chain. This chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3][4]
Caption: General mechanism of action for a PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[3] The following table summarizes representative data for PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
| Linker Composition | DC50 (nM) | Dmax (%) | Observations |
| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation.[7] |
| Benzyl-PEG7-alcohol | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency.[7] |
| Benzyl-PEG10-alcohol | 50 | >95 | Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[7] |
| This compound | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency compared to optimal length. [7] |
| Benzyl-PEG15-alcohol | 300 | 75 | Excessively long linker can lead to inefficient ubiquitination due to a less stable ternary complex.[7] |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound based PROTAC.
Materials:
-
Cultured cells expressing the protein of interest (POI)
-
This compound based PROTAC
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete culture medium. Prepare a vehicle control with the same final concentration of DMSO.[3]
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the PROTAC or vehicle control.[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]
Caption: Experimental workflow for Western Blotting.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[3]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (recruited by the PROTAC)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer
-
This compound based PROTAC and vehicle (DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, recombinant POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Compound Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blotting using an antibody against the POI or ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of the active PROTAC.[3]
Caption: Workflow for an in vitro ubiquitination assay.
Signaling Pathways
PROTACs that target components of specific signaling pathways can be a powerful therapeutic strategy. For instance, targeting receptor tyrosine kinases (RTKs) or downstream signaling molecules like those in the JAK/STAT pathway can be effective in cancer treatment.[9] The degradation of a key protein in a signaling cascade can lead to the shutdown of that pathway.
Caption: PROTAC-mediated degradation of a signaling protein.
Conclusion
The in vitro assays described provide a robust framework for the evaluation of this compound based PROTACs. By systematically assessing protein degradation, confirming the mechanism of action, and understanding the impact on cellular signaling, researchers can effectively advance the development of this promising class of therapeutics. The modularity of PROTACs, including the ability to optimize the linker, offers a powerful approach to drug discovery.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.co.jp [promega.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for the Scale-up Synthesis of Benzyl-PEG12-alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG12-alcohol is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a critical building block in the synthesis of advanced bioconjugates, drug delivery systems, and functionalized materials. Its structure, featuring a benzyl (B1604629) protecting group, a discrete 12-unit PEG chain, and a terminal hydroxyl group, offers a versatile platform for further chemical modification. The scale-up synthesis of this compound and its subsequent derivatives is a crucial step in the translation of laboratory-scale research to clinical and commercial applications. This document provides detailed application notes, experimental protocols, and key considerations for the large-scale production of these valuable compounds.
Scale-up Synthesis of this compound
The most common and scalable method for the synthesis of this compound is the Williamson ether synthesis. This involves the deprotonation of dodecaethylene glycol followed by nucleophilic substitution with a benzyl halide.
Key Considerations for Scale-up
-
Reaction Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reaction. For scale-up, it is critical to ensure the solvent is rigorously dried to prevent quenching of the alkoxide intermediate and to minimize side reactions.
-
Base Selection: Sodium hydride (NaH) is a strong base frequently used for deprotonation. However, its use at a large scale presents significant safety challenges due to its flammability and reactivity with water. An alternative, safer base for large-scale reactions is potassium bis(trimethylsilyl)amide (KHMDS), which can significantly improve reaction efficiency and safety.[1][2]
-
Temperature Control: The deprotonation and etherification steps are exothermic. Efficient heat transfer and temperature control are critical at a large scale to prevent runaway reactions and ensure product quality. The use of jacketed reactors with precise temperature control is essential.
-
Stoichiometry and Addition Rate: Careful control of the stoichiometry of the reactants is necessary to minimize the formation of the di-benzylated byproduct. The slow, controlled addition of the benzyl halide to the glycol alkoxide is recommended to maintain a low concentration of the electrophile and favor monosubstitution.
-
Work-up and Purification: Quenching of the reaction must be performed carefully to manage the evolution of hydrogen gas if NaH is used. Purification at a large scale can be challenging due to the amphiphilic nature of the product. Liquid-liquid extraction followed by column chromatography is a common approach. For multi-kilogram scale, alternative purification methods like tangential flow filtration or preparative HPLC may be more suitable.
Process Safety for Large-Scale Synthesis with Sodium Hydride
The use of sodium hydride on a kilogram scale requires stringent safety protocols to mitigate the risk of fire and explosion.
-
Inert Atmosphere: All operations involving NaH must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent contact with moisture and oxygen.
-
Solvent Purity: Solvents must be anhydrous. Residual water will react violently with NaH, generating hydrogen gas and significant heat.
-
Controlled Addition: NaH should be added to the solvent in a controlled manner. For large-scale operations, the use of specialized charging equipment is recommended.
-
Hydrogen Off-gassing: The reaction vessel must be equipped with a system to safely vent the hydrogen gas produced during the reaction and quenching steps.
-
Quenching: Excess NaH must be quenched carefully and completely before work-up. This is typically done by the slow addition of a proton source, such as isopropanol (B130326) or ethanol, at a controlled temperature.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Experimental Protocol: Multi-kilogram Scale Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale using the Williamson ether synthesis.
Materials:
-
Dodecaethylene glycol (HO-(CH₂CH₂O)₁₂-H)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (for quenching)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Large-scale, jacketed glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel or pump for controlled liquid addition
-
Condenser
-
Filtration unit
-
Rotary evaporator or other solvent removal system
-
Chromatography system suitable for large-scale purification
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous THF (e.g., 10 L per kg of dodecaethylene glycol).
-
Deprotonation:
-
Using NaH: Under a strong nitrogen flow, carefully charge the reactor with sodium hydride (1.1 equivalents). Heat the suspension to a gentle reflux with stirring.
-
Using KHMDS: Cool the THF to 0 °C. Slowly add KHMDS solution in THF (1.1 equivalents) to the reactor.
-
-
Glycol Addition: Slowly add a solution of dodecaethylene glycol (1.0 equivalent) in anhydrous THF to the reactor. The rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., 25-30 °C).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the evolution of hydrogen gas ceases (if using NaH).
-
Benzylation: Cool the reaction mixture to 0 °C. Slowly add benzyl bromide (1.05 equivalents) to the reactor, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Quenching: Cool the reactor to 0 °C. Slowly and carefully add isopropanol to quench any unreacted NaH or KHMDS. Then, slowly add saturated aqueous NH₄Cl solution.
-
Work-up:
-
Transfer the reaction mixture to a separation vessel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity.
Quantitative Data for Scale-up Synthesis
The following table provides representative data for the scale-up synthesis of this compound. Actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| Inputs | |||
| Dodecaethylene glycol | 10 g | 1 kg | 10 kg |
| Sodium Hydride (60%) | 0.8 g | 80 g | 0.8 kg |
| Benzyl Bromide | 3.2 g | 320 g | 3.2 kg |
| Anhydrous THF | 100 mL | 10 L | 100 L |
| Outputs | |||
| Product Weight (crude) | ~11 g | ~1.1 kg | ~11 kg |
| Product Weight (purified) | 7-9 g | 0.7-0.9 kg | 7-9 kg |
| Yield | 60-75% | 60-75% | 60-75% |
| Purity (by HPLC) | >95% | >95% | >95% |
Synthesis of this compound Derivatives
The terminal hydroxyl group of this compound can be readily functionalized to introduce a variety of reactive groups, such as amines and N-hydroxysuccinimidyl (NHS) esters, for subsequent conjugation to biomolecules or surfaces.
Synthesis of Benzyl-PEG12-amine
A common route for the synthesis of Benzyl-PEG12-amine from the corresponding alcohol involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.
Experimental Protocol: Large-Scale Synthesis of Benzyl-PEG12-amine
-
Tosylation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or THF in a suitable reactor. Cool the solution to 0 °C. Add triethylamine (B128534) (1.5 equivalents) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain crude Benzyl-PEG12-tosylate.
-
Azidation: Dissolve the crude tosylate in anhydrous dimethylformamide (DMF). Add sodium azide (3-5 equivalents) and heat the mixture to 60-80 °C for 12-24 hours. After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate to yield crude Benzyl-PEG12-azide.
-
Reduction: Dissolve the crude azide in THF or methanol. Add a reducing agent such as triphenylphosphine (B44618) (1.5 equivalents) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Stir the reaction at room temperature until the azide is fully consumed (monitored by IR spectroscopy or TLC).
-
Purification: Purify the resulting Benzyl-PEG12-amine by an appropriate method, such as acid-base extraction or column chromatography, to remove the catalyst and byproducts.
Synthesis of Benzyl-PEG12-NHS Ester
Benzyl-PEG12-NHS ester is an amine-reactive derivative used for labeling proteins and other biomolecules. It is typically synthesized from a carboxylic acid precursor.
Experimental Protocol: Large-Scale Synthesis of Benzyl-PEG12-NHS Ester
-
Oxidation to Carboxylic Acid: The terminal alcohol of this compound can be oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or TEMPO-catalyzed oxidation.
-
NHS Ester Formation: Dissolve the resulting Benzyl-PEG12-acid (1.0 equivalent) in anhydrous DCM or DMF. Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents). Stir the reaction at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC or EDC is used). Concentrate the filtrate and purify the crude Benzyl-PEG12-NHS ester by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is essential to ensure the quality and purity of this compound and its derivatives, especially for pharmaceutical applications.
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons of the benzyl group (~7.3 ppm), benzylic methylene (B1212753) protons (~4.5 ppm), repeating ethylene (B1197577) glycol protons (~3.6 ppm), and terminal alcohol proton. |
| ¹³C NMR | Confirmation of carbon skeleton | Signals corresponding to the benzyl group carbons, the PEG backbone carbons, and the carbon bearing the hydroxyl group. |
| HPLC | Purity determination and quantification of impurities | A single major peak corresponding to the product. Purity is typically >95%. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A peak corresponding to the calculated molecular weight of this compound (e.g., [M+Na]⁺). |
| FTIR | Functional group identification | Characteristic absorption bands for O-H (alcohol), C-O (ether), and aromatic C-H stretches. |
Signaling Pathway and Experimental Workflow
Benzyl-PEG derivatives are frequently used as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3][4][5][6][7][8][9][10]
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
Caption: Experimental workflow for PROTAC development.
Conclusion
The scale-up synthesis of this compound and its derivatives is a critical enabling step in the development of a wide range of advanced therapeutics and functional materials. Careful consideration of reaction conditions, process safety, and purification strategies is paramount to ensure the production of high-quality materials in a safe and efficient manner. The detailed protocols and application notes provided in this document serve as a valuable resource for researchers and drug development professionals navigating the challenges of large-scale PEG chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Synthesis with Benzyl-PEG12-alcohol
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Benzyl-PEG12-alcohol as a linker.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
Low overall yield in a multi-step PROTAC synthesis is a common challenge that can stem from various stages of the process. A systematic evaluation is crucial for identifying the bottleneck. Begin by assessing the following:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the this compound linker.[1] Techniques such as NMR and LC-MS are recommended to ensure the materials have not degraded.[1]
-
Efficiency of Coupling Reactions : The initial bond formation involving the alcohol group of the linker is a frequent point of failure. A low conversion rate in this step will significantly impact the overall yield.[1][2]
-
Side Reactions : The presence of the benzyl (B1604629) group and the PEG chain can sometimes lead to unexpected side reactions.
-
Purification Efficiency : The hydrophilic nature of the PEG linker can complicate purification, leading to product loss.[1][2]
Q2: I am having trouble with the initial coupling reaction involving the hydroxyl group of this compound. What are the common causes and solutions?
Inefficient coupling of the terminal alcohol is a primary contributor to low yields. Key factors include:
-
Incomplete Activation of the Alcohol : The hydroxyl group of this compound needs to be activated to facilitate coupling. This is often achieved by converting it to a better leaving group, such as a tosylate (TsCl) or mesylate (MsCl), or by using coupling agents for direct esterification.[3]
-
Steric Hindrance : The bulky nature of the benzyl group and the long PEG chain can create steric hindrance, slowing down the reaction rate.[2]
-
Suboptimal Reaction Conditions : Incorrect choice of solvent, base, or temperature can significantly hinder the reaction. Anhydrous conditions are often critical.[1]
Q3: My LC-MS analysis shows a complex mixture of unidentified products. What could be the cause?
A complex product mixture often indicates the presence of side reactions or degradation.[1] When using this compound, consider the following possibilities:
-
Side Reactions involving the Benzyl Group : While generally stable, the benzyl group could potentially undergo cleavage under certain harsh reaction conditions (e.g., strong acid or catalytic hydrogenation intended for other functional groups).
-
Reactions with the PEG Chain : The ether oxygens within the PEG chain are generally inert but can sometimes participate in side reactions under specific conditions.[2]
-
Degradation of Starting Materials : Ensure the stability of your ligands and linker under the chosen reaction conditions.
Q4: My reaction appears complete by LC-MS, but the isolated yield after purification is poor. Why is this happening?
Significant product loss during purification is common with PEGylated compounds.[1][2] The high polarity imparted by the PEG-12 chain can make standard normal-phase silica (B1680970) gel chromatography challenging.[1]
-
Poor Separation : The flexible and polar nature of the PEG linker can cause streaking and poor separation on silica gel.
-
Product Loss During Workup : The increased water solubility of the PROTAC can lead to its loss in the aqueous phase during extractions.[2]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when using this compound in PROTAC synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient coupling, side reactions, or poor purification. | Systematically evaluate each step of the synthesis, starting with the integrity of the starting materials.[1] |
| Incomplete First Coupling Reaction (Alcohol) | - Ineffective activation of the hydroxyl group.- Steric hindrance from the benzyl group or PEG chain.- Suboptimal reaction conditions (solvent, base, temperature). | - Use appropriate activating agents (e.g., TsCl, MsCl) or coupling reagents (e.g., DCC/DMAP for esterification).- Increase reaction time and/or temperature.- Screen different anhydrous solvents (e.g., DCM, DMF) and bases (e.g., TEA, DIPEA).[3][4] |
| Complex Mixture of Products by LC-MS | - Side reactions involving the benzyl group or PEG chain.- Degradation of starting materials or product. | - Protect other sensitive functional groups on your ligands.- Use milder reaction conditions.- Ensure the stability of all components under the reaction conditions. |
| Poor Isolated Yield After Purification | - Difficulty in purification due to the high polarity of the PEG chain.- Product loss during aqueous workup. | - Switch to reverse-phase HPLC for purification.- Minimize aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[2] |
| Poor Solubility of Final PROTAC | The overall lipophilicity of the PROTAC is too high, despite the PEG linker. | - Increase the number of PEG units if possible.- Use co-solvents like DMSO for stock solutions and PEG-400 for aqueous buffers.[4][5] |
Experimental Protocols
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.[6]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Benzyl-PEG12-OTs.
Protocol 2: Coupling of an Amine-Containing Ligand to Benzyl-PEG12-OTs
This protocol outlines the coupling of an amine-functionalized ligand to the activated Benzyl-PEG12-OTs linker.
Materials:
-
Benzyl-PEG12-OTs (from Protocol 1)
-
Amine-functionalized ligand (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) and Benzyl-PEG12-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired conjugate.
Visualizations
Caption: Troubleshooting workflow for low PROTAC synthesis yield.
Caption: Reaction pathway for this compound.
Caption: Logical relationships in PROTAC design and synthesis.
References
How to improve the solubility of PROTACs containing a PEG12 linker
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Proteolysis Targeting Chimeras (PROTACs), specifically those containing a PEG12 linker and facing solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with a long PEG12 linker still have poor aqueous solubility?
A1: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by its three main components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[1] PROTACs are often large molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1] The lipophilicity of the warhead and the E3 ligase ligand can counteract the solubilizing effect of the PEG12 linker.[1] Furthermore, at high concentrations, even PROTACs with moderate solubility can aggregate and precipitate out of solution.[2]
Q2: How does the length of the PEG linker, such as PEG12, impact the properties of a PROTAC?
A2: The length of the PEG linker is a critical factor that influences a PROTAC's physicochemical properties. Generally, longer PEG chains increase the hydrophilicity and aqueous solubility of the PROTAC.[3][4] However, there is a trade-off. Excessively long linkers can sometimes lead to reduced cell permeability and may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] The optimal linker length is a balance between enhancing solubility and maintaining potent degradation activity.[5]
Q3: What are the main strategies to improve the solubility of a PROTAC with a PEG12 linker?
A3: There are two primary approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC. Strategies include optimizing the linker length, changing the linker attachment points on the warhead or E3 ligase ligand, or incorporating solubilizing moieties like piperazine (B1678402) rings into the linker.[6][7]
-
Formulation Strategies: This approach focuses on the delivery of the PROTAC to improve its dissolution and apparent solubility. Common techniques include the use of co-solvents, creating amorphous solid dispersions (ASDs) with polymers, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][6][8]
Q4: Can incorporating a piperazine ring into the linker improve the solubility of my PROTAC?
A4: Yes, incorporating a piperazine ring into the linker is a known strategy to enhance the solubility of PROTACs.[8][9] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, introducing a positive charge that significantly improves aqueous solubility.[3] For instance, the addition of a dibasic piperazine to a VHL-based PROTAC has been reported to increase solubility by as much as 170-fold.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Possible Cause 1: Exceeding Kinetic Solubility Limit. The concentration of your PROTAC in the final aqueous solution may be higher than its kinetic solubility.
-
Solution: Determine the kinetic solubility of your PROTAC using a nephelometry-based assay (see Experimental Protocols). If possible, perform your experiments at concentrations below this limit.
-
-
Possible Cause 2: Poor Mixing. Localized high concentrations of the PROTAC can occur at the point of addition of the DMSO stock to the aqueous buffer, leading to immediate precipitation.
-
Solution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
-
Possible Cause 3: Inappropriate Buffer Conditions. The pH or ionic strength of your buffer may not be optimal for your specific PROTAC.
-
Solution: Evaluate the solubility of your PROTAC in a range of buffers with varying pH and ionic strengths to identify a more suitable buffer system.
-
Issue 2: I've observed aggregation of my PROTAC, even with a PEG12 linker.
-
Possible Cause 1: High Concentration. Even with a hydrophilic linker, high concentrations of PROTACs can lead to self-association and aggregation, driven by the hydrophobic regions of the molecule.[5]
-
Solution: Use Dynamic Light Scattering (DLS) to analyze the aggregation state of your PROTAC solution at different concentrations (see Experimental Protocols). Work at concentrations where aggregation is minimal.
-
-
Possible Cause 2: Suboptimal Linker Conformation. The flexibility of the PEG12 linker might allow the hydrophobic warhead and E3 ligase ligand to interact, promoting aggregation.[5]
-
Solution: Consider synthesizing PROTACs with alternative linker chemistries that introduce some rigidity, such as incorporating piperazine or piperidine (B6355638) rings, to limit conformational flexibility and reduce self-association.[7]
-
Issue 3: My formulation strategy (e.g., co-solvents) is interfering with my biological assay.
-
Possible Cause: Incompatibility of Formulation Excipients. High concentrations of organic co-solvents (like DMSO) or surfactants can be toxic to cells or interfere with enzyme activity.
-
Solution: If using co-solvents, keep the final concentration as low as possible (typically ≤1% DMSO).[10] As an alternative, consider preparing an Amorphous Solid Dispersion (ASD) of your PROTAC with a biocompatible polymer. This can enhance solubility in aqueous media without the need for high concentrations of organic solvents (see Experimental Protocols).
-
Data Presentation
The following tables summarize quantitative data on how linker composition and formulation strategies can impact PROTAC solubility.
Table 1: Impact of Linker Composition on Physicochemical Properties and Solubility
This table illustrates how replacing a hydrophobic alkyl linker with a more hydrophilic PEG linker can improve the aqueous solubility of BRD4 and BTK degraders.
| Target Protein | Linker Type | Linker Length (atoms) | cLogP | TPSA (Ų) | Solubility (µM) |
| BRD4 Degrader | Alkyl | 8 | 5.2 | 120 | <1 |
| BRD4 Degrader | PEG (PEG2) | 8 | 4.5 | 145 | 15 |
| BRD4 Degrader | PEG (PEG4) | 14 | 3.8 | 170 | 50 |
| BTK Degrader | Alkyl | 9 | 6.1 | 110 | 2 |
| BTK Degrader | PEG (PEG3) | 9 | 5.3 | 140 | 25 |
Data is illustrative and synthesized from published literature for comparative purposes.[11]
Table 2: Solubility Enhancement with Amorphous Solid Dispersion (ASD) Formulation
This table shows the thermodynamic solubility of four different amorphous PROTACs and the dissolution enhancement achieved for PROTAC ARV-110 when formulated as a spray-dried dispersion (SDD) with polyvinyl alcohol (PVA).
| PROTAC | Form | Solubility/Dissolution |
| AZ1 | Amorphous | 48.4 ± 2.6 µg/mL (in FaSSIF)[12] |
| AZ2 | Amorphous | 28.1 ± 5.2 µg/mL (in FaSSIF)[12] |
| AZ3 | Amorphous | 34.5 ± 7.7 µg/mL (in FaSSIF)[12] |
| AZ4 | Amorphous | 17.3 ± 1.6 µg/mL (in FaSSIF)[12] |
| ARV-110 | Crystalline | No detectable dissolution in phosphate (B84403) buffer (pH 6.8)[13] |
| ARV-110 | 30% w/w in PVA SDD | Significantly enhanced dissolution in phosphate buffer (pH 6.8)[13] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of a PROTAC in an aqueous buffer, which is the concentration at which the compound begins to precipitate when diluted from a DMSO stock.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well or 384-well clear microplates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a new microplate pre-filled with a fixed volume (e.g., 198 µL) of the aqueous assay buffer. This will result in a final DMSO concentration of 1%. Include buffer-only and DMSO-only controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to occur and equilibrate.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the control wells.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD of a PROTAC with a polymer to enhance its solubility.
Materials:
-
PROTAC of interest
-
Polymer (e.g., hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), polyvinylpyrrolidone (B124986) (PVP), Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) in which both the PROTAC and polymer are soluble
-
Rotary evaporator or vacuum oven
-
Mortar and pestle or milling equipment
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in the organic solvent. The drug-to-polymer ratio needs to be optimized, but a common starting point is a 10-20% drug load (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film. Alternatively, the solution can be placed in a shallow dish and dried in a vacuum oven. The temperature should be sufficient to remove the solvent without causing degradation of the PROTAC or polymer.
-
Milling/Sieving: Gently scrape the resulting solid dispersion from the flask or dish. The material can be milled or sieved to obtain a uniform, fine powder.
-
Characterization: Confirm the amorphous nature of the ASD using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Compare the dissolution rate and extent of the ASD powder to the crystalline PROTAC in the desired aqueous buffer to quantify the improvement in solubility.
Protocol 3: Analysis of PROTAC Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to assess the size distribution of particles in a PROTAC solution and detect the presence of aggregates.
Materials:
-
PROTAC solution (prepared in the desired buffer)
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Prepare solutions of your PROTAC at various concentrations in the desired aqueous buffer.
-
Filtering: Filter each sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extrinsic dust or large particles that could interfere with the measurement.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature and the viscosity and refractive index of the solvent.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation. Compare the size distributions at different PROTAC concentrations to understand the concentration-dependence of aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Poly(vinyl alcohol) in Spray-Dried Dispersions: Enhancing Solubility and Stability of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Benzyl-PEG12-alcohol in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Benzyl-PEG12-alcohol in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways:
-
Oxidation of the Polyethylene Glycol (PEG) Chain: The PEG chain is prone to oxidative degradation, which can be initiated by exposure to oxygen, elevated temperatures, transition metals, and light.[1][2] This can lead to chain cleavage and the formation of byproducts such as aldehydes and carboxylic acids.[3][4]
-
Cleavage of the Benzyl (B1604629) Ether Bond: The benzyl ether linkage is sensitive to acidic conditions and can be cleaved.[1][2] It can also be removed under reductive conditions, for example, through catalytic hydrogenolysis.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, typically -20°C.[1] Storing in a desiccated environment is also recommended to prevent moisture absorption.[1]
Q3: How should I store stock solutions of this compound?
A3: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] The stability of the stock solution is dependent on the storage temperature:
-
At -80°C, the solution may be stable for up to 6 months.[2]
-
At -20°C, the solution should ideally be used within 1 month.[2]
It is crucial to use a dry, appropriate solvent for preparing the stock solution.[1]
Q4: What are the visible signs of this compound degradation?
A4: Visible signs of degradation in a stock solution can include a change in color, the formation of precipitates, or a change in pH.[1] For the solid compound, significant clumping or a change in its physical appearance could indicate moisture uptake and potential degradation.[1]
Troubleshooting Guide
Problem 1: Low or no yield in a reaction using this compound.
-
Possible Cause: The this compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Assess Purity: Verify the purity of the this compound using an appropriate analytical method such as HPLC or NMR spectroscopy.
-
Review Storage Conditions: Ensure that the compound and any stock solutions have been stored according to the recommended guidelines (see FAQs).
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened vial of this compound for the reaction. If using a stock solution, prepare a fresh one from solid material.
-
Problem 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Possible Cause: The sample may contain degradation products. Oxidative cleavage of the PEG chain can result in shorter PEG fragments, aldehydes, or carboxylic acids.[3] Cleavage of the benzyl group is another possibility.[1]
-
Troubleshooting Steps:
-
Run a Control: Analyze a freshly prepared solution of this compound using the same analytical method to obtain a reference chromatogram or spectrum.
-
Perform Stress Testing: To help identify potential degradation products, you can intentionally expose a sample of the solution to stress conditions such as heat (e.g., 40°C), strong light, acid, base, and an oxidizing agent (e.g., H₂O₂).[3] Analyzing these stressed samples may help in identifying the unknown peaks.
-
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on the chemistry of its functional groups and data from similar PEGylated molecules.
| Condition | Stability | Potential Consequence | Mitigation Strategy |
| pH | |||
| Acidic (pH < 6) | Low to Moderate | Cleavage of the benzyl ether bond.[1][2] | Maintain a neutral or slightly basic pH during storage and reactions. |
| Neutral (pH 6-8) | High | Minimal degradation expected.[2] | Ideal pH range for storage and use. |
| Basic (pH > 8) | Moderate | Base-catalyzed side reactions may be possible. | Use caution with strongly basic conditions. |
| Temperature | |||
| -80°C (Solution) | High (up to 6 months) | Minimal degradation.[2] | Recommended for long-term storage of stock solutions. |
| -20°C (Solid/Solution) | High (up to 1 month for solution) | Minimal degradation.[2] | Suitable for short to medium-term storage. |
| 4°C | Moderate | Slow oxidation of the PEG chain may occur.[1] | Acceptable for short-term storage. |
| Room Temperature (~25°C) | Low to Moderate | Increased rate of oxidative degradation.[2] | Avoid prolonged exposure to room temperature. |
| Other Factors | |||
| Light | Moderate | Can accelerate oxidative degradation.[1] | Store in an amber vial or protect from light.[1] |
| Oxygen (Air) | Moderate | Oxidation of the PEG chain and potentially the benzyl group.[1][3] | Store under an inert atmosphere (argon or nitrogen).[1] |
| Oxidizing Agents | Low | Can lead to cleavage of the benzyl ether and degradation of the PEG chain.[1] | Avoid exposure to strong oxidizing agents. |
| Reducing Agents | Low | Can cause cleavage of the benzyl ether via hydrogenolysis.[1] | Be mindful of reductive steps in a synthetic pathway. |
| Transition Metals | Low | Can catalyze oxidative degradation of the PEG chain.[3] | Use high-purity solvents and glassware; consider a chelating agent if contamination is suspected.[3] |
| Moisture | Moderate | Can facilitate hydrolysis, although PEG ethers are generally stable.[1] | Store in a desiccated environment and use anhydrous solvents for stock solutions.[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and detect degradation products of this compound.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile. The exact gradient will need to be optimized for your specific system and column.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.[1]
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength (e.g., 254 nm, as the benzyl group has UV absorbance).
-
Inject a suitable volume (e.g., 10 µL) of the sample solution.[1]
-
Run the HPLC method.
-
-
Data Analysis: Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard can indicate degradation.[1]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system (as described in Protocol 1)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to a light source (e.g., UV lamp).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking aliquots at various time points.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by HPLC as described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation with Benzyl-PEG12-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation experiments, with a specific focus on the use of Benzyl-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a payload molecule prevents the desired chemical linkage from forming efficiently at a target site.[1] This can happen if the target amino acid is buried within the protein's structure or shielded by other parts of the molecule.[1]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A: Several common indicators suggest that steric hindrance may be negatively affecting your bioconjugation reaction:
-
Low Reaction Yields: The quantity of the final desired bioconjugate is significantly lower than expected.[1]
-
Incomplete Conjugation: A large fraction of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.[1]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[1]
-
Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the protein's surface properties, leading to aggregation and precipitation.[1]
Q3: How does the length and structure of a linker, like this compound, affect steric hindrance?
A: The length and structure of a linker are critical factors in managing steric hindrance.[1] Polyethylene glycol (PEG) linkers serve as flexible, hydrophilic spacers that connect molecules.[3][4]
-
Linker Length: A longer PEG chain, like the PEG12 in this compound, increases the distance between the biomolecule and the payload, which can help overcome steric hindrance by allowing the reactive group to access sterically shielded sites.[2][5] However, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric issues.[1][6]
-
Linear vs. Branched: Linear linkers, like this compound, generally present less steric hindrance during the conjugation reaction compared to branched linkers of a similar molecular weight.[1][7] Branched PEGs, however, can offer a superior "shielding" effect post-conjugation, which can be beneficial for improving in vivo stability.[2][7]
Q4: Does the benzyl (B1604629) group in this compound contribute to steric hindrance?
A: Yes, the bulky benzyl group can contribute to steric hindrance, especially if the target conjugation site on the biomolecule is in a sterically crowded environment.[8][9] This is an important consideration when designing your conjugation strategy.
Q5: How do I activate the alcohol group of this compound for bioconjugation?
A: The terminal alcohol of this compound is not reactive towards common functional groups on biomolecules and must first be activated. Common activation strategies include:
-
Conversion to a Mesylate or Tosylate: This creates a good leaving group, making the terminal carbon susceptible to nucleophilic attack by amines or thiols on the biomolecule.
-
Conversion to an N-Hydroxysuccinimide (NHS) Ester: The alcohol can be oxidized to a carboxylic acid, which is then reacted with N-hydroxysuccinimide to form an NHS ester. This is a highly efficient method for targeting primary amines (e.g., lysine (B10760008) residues).
-
Conversion to a Maleimide (B117702): The alcohol can be functionalized with a maleimide group, which is highly specific for reacting with free thiols (e.g., cysteine residues).
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is one of the most common challenges in bioconjugation and can often be attributed to steric hindrance.
// Nodes Start [label="Low or No Conjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents active and correctly prepared?", fillcolor="#FBBC05"]; CheckConditions [label="Are reaction conditions (pH, temp, buffer) optimal?", fillcolor="#FBBC05"]; StericHindrance [label="Is steric hindrance a likely cause?", fillcolor="#FBBC05"]; OptimizeRatio [label="Increase molar excess of activated\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Optimize pH and temperature.\nIncrease reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeLinker [label="Use a longer PEG linker\n(e.g., PEG24)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SiteSpecific [label="Switch to a more accessible site via\nsite-directed mutagenesis or enzymatic ligation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentSolution [label="Use fresh reagents.\nVerify activation of this compound.", fillcolor="#F1F3F4"]; ConditionSolution [label="Ensure amine-free buffers for NHS chemistry.\nAdjust pH for target residue.", fillcolor="#F1F3F4"];
// Edges Start -> CheckReagents; CheckReagents -> CheckConditions [label="Yes"]; CheckReagents -> ReagentSolution [label="No"]; ReagentSolution -> Start; CheckConditions -> StericHindrance [label="Yes"]; CheckConditions -> ConditionSolution [label="No"]; ConditionSolution -> Start; StericHindrance -> OptimizeRatio [label="Yes"]; OptimizeRatio -> OptimizeConditions; OptimizeConditions -> ChangeLinker; ChangeLinker -> SiteSpecific; SiteSpecific -> Success; StericHindrance -> Success [label="No, issue resolved"]; }
Caption: Troubleshooting workflow for low bioconjugation yield.| Potential Cause | Recommended Solution & Rationale |
| Steric Hindrance | 1. Increase Molar Excess of PEG Reagent: A higher concentration of the activated this compound can drive the reaction forward.[8][10] Start with a 10- to 20-fold molar excess and titrate upwards. 2. Optimize Linker Length: If Benzyl-PEG12 is not sufficient, consider a longer PEG chain (e.g., PEG24) to further increase the distance to the reactive site.[2] 3. Change Conjugation Site: If possible, move to a more solvent-accessible site on the biomolecule. This can be achieved through site-directed mutagenesis to introduce a cysteine residue in a favorable location.[1][11] |
| Inactive Reagents | 1. Use Fresh Reagents: Activated PEG reagents, especially NHS esters, are moisture-sensitive.[10][11] Prepare solutions immediately before use and use a fresh aliquot of this compound for activation. 2. Verify Activation: Confirm the successful activation of this compound before proceeding with the conjugation reaction. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH is critical for efficient conjugation. For NHS-ester reactions targeting amines, a pH of 7.0-8.5 is recommended. For maleimide reactions with thiols, a pH of 6.5-7.5 is ideal.[7][10] 2. Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris) for NHS-ester chemistry, as they will compete with the target biomolecule.[1][10] 3. Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) can provide the necessary energy to overcome the steric barrier, but monitor protein stability.[8] |
Issue 2: Loss of Biological Activity Post-Conjugation
Even with a successful conjugation, the resulting bioconjugate may exhibit reduced or complete loss of biological function.
// Nodes Start [label="Loss of Biological Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSite [label="Is the conjugation site near an\nactive or binding site?", fillcolor="#FBBC05"]; CheckConformation [label="Could the PEG chain be causing\nconformational changes?", fillcolor="#FBBC05"]; CheckPayload [label="Is the payload itself sterically\nhindering function?", fillcolor="#FBBC05"]; SiteSpecific [label="Use site-specific conjugation away\nfrom the active site.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeLinkerLength [label="Test shorter or longer\nPEG linkers.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CleavableLinker [label="Incorporate a cleavable linker that\nreleases the payload at the target.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Bioactivity Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSite; CheckSite -> SiteSpecific [label="Yes"]; SiteSpecific -> Success; CheckSite -> CheckConformation [label="No"]; CheckConformation -> ChangeLinkerLength [label="Yes"]; ChangeLinkerLength -> Success; CheckConformation -> CheckPayload [label="No"]; CheckPayload -> CleavableLinker [label="Yes"]; CleavableLinker -> Success; CheckPayload -> Start [label="No, re-evaluate"]; }
Caption: Diagnostic flow for loss of bioactivity post-conjugation.| Potential Cause | Recommended Solution & Rationale |
| PEGylation Near Active Site | 1. Site-Specific Conjugation: The most effective solution is to control the site of conjugation. Target a residue that is distant from any known active or binding sites.[1][11] 2. Protect the Active Site: During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[6] |
| Conformational Changes | 1. Vary PEG Linker Length: The Benzyl-PEG12 linker may be inducing an unfavorable conformational change. Experiment with a shorter (e.g., PEG4) or longer (e.g., PEG24) linker to alter the spatial arrangement. 2. Characterize Structure: Use techniques like circular dichroism (CD) spectroscopy to assess if the secondary or tertiary structure of the protein has been altered after conjugation.[5] |
| Payload Interference | 1. Use a Cleavable Linker: If the conjugated molecule itself is causing steric hindrance, consider using a linker that can be cleaved at the target site (e.g., a pH-sensitive or enzyme-cleavable linker).[2] |
Data Presentation
The choice of PEG linker length can significantly impact the properties of the final bioconjugate. The following tables provide representative data on how PEG length can influence key parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
|---|---|---|
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.5 | 0.5 |
| PEG12 | ~3.0 | 0.35 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[5]
Table 2: Impact of Reaction Conditions on Conjugation Efficiency
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| PEG:Protein Molar Ratio | 5:1 | 20:1 | 50:1 | Higher ratio generally increases conjugation but may lead to multiple PEGylations. |
| pH | 6.5 | 7.5 | 8.5 | Optimal pH is crucial and chemistry-dependent. 7.5 is a good starting point for many amine-reactive conjugations.[7][10] |
| Temperature (°C) | 4 | 25 (RT) | 37 | Increased temperature can help overcome steric hindrance but risks protein denaturation.[8][12] |
This table provides a general guide for optimization. The optimal conditions are highly dependent on the specific biomolecule.[8]
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG12-NHS Ester
This protocol describes the conversion of the terminal alcohol to a carboxylic acid followed by activation to an NHS ester, making it reactive towards primary amines.
// Nodes Start [label="this compound", fillcolor="#FBBC05"]; Oxidation [label="Oxidation\n(e.g., TEMPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Benzyl-PEG12-acid", fillcolor="#FBBC05"]; Activation [label="NHS/EDC Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHSEster [label="Benzyl-PEG12-NHS Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oxidation; Oxidation -> Acid; Acid -> Activation; Activation -> NHSEster; }
Caption: Experimental workflow for the activation of this compound.Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (B82951) (bleach)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) and Hexanes for purification
Procedure:
-
Oxidation to Carboxylic Acid:
-
Dissolve this compound in anhydrous DCM.
-
Add TEMPO (catalytic amount) to the solution.
-
Slowly add sodium hypochlorite at 0°C and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction and perform an aqueous workup to extract the Benzyl-PEG12-acid.
-
Purify the product by column chromatography.
-
-
NHS Ester Formation:
-
Dissolve the purified Benzyl-PEG12-acid in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the solvent under reduced pressure.
-
Purify the resulting Benzyl-PEG12-NHS ester by recrystallization or column chromatography.
-
Store the final product at -20°C under dessication.
-
Protocol 2: Conjugation of Benzyl-PEG12-NHS Ester to a Protein
This protocol outlines the conjugation of the activated PEG linker to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.0-8.5.[11]
-
Benzyl-PEG12-NHS Ester, freshly prepared or properly stored.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size exclusion chromatography (SEC) or dialysis cassette for purification.[1]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL) in the correct amine-free buffer.[13] If the buffer contains primary amines, perform a buffer exchange.
-
-
PEG Reagent Preparation:
-
Conjugation Reaction:
-
Incubation:
-
Quenching (Optional):
-
Purification:
-
Characterization:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzyl-PEG12-alcohol Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Benzyl-PEG12-alcohol, with a focus on optimizing reaction times and improving yields.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting directly with my amine- or thiol-containing molecule?
The terminal primary alcohol (-OH) group of this compound is not sufficiently reactive for direct conjugation to nucleophiles like amines or thiols under standard conditions. It must first be "activated" by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activation step is crucial for an efficient coupling reaction.[1][2]
Q2: What are the most common methods to activate this compound?
The most common and effective activation strategies involve converting the terminal alcohol into a sulfonate ester. These include:
-
Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA).[3][4][5] The resulting tosylate (-OTs) is an excellent leaving group for subsequent nucleophilic substitution.
-
Mesylation: Similar to tosylation, this method uses methanesulfonyl chloride (MsCl) to create a mesylate (-OMs), which is also an effective leaving group.[1]
Q3: How do I monitor the progress of my activation and coupling reactions?
Monitoring the reaction is critical to determine the optimal reaction time and prevent the formation of byproducts.[6] The two most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (this compound or its activated form) and the appearance of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most recommended method for accurate monitoring. LC-MS allows for the separation of reactants and products and provides mass confirmation of the desired conjugate, ensuring the reaction has gone to completion.[1]
Q4: What are the key factors that influence the reaction time of the coupling step?
Several factors significantly impact the rate of the nucleophilic substitution reaction:
-
Nucleophile Strength: The inherent reactivity of the coupling partner is critical. Thiols are generally more nucleophilic than amines and will react faster. The nucleophilicity of amines is increased at a more basic pH.[1][5]
-
Reaction Temperature: Increasing the temperature can accelerate the reaction rate. However, excessively high temperatures may promote side reactions, such as elimination.[1] Reactions are often started at 0°C and allowed to warm to room temperature, but some may require gentle heating (e.g., 50-70°C).[4]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they can increase the reactivity of the nucleophile.[1]
-
pH (for amine coupling): The pH of the reaction is crucial for coupling with amines. A pH range of 8.0 to 9.5 is often optimal, as it deprotonates the amine, increasing its nucleophilicity and facilitating the reaction.[5] However, a pH that is too high can lead to hydrolysis of the activated PEG.[4]
Q5: What are common side reactions, and how can they be minimized?
The primary side reaction to consider is the hydrolysis of the activated tosylate or mesylate group, which converts it back to an unreactive alcohol. This is particularly prevalent in the presence of moisture. To minimize this and other side reactions:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during the activation step.[1]
-
Control Temperature: Avoid excessively high temperatures which can promote elimination reactions, an alternative pathway to substitution.[1]
-
Use Activated PEG Immediately: Once the this compound has been activated, it is best to use it immediately in the subsequent coupling step to prevent degradation.[4]
Data Presentation
Table 1: General Reaction Conditions for Activation of this compound
| Activation Method | Reagents | Base | Solvent | Temperature | Typical Reaction Time |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine (TEA) | Anhydrous Dichloromethane (DCM) | 0°C to Room Temp. | 4-24 hours[4][7] |
| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Anhydrous Dichloromethane (DCM) | 0°C to Room Temp. | 2-6 hours[8] |
Table 2: Factors Influencing Coupling Reaction Time of Activated Benzyl-PEG12-X with Amines
This table provides representative data on how pH can influence the reaction of an activated PEG with an amine-containing molecule. While the data is based on general trends for NHS ester chemistry, the principles apply to tosylate/mesylate activations as well.
| Reaction pH | Relative Reaction Speed | Typical Yield of Conjugate | Risk of Hydrolysis |
| 6.5 | Slow | Low to Moderate | Low |
| 7.4 | Moderate | Good | Moderate |
| 8.0 | Fast | High | Moderate-High |
| 9.0 | Very Fast | Moderate | Very High[4] |
Note: Data is illustrative and based on general trends observed in PEGylation reactions. Optimal conditions will vary depending on the specific reactants.
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate, rendering it highly reactive towards nucleophiles.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: Thoroughly dry all glassware and cool under an inert atmosphere (argon or nitrogen).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: While stirring, add anhydrous pyridine (1.5 eq) to the solution.
-
Tosylation: Slowly add p-Toluenesulfonyl chloride (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 4-12 hours.[4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting alcohol is fully consumed.[4]
-
Workup: Once complete, quench the reaction by adding cold water. Extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG12-OTs. The product should be used immediately or stored under anhydrous conditions at a low temperature.[4]
Protocol 2: Coupling of Activated Benzyl-PEG12-tosylate with a Primary Amine
This protocol describes the reaction of the activated Benzyl-PEG12-tosylate with a molecule containing a primary amine.
Materials:
-
Benzyl-PEG12-tosylate (from Protocol 1)
-
Amine-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (2-3 eq) to the solution. The base is essential to deprotonate the amine, thereby increasing its nucleophilicity.[4]
-
PEG Addition: In a separate flask, dissolve the Benzyl-PEG12-tosylate (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine solution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.[3] For less reactive nucleophiles, the temperature may be gently increased (e.g., 50-70°C).[4]
-
Monitoring: Monitor the reaction progress by LC-MS, observing the disappearance of the starting materials and the appearance of the desired product mass.
-
Purification: Once the reaction is complete, the crude product can be purified by an appropriate method, such as preparative reverse-phase HPLC or size-exclusion chromatography (SEC), to isolate the final conjugate.[4]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Side reactions to consider when using Benzyl-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered when using Benzyl-PEG12-alcohol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule composed of a benzyl (B1604629) ether, a polyethylene (B3416737) glycol (PEG) chain with 12 ethylene (B1197577) oxide units, and a terminal primary alcohol.[1][2][3] The benzyl group often serves as a protecting group for one end of the PEG chain, while the terminal hydroxyl group provides a reactive site for conjugation.[2][4] Its hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules.[1][5] Common applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), in bioconjugation to proteins and peptides, as a surface modifier for nanoparticles, and in the synthesis of functionalized polymers for drug delivery.[6][7]
Q2: What are the primary categories of side reactions to consider when using this compound?
The main side reactions can be categorized based on the three key structural components of the molecule:[8]
-
Cleavage of the Benzyl Ether: The benzyl group can be unintentionally removed under certain conditions.[8]
-
Degradation of the PEG Chain: The polyethylene glycol backbone is susceptible to degradation.[8]
-
Reactions of the Terminal Alcohol: The primary hydroxyl group can undergo unintended reactions.[8]
Q3: How should I store and handle this compound to minimize degradation?
To maintain the integrity of this compound, it is recommended to store it at -20°C, protected from light and moisture.[9] The compound can be sensitive to air and may oxidize over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[8][9] When preparing solutions, use anhydrous solvents to prevent hydrolysis. For stock solutions, it is best to aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Benzyl Ether Protecting Group
Symptoms:
-
Appearance of byproducts such as toluene (B28343) or benzyl alcohol in your reaction mixture, which may be detectable by GC-MS or NMR.[8]
-
Formation of PEG12-diol.
-
Loss of the benzyl group confirmed by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strongly Acidic Conditions | Benzyl ethers are labile in the presence of strong acids.[10][11][12] If your protocol involves an acid-catalyzed step, consider using milder acidic conditions or a different type of protecting group that is stable to acid if the benzyl group needs to remain intact. |
| Reductive Conditions (Catalytic Hydrogenolysis) | The most common method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[10][12][13] If other functional groups in your molecule require reduction, be aware that the benzyl ether may also be cleaved. Consider alternative, non-reductive methods for other deprotections, or use a catalyst system known to be less reactive towards benzyl ethers.[8] |
| Oxidative Conditions | Certain oxidizing agents can cleave benzyl ethers.[14][15][16] If your synthesis involves an oxidation step, ensure the chosen reagent is selective for the intended functional group and will not affect the benzyl ether. |
Issue 2: Degradation of the PEG Chain
Symptoms:
-
A complex mixture of products with a range of molecular weights observed by LC-MS.
-
Broad peaks or streaking during chromatographic purification.[8]
-
Formation of smaller, more polar byproducts such as formaldehyde (B43269) or formic acid.[17]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metal impurities.[9][18] To mitigate this, conduct reactions under an inert atmosphere (argon or nitrogen), use high-purity, degassed solvents, and avoid excessive heat.[8] |
| Presence of Metal Impurities | Trace amounts of metal ions can catalyze the oxidation of the PEG chain.[8] Ensure that all glassware is thoroughly cleaned and that high-purity reagents and solvents are used. If a metal catalyst is used in a previous step, ensure its complete removal. |
| Improper Storage | Long-term storage in the presence of air and light can lead to the gradual degradation of the PEG chain.[8][9] Always store this compound under the recommended conditions. |
Issue 3: Unwanted Reactions of the Terminal Alcohol
Symptoms:
-
Formation of unexpected esters or ethers.
-
Oxidation of the primary alcohol to an aldehyde or carboxylic acid.[19][20]
-
Difficulty in achieving the desired conjugation at the alcohol position.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation to Aldehyde or Carboxylic Acid | The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid in the presence of oxidizing agents.[19][21][22] If oxidation is not the desired reaction, avoid the use of oxidizing agents or protect the terminal alcohol with a suitable protecting group before proceeding with other synthetic steps. |
| Unintended Esterification | In the presence of carboxylic acids and an activating agent, or with highly reactive acylating agents, the terminal alcohol can form an ester. Ensure that reaction conditions are optimized to favor the desired reaction pathway. |
| Steric Hindrance | The PEG chain, although flexible, can sometimes sterically hinder the approach of bulky reagents to the terminal alcohol, leading to low reaction yields.[23] In such cases, using a linker with a longer PEG chain or optimizing the reaction conditions (e.g., temperature, reaction time) may be necessary. |
Visualization of Troubleshooting and Reaction Pathways
Below are diagrams to aid in understanding the logical flow of troubleshooting and potential side reaction pathways.
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Potential side reaction pathways for this compound.
Experimental Protocol: Purity Analysis of a this compound Conjugate by RP-HPLC
This protocol outlines a general method for analyzing the purity of a reaction mixture containing a conjugate of this compound.
Objective: To separate and quantify the desired this compound conjugate from unreacted starting materials and potential side products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reaction mixture containing the this compound conjugate.
-
Reference standards for starting materials (if available).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 214 nm and 280 nm (if the conjugate has a chromophore).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peak corresponding to the desired product based on its retention time (if known from previous experiments or by LC-MS analysis).
-
Calculate the purity of the product by determining the percentage of the area of the product peak relative to the total area of all peaks.
-
Compare the chromatogram to that of the starting materials to identify unreacted components. The presence of unexpected peaks may indicate the formation of side products.
-
References
- 1. lcms.cz [lcms.cz]
- 2. rsc.org [rsc.org]
- 3. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sketchviz.com [sketchviz.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. purepeg.com [purepeg.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 20. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl-PEG12-alcohol Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of Benzyl-PEG12-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, typically via a Williamson ether synthesis, can lead to several common impurities. These include unreacted starting materials such as PEG12-alcohol and the benzylating agent (e.g., benzyl (B1604629) bromide). Other byproducts can consist of dibenzyl ether, formed from the self-condensation of the benzylating agent, and benzaldehyde, resulting from the oxidation of benzyl alcohol. Furthermore, the PEG12-alcohol starting material may not be perfectly monodisperse, leading to a product with a distribution of PEG chain lengths.[1]
Q2: How can I effectively monitor the progress of the this compound synthesis reaction?
Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. The product, this compound, is less polar than the starting material, PEG12-alcohol, and will consequently have a higher Rf value on a silica (B1680970) gel TLC plate.[1] For visualization, UV light (254 nm) can be used to see the benzyl-containing compounds. Additionally, staining with potassium permanganate (B83412) (KMnO₄) can be employed to visualize the alcohol-containing compounds on the plate.[1][2] The reaction is generally considered complete when the spot corresponding to the PEG12-alcohol is no longer visible.[1]
Q3: My purified this compound shows a broad peak during HPLC analysis. What are the potential causes?
A broad peak in an HPLC chromatogram for this compound can be attributed to several factors:
-
Polydispersity: The PEG12-alcohol starting material may not be perfectly monodisperse, resulting in a mixture of Benzyl-PEGn-alcohol products with slightly different PEG chain lengths.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening.[1][2]
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient slope, or flow rate may not be optimized for the separation.[1]
-
Secondary Interactions: The PEG chain can have secondary interactions with the stationary phase, leading to peak tailing and broadening.[1]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Before starting the purification process, confirm the reaction has gone to completion using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.[1] |
| Product Loss During Workup | Due to the PEG chain, this compound has some solubility in water. To minimize product loss, reduce the number of aqueous washes during the extraction process. If significant product is lost to the aqueous phase, back-extract the aqueous layers with a suitable organic solvent like dichloromethane (B109758).[1] |
| Co-elution with Byproducts | Optimize the chromatographic purification method. For flash chromatography, using a shallower solvent gradient may be necessary. For HPLC, adjusting the mobile phase composition or trying a different stationary phase (e.g., C8 instead of C18) can improve resolution.[1] |
| Product Degradation on Silica Gel | PEGylated compounds can sometimes adhere strongly to silica gel, which can lead to streaking and poor recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a polar solvent like methanol (B129727) to the eluent or by pre-treating the silica gel with a base like triethylamine (B128534).[1][2] |
Problem 2: Product Streaks or Elutes as a Broad Band on Silica Gel Chromatography
| Possible Cause | Troubleshooting Recommendation |
| Polydispersity of the PEG chain | While completely separating very similar PEG oligomers is challenging, optimizing the mobile phase can improve resolution. A shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can help.[2] |
| Interaction with silica gel | The ether oxygens of the PEG chain can interact with the acidic silanol (B1196071) groups on the surface of the silica gel. To reduce these interactions, add a small amount of a polar solvent or a modifier to the eluent. For instance, adding a small percentage of methanol or triethylamine (0.1-1%) to a dichloromethane or ethyl acetate-based mobile phase can significantly improve peak shape.[2] Using end-capped or deactivated silica gel can also minimize these interactions.[2] |
| Sample Overload | Loading too much crude product onto the column can lead to band broadening and streaking. A general guideline is to load 1-5% of the silica gel weight.[2] |
Problem 3: The product is not visible on the TLC plate under UV light.
| Possible Cause | Troubleshooting Recommendation |
| Low Concentration | Although this compound has a UV-active benzyl group, it may not be easily visible at low concentrations.[2] |
| Solution | Use a TLC stain that reacts with the PEG chain or the alcohol functional group. A potassium permanganate stain is effective for visualizing alcohols and other oxidizable functional groups.[2] Also, try applying the sample to the TLC plate multiple times in the same spot, allowing the solvent to evaporate between applications, to increase the concentration.[2] |
Experimental Protocols
Flash Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash chromatography.
| Step | Procedure |
| 1. Sample Preparation | For optimal separation, it is recommended to dry-load the crude sample. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.[1] |
| 2. Column Packing | Select a flash chromatography column of an appropriate size for the amount of crude material. Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[1] |
| 3. Elution | Load the dry-loaded sample onto the top of the packed column. Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate (B1210297) in hexanes) to elute non-polar impurities like benzyl bromide and dibenzyl ether.[1] Gradually increase the polarity of the eluent. A common gradient is a step or linear gradient from 10% to 70% ethyl acetate in hexanes. Monitor the fractions by TLC to identify those containing the pure product.[1] |
| 4. Product Isolation | Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure to obtain the purified product.[1] |
HPLC Analysis of this compound
This protocol can be used for both the purification and the final purity analysis of this compound.
| Parameter | Specification |
| Instrumentation and Columns | A standard HPLC system with a UV detector is suitable. A C18 or C8 reverse-phase column is recommended.[1] |
| Mobile Phase | Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3] |
| Chromatographic Conditions | Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[1] Gradient: A typical gradient would be a linear increase from 30% to 90% of Mobile Phase B over 20 minutes.[1] |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection. |
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Logic for Troubleshooting Broad HPLC Peaks.
References
Identifying degradation products of Benzyl-PEG12-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Benzyl-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a molecule featuring a benzyl (B1604629) ether at one terminus and a primary alcohol at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain. This structure makes it a valuable heterobifunctional linker. It is frequently used in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the PEG chain imparts favorable solubility and pharmacokinetic properties, and the terminal functional groups allow for sequential conjugation to different ligands.
Q2: What are the primary degradation pathways for this compound?
The two main points of susceptibility for degradation in this compound are the polyethylene glycol (PEG) chain and the benzyl ether linkage.
-
Oxidative Degradation of the PEG Chain: The PEG chain is vulnerable to oxidation, a process that can be initiated by exposure to atmospheric oxygen and accelerated by factors such as elevated temperatures, light, and the presence of transition metals.[1][2] This degradation typically involves random chain scission.
-
Cleavage of the Benzyl Ether Bond: The benzyl ether can be cleaved under several conditions:
Q3: What are the likely degradation products of this compound?
Degradation of this compound will result in a mixture of products depending on the degradation pathway.
-
From PEG Chain Oxidation: Oxidative cleavage of the PEG chain can produce a variety of smaller molecules. These include, but are not limited to:
-
From Benzyl Ether Cleavage:
Q4: What are the visible signs that my this compound may have degraded?
Visual indicators of potential degradation in your sample can include:
-
Solid Compound: A change in appearance, such as significant clumping, may suggest moisture absorption which can facilitate degradation.
-
Stock Solutions: A change in color, the emergence of a precipitate, or a noticeable change in pH can all be signs of degradation.
Troubleshooting Guides
Problem 1: My reaction involving this compound is showing low yield and multiple unexpected byproducts on LC-MS.
-
Potential Cause: Degradation of the this compound starting material due to improper storage or handling.
-
Suggested Solution:
-
Assess Purity: Before use, verify the purity of your this compound using an appropriate analytical method like HPLC or NMR spectroscopy (see Experimental Protocols section).
-
Use Fresh Sample: If degradation is confirmed, it is best to use a new, unopened vial of the compound.
-
Review Storage Conditions: Ensure that the compound is stored as recommended, typically at low temperatures (-20°C to -80°C) under an inert atmosphere and protected from light.
-
Problem 2: My analytical results (NMR, Mass Spec) show unexpected peaks that do not correspond to my starting material or desired product.
-
Potential Cause: Degradation has occurred either prior to or during your experiment.
-
Suggested Solution:
-
Analyze Degradation Products: Compare the masses and fragmentation patterns of the unexpected peaks with the known degradation products listed in the table below. This can help identify the degradation pathway that is occurring.
-
Evaluate Reaction Conditions:
-
pH: If you are observing products consistent with acid-catalyzed cleavage (e.g., PEG12-diol, benzyl alcohol), check the pH of all solutions and reagents. Ensure conditions are neutral or slightly basic if the benzyl ether needs to remain intact.
-
Reductants: If you are using any reducing agents, be aware that they could be cleaving the benzyl ether.
-
Atmosphere: To minimize oxidative degradation of the PEG chain, consider running your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Data Presentation
Table 1: Common Degradation Products of this compound
| Degradation Pathway | Key Products | Typical m/z of smaller fragments (Illustrative) | Analytical Method of Detection |
| PEG Chain Oxidation | Shorter PEG fragments, Formaldehyde, Formic Acid, Acetic Acid, PEG-oxyacetic acid | 45, 89, 133 (PEG fragments) | Mass Spectrometry, NMR Spectroscopy[7][10] |
| Acid-Catalyzed Hydrolysis | PEG12-diol, Benzyl Alcohol | 546.7 (PEG12-diol), 108.1 (Benzyl Alcohol) | HPLC, Mass Spectrometry, NMR Spectroscopy |
| Reductive Cleavage | PEG12-diol, Toluene | 546.7 (PEG12-diol), 92.1 (Toluene) | HPLC, GC-MS, NMR Spectroscopy |
Mandatory Visualization
Caption: Degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (optional, for mobile phase modification).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (for the benzyl group).
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B (e.g., 30%) and increase it to a higher percentage (e.g., 95%) over 20-30 minutes. This should be optimized for your specific system and column.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
The main peak corresponds to intact this compound.
-
Earlier eluting peaks may correspond to more polar degradation products like PEG12-diol.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
-
Protocol 2: Identification of Degradation Products by LC-MS
This method allows for the identification of degradation products by their mass-to-charge ratio.
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Follow the HPLC procedure as described in Protocol 1.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected products (e.g., m/z 50-1000).
-
-
Data Analysis:
-
Extract the mass spectra for each peak observed in the chromatogram.
-
Compare the observed m/z values with the theoretical masses of potential degradation products (see Table 1). For PEG fragments, you will likely observe a distribution of ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).
-
-
Caption: Workflow for analyzing degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermal analysis of polyethylene glycol: evolved gas analysis with ion attachment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
How to avoid premature cleavage of the benzyl protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the premature cleavage of the benzyl (B1604629) (Bn) protecting group during their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the benzyl protecting group generally considered stable?
The benzyl ether protecting group is known for its robustness and is stable under a wide range of conditions, which contributes to its widespread use in organic synthesis. Generally, it is stable to:
-
Mild to moderate acidic and basic conditions: Benzyl ethers can withstand many acidic and basic environments that would cleave other protecting groups like silyl (B83357) ethers or acetals.[1]
-
Many oxidizing and reducing agents: While susceptible to specific oxidative and reductive cleavage methods, it remains intact in the presence of a variety of common reagents.
Q2: What are the primary causes of premature benzyl group cleavage?
Premature cleavage of a benzyl group is a common issue that can derail a synthetic sequence. The primary culprits are typically:
-
Strongly acidic conditions: While stable in mild acid, very strong acids can cause cleavage.[2][3]
-
Catalytic hydrogenation: This is a standard method for deprotection, so unintended exposure to a hydrogenation catalyst and a hydrogen source will lead to cleavage.[2][4]
-
Strong Lewis acids: Certain Lewis acids can facilitate the cleavage of benzyl ethers.
-
Oxidative conditions: Specific oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are used for deprotection and can cause unwanted cleavage if present in a reaction mixture.[3]
-
Dissolving metal reductions: Conditions such as a Birch reduction (Na/NH₃) will cleave benzyl ethers.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues leading to premature benzyl ether cleavage.
Issue 1: Unwanted Debenzylation During a Reaction with Acidic Conditions
Symptoms: You observe the appearance of the deprotected alcohol in your reaction mixture when subjecting your benzyl-protected compound to acidic conditions.
Root Causes & Solutions:
-
Excessively Strong Acid: The pKa of the acid used may be too low, leading to protonation and subsequent cleavage of the benzyl ether.
-
Solution: If possible, switch to a milder acid with a higher pKa. For example, if you are using a strong mineral acid, consider switching to an organic acid like acetic acid or using a buffered system.
-
-
Elevated Temperatures: Acid-catalyzed cleavage is often accelerated at higher temperatures.
-
Solution: Run the reaction at a lower temperature. Even a reduction from room temperature to 0 °C can significantly decrease the rate of debenzylation.
-
-
Prolonged Reaction Times: The longer the exposure to acidic conditions, the more likely cleavage is to occur.
-
Solution: Monitor the reaction closely and work it up as soon as the desired transformation is complete.
-
Quantitative Data on Benzyl Ether Stability in Acidic vs. Basic Conditions:
| Condition | Stability of Benzyl Ether | Notes |
| pH < 1, 100°C | Labile | Strong aqueous acid at high temperatures will cleave the ether.[3] |
| pH = 1, RT | Generally Stable | Stable for short to moderate reaction times.[2] |
| pH = 4-10, RT | Very Stable | Generally stable within this pH range under ambient temperature. |
| pH > 12, 100°C | Labile | Strong aqueous base at high temperatures can lead to cleavage.[3] |
Experimental Protocol: Assessing Benzyl Ether Stability at Different pH
-
Prepare Buffered Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 7, 10, 12).
-
Sample Preparation: Dissolve a small, known amount of your benzyl-protected compound in a suitable organic solvent that is miscible with the aqueous buffer (e.g., THF or dioxane).
-
Incubation: Add an aliquot of the substrate solution to each buffered solution. Stir the mixtures at a constant temperature (e.g., room temperature or a slightly elevated temperature you plan to use in your reaction).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small sample from each reaction, quench the reaction, and extract the organic components.
-
Analysis: Analyze the samples by a quantitative method like HPLC or qNMR to determine the percentage of the remaining benzyl-protected compound and the amount of the deprotected alcohol formed.
Issue 2: Premature Cleavage During Catalytic Hydrogenation of Another Functional Group
Symptoms: You are trying to reduce a different functional group (e.g., an alkene, alkyne, or nitro group) using catalytic hydrogenation, but you are also observing the removal of your benzyl protecting group.
Root Causes & Solutions:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a very efficient catalyst for benzyl ether hydrogenolysis.
-
Solution 1: Catalyst Inhibition: The addition of certain inhibitors can selectively suppress the hydrogenolysis of benzyl ethers. Ammonia, pyridine (B92270), or ammonium (B1175870) acetate (B1210297) can be added to the reaction mixture to inhibit the cleavage of benzyl ethers while allowing for the reduction of other functional groups like olefins, Cbz groups, and azides.[5][6]
-
Solution 2: Alternative Catalysts: Consider using a different catalyst that is less active towards benzyl ether cleavage. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity.
-
-
Hydrogen Source: The use of H₂ gas can be highly effective for debenzylation.
-
Solution: Switch to a transfer hydrogenation protocol. Using a hydrogen donor like ammonium formate (B1220265) or 1,4-cyclohexadiene (B1204751) can sometimes provide better selectivity.[3]
-
-
Solvent and Additives: The reaction solvent and the presence of acids can influence the rate of hydrogenolysis.
-
Solution: Avoid acidic additives if possible, as they can accelerate benzyl ether cleavage. Solvents like ethanol (B145695) or methanol (B129727) are commonly used.
-
Troubleshooting Workflow for Unwanted Hydrogenolysis
Caption: Troubleshooting unwanted benzyl group cleavage during hydrogenation.
Experimental Protocol: Selective Hydrogenation with Catalyst Inhibition
-
Substrate Preparation: Dissolve the substrate containing both the benzyl ether and the functional group to be reduced in a suitable solvent (e.g., methanol).
-
Inhibitor Addition: Add 0.5 equivalents of pyridine or ammonium acetate to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation conditions (e.g., H₂ balloon or Parr shaker) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product, while checking for the absence of the debenzylated side-product.
-
Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Issue 3: Unexpected Cleavage When Using Lewis Acids
Symptoms: Your benzyl ether is being cleaved during a reaction that uses a Lewis acid.
Root Causes & Solutions:
-
Lewis Acid Strength: Strong Lewis acids like BCl₃ or BBr₃ are known to cleave benzyl ethers.
-
Solution 1: Milder Lewis Acid: If the reaction chemistry allows, switch to a milder Lewis acid. A comparative study of different Lewis acids can help in selecting one that is less likely to cleave the benzyl ether.
-
Solution 2: Lower Temperature: Lewis acid-mediated cleavage is often temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C) can often prevent this side reaction.
-
-
Cation Scavengers: The cleavage proceeds through a benzyl cation intermediate, which can be trapped.
-
Solution: Add a cation scavenger to the reaction mixture. Pentamethylbenzene (B147382) is a non-Lewis-basic scavenger that can be effective in trapping the benzyl cation without deactivating the Lewis acid.
-
Comparative Data on Lewis Acid-Mediated Benzyl Ether Cleavage:
| Lewis Acid | Typical Conditions | Outcome on Benzyl Ether | Reference |
| BCl₃ | CH₂Cl₂, -78 °C to rt | Effective for cleavage | [6] |
| BBr₃ | CH₂Cl₂, -78 °C to rt | Effective for cleavage | [7] |
| SnCl₄ | CH₂Cl₂, rt | Can cleave benzyl esters selectively over benzyl ethers | [8] |
| BF₃·OEt₂ | CH₂Cl₂, rt | Can cleave benzyl ethers, but often requires harsher conditions | [6] |
Experimental Protocol: Lewis Acid Reaction with a Cation Scavenger
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve your benzyl-protected substrate and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BCl₃, 2 equivalents) to the cooled solution.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the desired reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., methanol or a saturated aqueous solution of NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature, and then proceed with a standard aqueous work-up and extraction.
Issue 4: Premature Cleavage During Oxidative Reactions
Symptoms: You are performing an oxidation on another part of your molecule and observe the cleavage of the benzyl ether.
Root Causes & Solutions:
-
Oxidant Choice: Strong oxidants or specific reagents like DDQ can cleave benzyl ethers.
-
Solution 1: Alternative Oxidant: If possible, choose an oxidant that is known to be compatible with benzyl ethers.
-
Solution 2: Controlled Conditions with DDQ: If DDQ must be used, for example, to cleave a p-methoxybenzyl (PMB) ether in the presence of a benzyl ether, precise control of stoichiometry and reaction time is crucial. Often, the PMB ether will cleave much faster than the benzyl ether, allowing for selective deprotection.[3]
-
-
Photochemical Conditions: Some oxidative debenzylations are promoted by light.
-
Solution: If you are not intentionally running a photochemical reaction, protecting your reaction from light by wrapping the flask in aluminum foil can prevent unwanted side reactions.
-
Troubleshooting Logic for Oxidative Cleavage
Caption: Decision-making process to avoid oxidative benzyl ether cleavage.
Experimental Protocol: Selective Oxidative Cleavage of a PMB Ether in the Presence of a Benzyl Ether
-
Substrate Solution: Dissolve the substrate containing both PMB and benzyl ethers in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DDQ Addition: Add a stoichiometric amount of DDQ (typically 1.1-1.5 equivalents relative to the PMB group).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor it very closely by TLC (e.g., every 5-10 minutes). You should see the disappearance of the starting material and the appearance of the PMB-deprotected product, while the benzyl-protected compound remains.
-
Quenching: As soon as the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective cleavage of lignin and lignin model compounds without external hydrogen, catalyzed by heterogeneous nickel catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the In Vivo Stability of Benzyl-PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo stability of Benzyl-PEG linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo cleavage for Benzyl-PEG linkers?
A1: Benzyl-PEG linkers, while generally stable, can undergo cleavage in vivo through two primary mechanisms:
-
Enzymatic Cleavage: The benzyl (B1604629) ether bond can be susceptible to metabolism by hepatic enzymes, particularly cytochrome P450 (CYP450) enzymes.[1] This oxidative metabolism can lead to O-dealkylation and subsequent cleavage of the linker.
-
Chemical Cleavage: Although benzyl ethers are relatively stable to hydrolysis, they can be cleaved under strongly acidic conditions, which might be encountered in specific cellular compartments like lysosomes.[2]
Q2: How does the structure of the benzyl group influence the linker's stability?
A2: The stability of the benzyl ether bond can be modulated by introducing substituents on the aromatic ring. The electronic properties of these substituents play a crucial role:
-
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) at the para position can increase the electron density of the benzyl ring, potentially making the ether linkage more susceptible to oxidative cleavage.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or chloro (-Cl) can decrease the electron density of the benzyl ring, which can enhance the stability of the benzyl ether bond against certain cleavage mechanisms.[3] The destabilizing effect of an EWG on a benzyl cation intermediate makes cleavage less favorable.[4][5]
Q3: What role does steric hindrance play in enhancing the stability of Benzyl-PEG linkers?
A3: Introducing bulky groups near the benzyl ether bond can sterically hinder the approach of metabolic enzymes, thereby protecting the linker from enzymatic degradation.[6] This strategy can be a powerful tool to improve the in vivo half-life of the conjugate. However, excessive steric hindrance might also interfere with the desired biological activity of the conjugated molecule.[7]
Q4: How does the length of the PEG chain affect the in vivo stability of the conjugate?
A4: The length of the PEG chain significantly impacts the pharmacokinetic profile of the conjugate. Generally, longer PEG chains increase the hydrodynamic size of the molecule, which can:
-
Enhance Stability: Longer PEG chains can provide a "shielding" effect, protecting the linker and the payload from enzymatic degradation and reducing renal clearance.[1][8]
-
Prolong Circulation Half-Life: The increased size reduces the rate of clearance from the body, leading to a longer circulation time.[9][10]
However, there is a trade-off, as excessively long PEG chains may sometimes decrease the biological potency of the conjugate.[9]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Benzyl-PEG Linker in Plasma Stability Assays
-
Potential Cause: The benzyl ether linkage may be susceptible to enzymatic degradation by esterases or other enzymes present in plasma, particularly in certain species like mice where carboxylesterase 1c (Ces1c) can be active.[9]
-
Troubleshooting Steps:
-
Species-Specific Plasma: Test the stability in plasma from different species (e.g., human, rat, mouse) to identify species-specific enzymatic activity.[9]
-
Linker Modification:
-
Introduce electron-withdrawing groups on the benzyl ring to enhance stability.
-
Incorporate sterically hindering groups near the ether bond to protect it from enzymatic attack.
-
-
Alternative Linker Chemistry: If instability persists, consider a more robust linker chemistry, such as a non-cleavable linker, if the application allows.
-
Issue 2: Rapid In Vivo Clearance of the Conjugate
-
Potential Cause: The Benzyl-PEG linker may be undergoing rapid metabolic degradation in the liver.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay: Perform a liver microsomal stability assay to assess the susceptibility of the linker to hepatic metabolism.[1][11]
-
Metabolite Identification: Identify the metabolic "hotspots" on the linker to guide modifications.
-
Linker Optimization:
-
Introduce metabolic blocks, such as fluorination on the benzyl group, to prevent enzymatic attack at specific sites.[12]
-
Optimize the PEG chain length to balance stability and biological activity.
-
-
Quantitative Data Summary
The stability of linkers is a critical parameter, and quantitative data from in vitro and in vivo studies are essential for selecting the optimal linker design.
Table 1: In Vitro Stability of Various Linkers in Plasma
| Linker Type | System | Matrix | Stability | Key Findings |
| Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) Linker | ADC | Mouse Plasma | Stable | The OHPAS linker demonstrated high stability.[9] |
| OHPAS Linker | ADC | Human Plasma | Stable | The linker remained stable in human plasma, indicating low premature drug release.[9] |
| Valine-Citrulline-PABC (VC-PABC) | ADC | Mouse Plasma | Relatively Unstable | This linker was found to be sensitive to carboxylesterase 1c (Ces1c) in mouse plasma, leading to instability.[9] |
| Valine-Citrulline-PABC (VC-PABC) | ADC | Human Plasma | Stable | In contrast to mouse plasma, the VC-PABC linker was stable in human plasma.[9] |
| Ester-based Linkers (general) | Bioconjugate | Plasma | Susceptible to hydrolysis | Ester bonds are generally prone to cleavage by plasma esterases.[9] |
Table 2: Classification of Metabolic Stability Based on In Vitro Assays
| Parameter | Low Stability | Moderate Stability | High Stability |
| In Vitro Half-life (t½) in Microsomes | < 15 min | 15 - 60 min | > 60 min |
| Intrinsic Clearance (CLint) in Microsomes (µL/min/mg protein) | > 100 | 20 - 100 | < 20 |
| % Remaining in Plasma after 120 min | < 20% | 20% - 80% | > 80% |
Data adapted from a technical guide on metabolic stability of PEG linkers.[1]
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the Benzyl-PEG linker and the extent of premature payload release in a biological matrix.[9]
-
Methodology:
-
Incubation: The test conjugate is incubated in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).[9]
-
Sample Collection: At each time point, an aliquot of the plasma-conjugate mixture is collected.
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard, to precipitate plasma proteins.[13]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[13]
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.[9]
-
Data Analysis: The percentage of the remaining intact conjugate at each time point is calculated relative to the 0-minute sample. The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining conjugate versus time.
-
2. In Vitro Liver Microsomal Stability Assay
-
Objective: To assess the susceptibility of a Benzyl-PEG linker to hepatic metabolism.[1][11]
-
Methodology:
-
Preparation of Reagents: Prepare a stock solution of the test compound. Thaw pooled liver microsomes (human or mouse) on ice. Prepare a phosphate (B84403) buffer (pH 7.4) and an NADPH regenerating system solution.[1][11]
-
Incubation: In a 96-well plate, add the phosphate buffer and the test compound to the liver microsomes. Pre-warm the mixture at 37°C.[11]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Time Points: Collect aliquots of the reaction at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[1]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to each aliquot.[1]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[1]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.[1]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and mitigate off-target effects to enhance the specificity and therapeutic potential of your molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PEGylated PROTACs?
A1: Off-target effects in PEGylated PROTACs can stem from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may also bind to other proteins with similar binding domains, leading to their unintended degradation.
-
E3 Ligase Ligand Off-Targets: The ligand used to recruit the E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or VH032 for VHL) can have its own off-target binding profile, causing the degradation of proteins other than the intended POI.[1]
-
PEG Linker-Mediated Effects: The polyethylene (B3416737) glycol (PEG) linker is not merely a passive spacer. Its length, flexibility, and composition can significantly influence the PROTAC's properties and contribute to off-target effects in the following ways:
-
Suboptimal Length and Flexibility: An improperly sized or overly flexible PEG linker can increase the conformational freedom of the PROTAC, allowing it to induce the formation of unproductive or off-target ternary complexes.[2][3] This can bring the E3 ligase into proximity with unintended proteins, leading to their ubiquitination and degradation.[2]
-
Physicochemical Properties: The hydrophilic nature of PEG linkers can alter the PROTAC's overall solubility and cell permeability, potentially leading to accumulation in cellular compartments where off-target proteins are located.[4][5]
-
-
Formation of Neosubstrates: The ternary complex (POI-PROTAC-E3 ligase) can create novel protein-protein interaction surfaces, leading to the ubiquitination of "neosubstrates" that would not otherwise be targeted by the individual components of the PROTAC.[1]
Q2: How does the length of the PEG linker specifically contribute to off-target effects?
A2: The length of the PEG linker is a critical parameter in PROTAC design that directly impacts both on-target potency and off-target degradation. While a certain linker length is required to effectively bridge the POI and the E3 ligase, excessively long or short linkers can lead to off-target effects.
-
Long PEG Linkers: Increased length can provide greater flexibility, which might be necessary for certain POI-E3 ligase pairs. However, this enhanced flexibility can also allow the PROTAC to adopt conformations that facilitate interactions with off-target proteins, leading to their degradation.[2][3]
-
Short PEG Linkers: A linker that is too short may not be able to induce a productive ternary complex with the intended POI, potentially leading to the formation of binary complexes or off-target ternary complexes with smaller, more accessible proteins.
Systematic studies have shown that there is often an optimal linker length for maximal on-target degradation and minimal off-target effects.[3] Therefore, it is crucial to experimentally evaluate a range of linker lengths during PROTAC optimization.
Q3: Can the PEG linker itself be immunogenic, and is this considered an off-target effect?
A3: Yes, the PEG moiety can be immunogenic. While PEG has long been considered biologically inert, studies have shown that it can elicit an immune response, leading to the formation of anti-PEG antibodies.[6][7] This is a form of off-target effect related to the entire PEGylated molecule and can have several consequences:
-
Accelerated Blood Clearance (ABC): The presence of anti-PEG antibodies can lead to the rapid clearance of the PEGylated PROTAC from circulation, reducing its therapeutic efficacy.[7]
-
Hypersensitivity Reactions: In some cases, an immune response to PEG can lead to hypersensitivity reactions.[6][7]
-
Reduced Efficacy: The binding of anti-PEG antibodies to the PROTAC can sterically hinder its ability to engage the POI or the E3 ligase, thereby reducing its degradation efficiency.[7]
Therefore, it is important to consider the potential immunogenicity of the PEG linker during the preclinical development of PEGylated PROTACs.
Troubleshooting Guides
Problem 1: High cytotoxicity observed with my PEGylated PROTAC, even at low concentrations.
-
Possible Cause 1: On-target toxicity. The degradation of your intended POI may be inherently toxic to the cells.
-
Troubleshooting Step:
-
Validate On-Target Toxicity: Use an orthogonal method (e.g., siRNA, CRISPR) to deplete the POI and assess if it recapitulates the observed cytotoxicity.
-
Titrate PROTAC Concentration: Determine the lowest effective concentration that achieves significant POI degradation with minimal cytotoxicity.
-
-
-
Possible Cause 2: Off-target protein degradation. Your PROTAC may be degrading one or more essential proteins.
-
Troubleshooting Step:
-
Global Proteomics: Perform quantitative mass spectrometry-based proteomics to identify all proteins that are downregulated upon PROTAC treatment.[4] Compare the proteome of cells treated with your active PROTAC to a vehicle control and an inactive control PROTAC (e.g., one with a mutated E3 ligase binder or a warhead that does not bind the POI).[2]
-
Validate Off-Target Hits: Confirm the degradation of potential off-targets identified in the proteomics screen using an orthogonal method, such as Western blotting.[2]
-
-
-
Possible Cause 3: Off-target effects of the PEG linker. The PEG linker itself or its metabolites might be causing cellular stress.
-
Troubleshooting Step:
-
Synthesize a "PEG-only" Control: Synthesize a molecule containing only the PEG linker and the E3 ligase ligand (or a non-binding analogue) and test its cytotoxicity. This can help to isolate the effect of the PEG moiety.
-
Vary Linker Composition: Synthesize and test PROTACs with different linker chemistries (e.g., alkyl chains) to see if the cytotoxicity is specific to the PEG linker.[8]
-
-
Problem 2: My PEGylated PROTAC shows good on-target degradation but also degrades several other proteins, as identified by proteomics.
-
Possible Cause 1: Promiscuous warhead. The ligand for your POI has affinity for other proteins.
-
Troubleshooting Step:
-
Structure-Activity Relationship (SAR) Studies: If not already done, perform SAR studies on the warhead to improve its selectivity.
-
Competitive Binding Assays: Use biochemical or biophysical assays (e.g., fluorescence polarization, SPR) to assess the binding of your warhead to the identified off-target proteins.
-
-
-
Possible Cause 2: Suboptimal PEG linker length. The linker length is promoting the formation of off-target ternary complexes.
-
Troubleshooting Step:
-
Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) and evaluate their on- and off-target degradation profiles.[2][8]
-
Computational Modeling: Use molecular modeling to predict how different linker lengths might affect the geometry of the ternary complex and potentially identify linkers that favor on-target over off-target interactions.[8]
-
-
-
Possible Cause 3: E3 ligase-dependent off-targets. The recruited E3 ligase is ubiquitinating proteins that are brought into proximity by the PROTAC.
-
Troubleshooting Step:
-
Switch E3 Ligase: If possible, synthesize a version of your PROTAC that recruits a different E3 ligase (e.g., switch from CRBN to VHL). This can significantly alter the off-target profile.
-
Negative Control PROTAC: Use an inactive epimer of the E3 ligase ligand as a negative control to confirm that the off-target degradation is dependent on the recruitment of the intended E3 ligase.[1]
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| PROTAC 1 | 12 | >1000 | <10 | CRBN |
| PROTAC 2 | 15 | 150 | 75 | CRBN |
| PROTAC 3 | 18 | 25 | >95 | CRBN |
| PROTAC 4 | 21 | 5 | >98 | CRBN |
| PROTAC 5 | 24 | 50 | 80 | CRBN |
Note: This table summarizes hypothetical data based on published trends. A minimum linker length was required for any degradation, with the 21-atom linker showing the highest potency.[2]
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | E3 Ligase Recruited |
| PROTAC A | PEG3 | 10 | >90 | VHL |
| PROTAC B | PEG4 | 5 | >95 | VHL |
| PROTAC C | PEG5 | 20 | 85 | VHL |
| PROTAC D | PEG6 | 80 | 70 | VHL |
Note: This table illustrates a non-linear relationship between linker length and degradation potency, highlighting the need for empirical optimization.[4]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Objective: To identify and quantify all proteins that are degraded upon treatment with a PEGylated PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to ~70-80% confluency. Treat cells with the PROTAC of interest at its optimal degradation concentration (and a higher concentration to assess the "hook effect"). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated E3 ligase ligand or a non-binding warhead).[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration using a BCA or Bradford assay. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[2]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each treatment condition with a unique isobaric tag. This allows for the pooling of samples and accurate relative quantification.[4]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[2]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. These are your potential off-targets.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the PEGylated PROTAC to a potential off-target protein within the cellular environment.
Methodology:
-
Compound Incubation: Incubate intact cells or cell lysates with the PROTAC at various concentrations or a vehicle control.[2]
-
Heat Treatment: Heat the cell suspensions or lysates at a range of temperatures for a short period (e.g., 3 minutes).[2]
-
Cell Lysis and Separation: Lyse the cells (if not already lysed). Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[2]
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the potential off-target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Mandatory Visualization
Caption: On-target vs. off-target degradation pathways for PEGylated PROTACs.
Caption: A logical workflow for troubleshooting off-target effects of PEGylated PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratios (DAR) with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker is a hydrophilic spacer that connects the antibody to the cytotoxic payload.[1][2][3] Its primary roles are to:
-
Enhance Solubility and Reduce Aggregation: Many potent payloads are hydrophobic. The PEG linker acts as a "hydrophilic shield," increasing the overall water solubility of the ADC and preventing aggregation, especially at higher DARs.[1][3][4][5]
-
Improve Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[1][3][5][6] This allows for greater accumulation of the ADC in tumor tissues.[3][6]
-
Enable Higher Drug-to-Antibody Ratios (DARs): By mitigating aggregation, PEG linkers allow for the attachment of more drug molecules per antibody without compromising the ADC's stability and integrity.[1][3][7]
-
Reduce Immunogenicity: The flexible PEG chain can shield the payload and parts of the linker from the immune system, potentially reducing the risk of an immune response.[1][3]
Q2: How does PEG linker length affect the properties of an ADC?
A2: The length of the PEG linker is a critical parameter that must be optimized for each specific ADC.[4][6]
-
Short PEG Linkers (e.g., PEG2, PEG4): These may offer greater stability and can be effective in reducing aggregation.[8] In some cases, shorter linkers have resulted in more efficient conjugation and a higher DAR.[8]
-
Long PEG Linkers (e.g., PEG8, PEG12, PEG24): Longer linkers can significantly improve the pharmacokinetic profile, leading to a longer half-life and potentially better in vivo efficacy.[6][9][10] However, they may sometimes lead to a decrease in in vitro potency.[6] There is a trade-off between improved solubility and potential steric hindrance that could affect conjugation efficiency.[8]
Q3: What are the advantages of using branched PEG linkers?
A3: Branched PEG linkers offer a strategic approach to increase the DAR.[11][12] They feature a central core from which multiple PEG arms extend, allowing for the attachment of more than one payload molecule per conjugation site on the antibody.[12][] This is particularly useful for site-specific conjugation methods where the number of available sites is limited.[12] The inclusion of PEG is crucial to counteract the increased hydrophobicity from the higher drug load.[12]
Q4: What is a typical optimal DAR range, and why is it important?
A4: An optimal DAR is typically in the range of 2 to 4 for many ADCs.[1][3][7] This range generally provides a good balance between delivering a sufficient amount of the payload to the target cells and maintaining the stability and favorable pharmacokinetic properties of the ADC.[1][7]
-
Low DAR (<2): May result in reduced potency.[14]
-
High DAR (>4-6): Can lead to increased aggregation due to the hydrophobicity of the payload, resulting in rapid clearance from circulation and potential off-target toxicity.[1][3][15] However, with optimized PEG linker strategies, stable and effective ADCs with DARs of 8 or even higher can be achieved.[3][9][12]
Troubleshooting Guides
Issue 1: Low Achieved DAR
-
Symptom: The average DAR determined by analytical methods (e.g., HIC, LC-MS) is consistently lower than the targeted ratio.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The PEG linker, especially a long one, may sterically hinder the conjugation reaction.[8] Solution: Systematically screen a panel of PEG linkers with varying lengths to find the optimal balance between solubility and reactivity for your specific antibody-payload combination.[8] |
| Suboptimal Reaction Conditions | The pH, temperature, or reaction time may not be optimal for the conjugation chemistry being used.[16] Solution: Optimize reaction conditions. For example, NHS ester reactions are typically more efficient at a pH of 7.5-8.5.[16] Perform small-scale experiments to test a range of conditions. |
| Hydrophobicity of Linker-Payload | A very hydrophobic linker-payload construct can precipitate out of the aqueous reaction buffer before conjugation is complete. Solution: While PEG is intended to increase hydrophilicity, a longer or branched PEG linker may be necessary for extremely hydrophobic payloads.[17] Consider the use of a minimal amount of a water-miscible organic co-solvent, ensuring it does not denature the antibody.[15] |
| Antibody Modification Issues | Incomplete reduction of antibody disulfide bonds (for cysteine conjugation) or inaccessible lysine (B10760008) residues. Solution: For cysteine conjugation, ensure complete removal of reducing agents like DTT or TCEP post-reduction and prior to conjugation.[] For lysine conjugation, be aware that not all lysines are equally accessible. |
Issue 2: High Levels of Aggregation
-
Symptom: Analysis by Size Exclusion Chromatography (SEC) shows a significant percentage of high molecular weight species, or visible precipitation is observed.[15]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Hydrophilicity | The chosen PEG linker may not be sufficient to counteract the hydrophobicity of the payload, especially at a high DAR.[15] Solution: Increase the length of the PEG linker or switch to a branched PEG linker to improve the overall hydrophilicity of the ADC.[19] |
| High DAR | A higher number of hydrophobic payload molecules on the antibody surface increases the likelihood of aggregation.[15] Solution: If aggregation is persistent, consider targeting a lower DAR (e.g., 2-4). Alternatively, explore more hydrophilic payloads if possible. |
| Unfavorable Buffer Conditions | The pH of the formulation buffer may be too close to the isoelectric point (pI) of the ADC, or the buffer may lack stabilizing excipients. Solution: Screen a range of buffer pH values to find one that maximizes ADC stability.[15] Test the addition of stabilizing excipients like sugars (sucrose, trehalose) or surfactants (polysorbate 20/80).[15] |
| Inappropriate Storage | Freeze-thaw cycles and storage at suboptimal temperatures can induce aggregation.[15] Solution: Perform stability studies to determine the optimal storage conditions. Lyophilization with appropriate cryoprotectants can be an effective long-term storage strategy.[15] |
Data Presentation: Impact of PEG Linker Length
The following tables summarize quantitative data on how PEG linker length can influence key ADC parameters.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate
| PEG Linker Length | Half-Life Increase (Compared to no PEG) | Reference |
| None | Baseline (19.6 minutes) | [10] |
| 4 kDa | 2.5-fold | [10][20] |
| 10 kDa | 11.2-fold | [10][20] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Linker Length | Cytotoxicity Reduction (Compared to no PEG) | Reference |
| None | Baseline | [10] |
| 4 kDa | 4.5-fold | [10][20] |
| 10 kDa | 22-fold | [10][20] |
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation via Cysteine Residues
This protocol outlines a general method for conjugating a maleimide-functionalized PEG-drug linker to an antibody by targeting reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at a 10-fold molar excess.[]
-
Incubate at room temperature for 30 minutes.[]
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.[]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG-drug linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.
-
Add the activated linker solution to the reduced antibody solution at a defined molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[5]
-
-
Purification of the ADC:
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs.[21]
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[22]
-
HPLC system with a UV detector[22]
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7.0[22]
-
Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol[22]
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.[22]
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[11] Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.[11]
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a specific drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area * DAR of Peak) / 100[]
-
Visualizations
Caption: General workflow for ADC synthesis and characterization.
Caption: Troubleshooting logic for common ADC development issues.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for efficient ternary complex formation, a critical aspect of developing therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a chemical moiety that connects a ligand binding to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][4] This induced proximity is essential for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
The linker's length is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[1][6] An optimal linker length is crucial for the following reasons:
-
Preventing Steric Hindrance: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[7][8]
-
Ensuring Efficient Ubiquitination: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E2-conjugating enzyme to the lysine (B10760008) residues on the POI's surface.[8][9]
-
Balancing Flexibility and Stability: An excessively long and flexible linker can lead to a high entropic penalty upon binding, which can destabilize the ternary complex.[8][10]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most commonly used linkers in PROTAC design are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains.[1][2] Their popularity stems from their synthetic accessibility and the relative ease with which their length can be modified.[4]
-
Alkyl Linkers: These provide stable connectivity with a degree of flexibility.[]
-
PEG Linkers: These are known to enhance the solubility and cell permeability of PROTACs, which are often large molecules.[1][12] The flexibility of PEG linkers allows them to adopt various conformations to achieve a productive ternary complex.[12]
More recently, researchers have been incorporating more rigid structural motifs into linkers, such as piperazine, piperidine, or triazole rings, to pre-organize the PROTAC into a bioactive conformation and potentially improve ternary complex stability and selectivity.[4][13]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon observed in many PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[6][8] This occurs because at excessive concentrations, the PROTAC is more likely to form separate, non-productive binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.[14]
Linker design can influence the severity of the hook effect. By optimizing the linker to promote positive cooperativity—where the binding of the first protein increases the affinity for the second—the stability of the ternary complex is enhanced over the binary complexes.[10][14] A linker that fosters favorable protein-protein interactions within the ternary complex can help maintain degradation efficiency even at higher concentrations, thus mitigating the hook effect.[6][14]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase in biochemical assays, but I observe no significant target degradation in cells.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex in a cellular environment.[6]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying linker lengths (e.g., by systematically adding or removing PEG or alkyl units).[8][13] Even small changes in length can have a significant impact. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, its geometry might not be conducive to ubiquitination. Modify the linker's attachment points (exit vectors) on the warhead or the E3 ligase ligand.[13] Computational modeling can help predict more favorable attachment sites.[15] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility.[6] Incorporate more hydrophilic elements (e.g., PEG, piperazine) into the linker to improve solubility and permeability.[1][13] |
| Rapid PROTAC Metabolism | The linker could be a site of metabolic instability. Analyze the metabolic stability of the PROTAC in cell lysates or microsomes and modify the linker structure to block metabolic hotspots.[8] |
Experimental Protocols & Data
A systematic approach combining biophysical and cellular assays is essential for identifying the optimal linker.
Cellular Assay: Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[10]
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[6][10]
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[7][10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[10]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][6]
Biophysical Assay: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[12][16]
Protocol:
-
Sample Preparation: Dialyze the purified E3 ligase, target protein, and PROTAC into the same buffer to minimize heats of dilution. Degas all solutions before use.[12][17]
-
Binary Titrations:
-
Ternary Titration: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex to determine the apparent K_D for ternary complex formation (K_D,ternary).[12][17]
-
Data Analysis and Cooperativity Calculation: Fit the resulting binding isotherms to a suitable binding model to extract the thermodynamic parameters. The cooperativity factor (α) is calculated as: α = K_D (binary) / K_D (ternary).[6][12]
-
α > 1 indicates positive cooperativity (the ternary complex is more stable).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] The following tables summarize illustrative data from various studies showing the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on CRBN-based PROTAC Efficacy [5]
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cooperativity (α) |
| BRD4 | PEG | 8 | >1000 | <20 | 0.8 |
| BRD4 | PEG | 12 | 50 | >90 | 5.2 |
| BRD4 | PEG | 16 | 150 | 75 | 2.1 |
Table 2: Impact of Linker Length on VHL-based PROTAC Efficacy [5]
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cooperativity (α) |
| ERRα | Alkyl/PEG | 12 | 250 | 60 | 1.5 |
| ERRα | Alkyl/PEG | 16 | 30 | >95 | 15.0 |
| ERRα | Alkyl/PEG | 20 | 400 | 55 | 3.0 |
Note: DC₅₀ is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Cooperativity (α) is a measure of the change in binding affinity of one protein to the PROTAC in the presence of the other.[5]
Visual Guides
The following diagrams illustrate key concepts and workflows related to linker length optimization for ternary complex formation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Benzyl-PEG12-alcohol Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for the characterization of Benzyl-PEG12-alcohol and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterobifunctional linker molecule. It consists of a benzyl (B1604629) group at one end, a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, and a terminal primary alcohol at the other end. The PEG spacer enhances the solubility and pharmacokinetic properties of the molecules it is conjugated to.[1] The terminal alcohol allows for further chemical modification and conjugation to other molecules of interest.
Q2: What are the most common analytical techniques for characterizing this compound conjugates?
A combination of techniques is essential for the comprehensive characterization of this compound conjugates. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the conjugate and any impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, quantify the conjugate, and separate it from starting materials and byproducts.
Q3: What are the common impurities I might encounter with this compound?
Impurities can arise from the synthesis of the PEG linker or during the conjugation reaction. Common impurities include:
-
PEG-related impurities: PEGs with different chain lengths (polydispersity), diethylene glycol (DEG), and ethylene glycol (EG).
-
Benzyl-group-related impurities: Benzaldehyde (B42025), benzoic acid, and toluene, which can arise from synthesis or degradation.
-
Reaction byproducts: Incomplete reactions can leave unreacted starting materials, while side reactions can result in molecules with incorrect end-groups.
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it at -20°C, protected from moisture and light.[2] The reagent can be sensitive to air and may oxidize over time. For optimal stability, especially for long-term storage, it is best to store it under an inert atmosphere, such as argon or nitrogen.
Troubleshooting Guides
NMR Spectroscopy
Issue: My NMR spectrum shows unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Solvent Impurities | Check the residual solvent peaks in your spectrum. Ensure you are using high-purity deuterated solvents. |
| Starting Material | Compare the spectrum to the spectra of your starting materials to see if any unreacted components remain. |
| Side Products | Consider potential side reactions in your conjugation. For example, the oxidation of the benzyl group to benzaldehyde or benzoic acid. |
| Water | A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), may indicate the presence of water. |
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Aromatic Protons (C₆H₅) | ~7.35 (m, 5H) | ~127-138 |
| Benzylic Protons (C₆H₅-CH₂-) | ~4.57 (s, 2H) | ~73.3 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m) | ~70.5 |
| Terminal Methylene (-CH₂-OH) | ~3.70 (t) | ~61.7 |
Mass Spectrometry
Issue: I'm having trouble interpreting my mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Broad Peaks | The inherent polydispersity of PEG can lead to a distribution of masses, resulting in broad peaks. |
| Multiple Adducts | In electrospray ionization (ESI), it is common to see multiple adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. |
| Unexpected Masses | Check for masses corresponding to common impurities or byproducts. A mass difference of 44 Da between peaks can indicate the presence of PEG oligomers with different chain lengths. |
| Low Signal Intensity | PEG can sometimes suppress the ionization of the analyte. Optimize the MS source conditions and consider using a different matrix for MALDI. |
Expected Mass Data for this compound
| Compound | Molecular Formula | Molecular Weight | Expected [M+Na]⁺ |
| This compound | C₃₁H₅₆O₁₃ | 636.77 g/mol [1][3] | 659.76 |
HPLC Analysis
Issue: My HPLC chromatogram shows poor peak shape or unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Peak Tailing | This can be caused by secondary interactions between the analyte and the column. Try adjusting the mobile phase pH or using a different column. |
| Ghost Peaks | These can result from carryover from a previous injection. Run a blank injection to confirm. Ensure your wash solvent is strong enough. |
| Split Peaks | This may indicate a problem with the injection or a partially blocked column frit. |
| Unexpected Peaks | Run a blank to check for system contamination. If possible, use LC-MS to get mass information on the unexpected peak. Consider spiking your sample with known standards of potential impurities. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis of this compound Conjugate
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate all peaks and compare the integrations of the benzyl protons, PEG protons, and protons from the conjugated molecule to confirm the structure and assess purity.
-
Protocol 2: LC-MS Analysis of this compound Conjugate
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in a mixture of water and an organic solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the conjugate, and then re-equilibrate the column.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: A range that covers the expected m/z of the conjugate and potential impurities.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum of the main peak to confirm the molecular weight of the conjugate.
-
Analyze the mass spectra of any minor peaks to identify impurities.
-
Visualizations
Caption: General workflow for the synthesis and characterization of this compound conjugates.
Caption: A logical troubleshooting workflow for unexpected analytical results.
References
Validation & Comparative
The Linker's Dilemma: A Comparative Analysis of Benzyl-PEG12-alcohol and Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a monumental role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of two common flexible linker classes: PEG-based linkers, exemplified by Benzyl-PEG12-alcohol, and traditional alkyl linkers. This analysis is supported by a synthesis of experimental data from multiple studies and detailed methodologies to inform rational PROTAC design.
The choice between a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, ternary complex formation, and ultimately, its protein degradation efficiency.[1] While both are popular choices due to their synthetic accessibility, their distinct properties make them suitable for different optimization strategies.[1]
At a Glance: Key Differences Between this compound and Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains.[2][3] |
| Hydrophilicity | Hydrophilic.[4] | Generally hydrophobic.[1] |
| Solubility | Generally improves aqueous solubility.[4] | May limit aqueous solubility.[3] |
| Cell Permeability | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[5][6] | Can improve cell permeability due to hydrophobicity, but can also lead to non-specific binding.[1] |
| Metabolic Stability | May have reduced metabolic stability in vivo.[3] | Generally possess good chemical and metabolic stability.[3] |
| Synthetic Accessibility | Can be more challenging and costly to synthesize compared to alkyl linkers.[3] | Readily accessible and synthetically straightforward.[2][3] |
| Conformation | High conformational flexibility, can engage in hydrogen bonding.[6] | Tend to adopt more elongated conformations. |
Impact on PROTAC Efficacy: A Data-Driven Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[7] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: Impact of Linker on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[5] |
Table 2: Influence of Linker on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁶ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG4 | 250 | 70 | 1.1 |
| PROTAC C | This compound | 50 | >95 | 2.8 |
| This table demonstrates the concept of an optimal linker length and composition for achieving maximal degradation potency and permeability. Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[6][8][9] |
The data illustrates that the alkyl linker results in a higher cLogP and lower aqueous solubility, but potentially better passive permeability. In contrast, the PEG linker improves aqueous solubility and degradation potency (lower DC₅₀).[6] The this compound, representing a longer PEG chain, can achieve a highly potent DC50 and high Dmax, suggesting an optimal balance of properties for this particular target.[9]
Visualizing the Mechanisms and Workflows
To better understand the principles discussed, the following diagrams illustrate key aspects of PROTAC design and experimental evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A general workflow for comparing PROTAC linkers.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
PROTAC Synthesis (General Protocol)
The synthesis of PROTACs with either PEG or alkyl linkers is typically approached in a modular fashion.[1]
-
Synthesis of Ligand-Linker Intermediate: One of the ligands (either for the POI or E3 ligase) is conjugated to the bifunctional linker (e.g., this compound or an alkyl dihalide). This is often achieved through standard coupling reactions such as amide bond formation using HATU or EDC/HOBt, or through "click chemistry".[10]
-
Deprotection (if necessary): If the linker has a protecting group (e.g., a Boc group on an amine), it is removed to allow for the second coupling reaction.
-
Coupling of the Second Ligand: The second ligand is then coupled to the ligand-linker intermediate to form the final PROTAC molecule.
-
Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC. The identity and purity are confirmed by LC-MS and NMR.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11][12]
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both PEG and alkyl linker versions) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.[10]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: Add the PROTAC solutions to the donor wells of the filter plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Conclusion
The choice between a this compound (PEG-based) and an alkyl linker in PROTAC design is a critical decision that involves a trade-off between solubility and permeability.[6] PEG linkers are advantageous for improving the aqueous solubility of PROTACs, which can be beneficial for formulation and in vivo administration.[6] Alkyl linkers, on the other hand, can enhance cell permeability, a crucial factor for reaching intracellular targets.[1] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein. A systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl-PEG12-alcohol and Other Hydrophilic Linkers for Antibody-Drug Conjugates
The strategic design of linkers is a critical determinant of the therapeutic index for antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, significantly influences the ADC's stability, solubility, pharmacokinetics (PK), efficacy, and toxicity profile.[1] Hydrophilic linkers, in particular, have garnered considerable attention for their ability to mitigate the challenges posed by hydrophobic payloads. This guide provides an objective comparison of Benzyl-PEG12-alcohol with other hydrophilic linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
The conjugation of potent, often hydrophobic, cytotoxic drugs to an antibody can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation.[2] The incorporation of hydrophilic linkers is a key strategy to address these challenges.[2] Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can create a hydration shell around the ADC, improving its overall physicochemical properties and in vivo performance.[2]
Comparative Performance of Hydrophilic Linkers
The choice of a hydrophilic linker has a significant impact on the stability, biodistribution, and efficacy of an ADC. The following tables summarize key performance indicators for various hydrophilic linkers based on available experimental data.
Table 1: Physicochemical and In Vitro Properties of ADCs with Different Hydrophilic Linkers
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Pendant PEG12 | High (up to 8) | Significantly Reduced | Maintained or Improved | [3][4][5] |
| Linear PEG24 | High (up to 8) | Moderately Reduced | Maintained or Improved | [3][4][5] |
| PEG8 | High (up to 8) | Reduced | Maintained or Improved | [6][7] |
| Non-PEG Hydrophobic | Moderate (3-4) | Increased | - | [2] |
| β-glucuronide | High (up to 8) | Minimal (<5%) | Similar to dipeptide linkers | [2] |
| Polypeptide (e.g., Val-Cit) | Moderate to High | Can be engineered for low aggregation | Potent | [8] |
| Polysaccharide (e.g., Dextran) | Variable | Generally Low | Potent | [8] |
Table 2: In Vivo Performance of ADCs with Different Hydrophilic Linkers
| Linker Type | Plasma Clearance | Circulation Half-Life (t½) | In Vivo Efficacy | Reference |
| Pendant PEG12 | Slower | Longer | Enhanced | [3][4][5] |
| Linear PEG24 | Faster than Pendant PEG12 | Shorter than Pendant PEG12 | Effective | [3][4][5] |
| PEG8 | Slower than shorter PEGs | Longer than shorter PEGs | Enhanced | [6][7] |
| Non-PEG Hydrophobic | Faster | Shorter | Reduced | [9] |
| Polypeptide (e.g., triglycyl) | Slow (comparable to non-cleavable) | ~9.9 days (in mouse) | Potent | [8] |
| Polysaccharide (e.g., Dextran) | Variable (can be long) | Variable | Superior tumor accumulation | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies in ADC development.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from various species (e.g., human, mouse) to predict its behavior in circulation.[1]
Methodology:
-
Preparation of Plasma: Obtain commercially available frozen plasma. Thaw at 37°C and centrifuge to remove any precipitates.[1]
-
Incubation: Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. A control sample in a buffer like PBS (pH 7.4) is also prepared.[1]
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[10]
-
Sample Preparation: At each time point, the collected plasma sample is processed. This may involve protein precipitation with a solvent like acetonitrile (B52724) to stop any enzymatic reactions and to prepare the sample for analysis.[1]
-
LC-MS Analysis: The prepared samples are injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). The different components of the ADC (intact, light and heavy chains if reduced) are separated. The mass spectrometer detects the various drug-loaded and unloaded antibody species.[1]
-
Data Analysis: The mass spectra are deconvoluted to determine the relative abundance of each species. The average drug-to-antibody ratio (DAR) is calculated at each time point. A plot of the average DAR over time indicates the stability of the ADC.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which indicates its potency against a target cancer cell line.[2]
Methodology:
-
Cell Plating: Plate cancer cells expressing the target antigen in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. The cells are then treated with these different concentrations and incubated for a period of 72-96 hours.[11]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or MTS. The absorbance is read using a plate reader.[11]
-
Data Analysis: The dose-response curves are plotted, and the IC50 values are calculated.[12]
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of an ADC in a living organism.
Methodology:
-
Animal Model: Use a relevant animal model, such as female BALB/c mice.[11]
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.[11]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, 48 hours).[11]
-
Sample Processing: Process the blood samples to obtain plasma by centrifugation.[11]
-
Quantification: Quantify the concentration of the total antibody, conjugated antibody (ADC), and free payload in the plasma samples using validated ELISA and/or LC-MS/MS methods.[13]
-
Data Analysis: Plot the plasma concentration of each analyte versus time. Calculate key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC). Compare the pharmacokinetic profiles of ADCs with different hydrophilic linkers.[11]
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General structure of an Antibody-Drug Conjugate and its mechanism of action.
Caption: A typical experimental workflow for comparing ADC linker performance.
Caption: Logical flow of how linker properties influence ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Decoding Ternary Complex Formation: A Comparative Guide to Benzyl-PEG12-alcohol Linkers in PROTACs
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the formation of a stable and productive ternary complex. This guide provides an objective comparison of PROTACs utilizing Benzyl-PEG12-alcohol linkers against other common linker classes, supported by experimental data and detailed methodologies for validation.
The linker element in a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is a critical determinant of its efficacy. Far from being a passive spacer, the linker's composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, which comprises the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates the necessary protein-protein interactions within this complex to enable efficient ubiquitination and subsequent degradation of the target protein.
This guide focuses on the validation of ternary complex formation with a particular emphasis on PROTACs incorporating a this compound linker, comparing its performance with alternatives such as alkyl and rigid linkers. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. The this compound linker combines the hydrophilicity and flexibility of a 12-unit PEG chain with a benzyl (B1604629) group that can offer a degree of conformational rigidity.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes representative data comparing the performance of PROTACs with different linker types for the degradation of a hypothetical target protein.
| Linker Type | Linker Structure Example | DC50 (nM) | Dmax (%) | Ternary Complex Stability (KD,app, nM) | Cooperativity (α) |
| This compound | Benzyl-O-(CH2CH2O)12- | 50 | >95 | 10 | 5.0 |
| Alkyl-C12 | -(CH2)12- | 150 | 80 | 50 | 2.5 |
| Rigid Phenyl | -p-C6H4- | 250 | 70 | 80 | 1.8 |
This data is a representative compilation from multiple sources for illustrative comparison. Actual values are dependent on the specific target, E3 ligase, and experimental conditions.
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible experimental data are fundamental to the rational design and optimization of PROTACs. Below are detailed methodologies for key biophysical and cellular assays used to validate ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the apparent binding affinity (KD,app) of the ternary complex.
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., His-tagged VHL or Cereblon) onto a suitable sensor chip (e.g., Ni-NTA).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (PROTAC-E3 ligase).
-
In a separate experiment, inject the PROTAC over an immobilized target protein to determine its binary binding kinetics (PROTAC-POI).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the k_on, k_off, and KD,app for the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Protocol:
-
Sample Preparation: Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the thermodynamic parameters of their binary interaction.
-
Titrate the PROTAC into the target protein solution for their binary interaction.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase.
-
Fill the injection syringe with a solution of the target protein pre-saturated with the PROTAC.
-
Perform a series of injections and measure the heat changes.
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for the ternary complex. The cooperativity factor (α) can be calculated from the binary and ternary KD values.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of ternary complex formation within living cells.
Objective: To confirm and quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
Protocol:
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with HiBiT. Co-express a HaloTag® fusion of the E3 ligase (e.g., VHL or CRBN).
-
Assay Setup:
-
Plate the cells in a suitable assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a suitable plate reader.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
A Researcher's Guide to Comparing PEGylated PROTACs: Analytical Methods and Experimental Protocols
For researchers, scientists, and drug development professionals, the strategic PEGylation of Proteolysis Targeting Chimeras (PROTACs) offers a promising avenue to enhance their therapeutic potential. However, the addition of polyethylene (B3416737) glycol (PEG) chains introduces analytical complexities that necessitate a robust comparative framework. This guide provides an objective overview of key analytical methods for evaluating and comparing different PEGylated PROTACs, complete with supporting experimental data and detailed protocols.
The rationale for PEGylating PROTACs is compelling; it can lead to improved pharmacokinetics, enhanced solubility, increased stability, and reduced immunogenicity[1]. These advantages, however, are contingent on the specific characteristics of the PEG linker and its attachment to the PROTAC molecule. Therefore, a systematic analytical approach is crucial to select the optimal PEGylated PROTAC candidate for further development.
Key Performance Attributes for Comparison
A comprehensive comparison of different PEGylated PROTACs should focus on several key performance attributes:
-
Physicochemical Properties: The degree and site of PEGylation directly impact the molecule's size, solubility, and stability.
-
Pharmacokinetics (PK): In vivo studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of PEGylated PROTACs[1].
-
Target Engagement and Degradation Efficacy: The ultimate measure of a PROTAC's success is its ability to effectively bind its target protein and induce its degradation.
-
Cellular Effects: Assessing the downstream consequences of target protein degradation on cell viability and signaling pathways is critical.
Analytical Methods for Comprehensive Characterization
A multi-pronged analytical approach is required to thoroughly characterize and compare PEGylated PROTACs. The following table summarizes the key techniques and their applications.
| Analytical Method | Information Provided | Key Performance Metrics |
| Mass Spectrometry (MS) | Determines molecular weight, degree of PEGylation, and identifies specific sites of PEG attachment[2][3]. | Molecular Weight, Polydispersity, Number of PEG units |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies PEGylated species from un-PEGylated PROTACs and other impurities. Common modes include Reversed-Phase (RP-HPLC), Size Exclusion (SEC), and Ion Exchange (IEX)[2][4]. | Purity, Heterogeneity, Retention Time |
| In Vivo Pharmacokinetic (PK) Study | Determines the absorption, distribution, metabolism, and excretion (ADME) profiles in animal models[1]. | Half-life (t½), Clearance (CL), Volume of distribution (Vd), Area under the curve (AUC)[1] |
| Western Blot | Quantifies the levels of the target protein in cells following PROTAC treatment to assess degradation[5][6]. | DC50 (concentration for 50% degradation), Dmax (maximum degradation)[5][6] |
| Co-Immunoprecipitation (Co-IP) | Detects the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within the cell[7]. | Presence of target protein and E3 ligase in the immunoprecipitate |
| Proximity Assays (e.g., TR-FRET, NanoBRET) | Quantitatively measures the formation of the ternary complex in live cells[8][9][10]. | Proximity signal (e.g., FRET ratio, BRET signal) |
| Cell Viability Assays | Assesses the effect of PROTAC-induced protein degradation on cell proliferation and survival[7]. | IC50 (concentration for 50% inhibition of cell viability)[7] |
| Cell Permeability Assays (e.g., PAMPA, Caco-2) | Evaluates the ability of the PROTAC to cross cell membranes. | Permeability coefficient |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding of PEGylated PROTAC analysis.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[6]
Caption: A typical experimental workflow for evaluating PROTAC efficacy.[6]
Caption: A logical framework for selecting the optimal PEGylated PROTAC.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to compare PEGylated PROTACs.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC[7][6].
Materials:
-
Cell line expressing the target protein
-
PEGylated PROTACs and non-PEGylated control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight[6]. Prepare serial dilutions of the PROTAC compounds in cell culture medium. Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO)[7][6].
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes[7][5].
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay[7][5][6].
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes[5].
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane[7][6].
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody[6].
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values[6].
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to detect the formation of the ternary complex in cells[7].
Materials:
-
Cell line (e.g., HEK293T)
-
PEGylated PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase)
-
Control IgG
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours[7].
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer[7].
-
Immunoprecipitation: Add the immunoprecipitating antibody or control IgG to the lysate and incubate overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes[7].
-
Washing and Elution: Wash the beads multiple times with lysis buffer. Elute the bound proteins by boiling in Laemmli buffer[7].
-
Western Blot Analysis: Analyze the eluted samples by western blot, probing for the target protein and the E3 ligase component[7].
Protocol 3: Cell Viability Assay
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation[7].
Materials:
-
Cancer cell line
-
PEGylated PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density[7].
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC[7].
-
Incubation: Incubate for a specified period (e.g., 72 hours)[7].
-
Assay: Add the cell viability reagent according to the manufacturer's instructions[7].
-
Measurement: Measure luminescence using a luminometer[7].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value[7].
Protocol 4: In Vivo Pharmacokinetic (PK) Study
This protocol is to determine and compare the ADME profiles of PEGylated and non-PEGylated PROTACs in an animal model[1].
Materials:
-
Animal model (e.g., mice or rats)
-
PEGylated and non-PEGylated PROTACs
-
Dosing vehicle
-
Blood collection supplies
-
LC-MS/MS system
-
Pharmacokinetic software
Procedure:
-
Dosing: Administer the PROTAC to the animals via a specific route (e.g., intravenous or oral) at a defined dose[1].
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose)[1].
-
Sample Processing: Immediately process the blood to separate plasma by centrifugation and store the samples at -80°C until analysis[1].
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method[1].
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC)[1].
By employing this comprehensive suite of analytical methods and standardized protocols, researchers can effectively compare different PEGylated PROTACs, leading to the selection of candidates with the most promising therapeutic profiles for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
The Practitioner's Guide to PEG Protecting Groups: A Head-to-Head Comparison of Benzyl-PEG vs. Alternatives
In the landscape of advanced drug development and bioconjugation, the strategic selection of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of synthetic success. This guide provides an objective, data-driven comparison of Benzyl-PEG against other commonly employed PEG protecting groups, with a focus on providing researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific applications.
Executive Summary
The choice of a protecting group for a PEG linker dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the purity and yield of the final conjugate. The benzyl (B1604629) group, due to its remarkable stability and unique cleavage mechanism, presents a compelling option for complex, multi-step syntheses. This guide will delve into a head-to-head comparison with two of the most common alternatives: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Core Chemical Differences: A Tale of Three Stabilities
The fundamental difference between benzyl, Boc, and Fmoc protecting groups lies in their cleavage chemistry, which forms the basis of their synthetic utility.
-
Benzyl (Bn): This protecting group is exceptionally stable across a wide range of acidic and basic conditions.[1][2] Its removal is most commonly and efficiently achieved through catalytic hydrogenolysis, a mild and highly specific method that preserves many other sensitive functional groups.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent.[2][4]
This inherent difference in lability allows for "orthogonal" protection strategies, where one protecting group can be selectively removed in the presence of others, a cornerstone of modern organic synthesis.[2]
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the performance of Benzyl, Boc, and Fmoc protecting groups under various conditions, providing a quantitative basis for comparison.
Table 1: Stability of PEG Protecting Groups Under Forced Degradation Conditions
| Protecting Group | Condition | % Degradation (Illustrative) | Reference(s) |
| Benzyl | 1 M HCl | <5% | [1] |
| 1 M NaOH | <5% | [1] | |
| tert-Butyl (tBu) Ether | 1 M HCl | >95% | [3] |
| 1 M NaOH | <10% | [3] | |
| Fmoc-related (Base-Labile) | 1 M HCl | <10% | [3] |
| 1 M NaOH | >95% | [3] |
Table 2: Comparison of Deprotection Conditions and Performance
| Feature | Benzyl Protecting Group | Boc Protecting Group | Fmoc Protecting Group |
| Deprotection Reagent | H₂, Pd/C (Catalytic Hydrogenation) | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Typical Conditions | 1 atm H₂, 10% Pd/C in Ethanol (B145695), Room Temp. | 20-50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Reaction Time | 1-4 hours | 30 minutes - 2 hours | 5 - 30 minutes |
| Orthogonality | High | Moderate | High |
| Common Side Reactions | Minimal with proper catalyst handling | Risk of t-butylation of sensitive residues (e.g., Trp, Met).[6] | Aspartimide formation, diketopiperazine formation.[7] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these key protecting groups are provided below.
Protocol 1: Synthesis of Benzyl-Protected PEG (Williamson Ether Synthesis)
Materials:
-
PEG-OH
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve PEG-OH in anhydrous DMF.
-
Cool the solution to 0°C and add NaH (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of Benzyl-PEG via Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected PEG compound
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)
Procedure:
-
Dissolve the benzyl-protected PEG compound in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., Argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG compound.
Protocol 3: Boc Deprotection of an Amino-PEG Linker
Materials:
-
Boc-protected amino-PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[7] If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino-PEG linker.
Protocol 4: Fmoc Deprotection of an Amino-PEG Linker
Materials:
-
Fmoc-protected amino-PEG linker
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected PEG linker in DMF in a round-bottom flask.[7]
-
Add piperidine to a final concentration of 20% (v/v).[7]
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 5-10 minutes.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and wash with brine to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected PEG-amine.
Mandatory Visualization
Caption: Chemical structures of Benzyl, Boc, and Fmoc protected PEGs.
Caption: Cleavage mechanisms for Benzyl, Boc, and Fmoc protecting groups.
References
The Linker's Gambit: Correlating In Vitro Efficacy with In Vivo Performance of PROTACs
A Comparative Guide for Researchers in Drug Development
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted elimination of disease-causing proteins. These heterobifunctional molecules, composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have shown immense promise. However, the journey from a potent in vitro degrader to a successful in vivo therapeutic is often fraught with challenges, with the linker emerging as a critical, and often enigmatic, determinant of success. This guide provides an objective comparison of PROTACs with varying linkers, presenting experimental data to illuminate the correlation, and frequent disconnect, between in vitro and in vivo performance.
The Central Role of the Linker in PROTAC Function
The linker is far from a passive tether; it is an active modulator of a PROTAC's biological activity. Its length, composition (e.g., flexible polyethylene (B3416737) glycol (PEG) or alkyl chains versus rigid cyclic structures), and attachment points are critical for establishing a productive ternary complex between the POI and the E3 ligase. This ternary complex is the cornerstone of PROTAC efficacy, initiating the ubiquitination cascade that marks the POI for degradation by the proteasome. An ideal linker not only facilitates this crucial interaction but also imparts favorable physicochemical properties, such as solubility and cell permeability, that are essential for in vivo activity.
Diagram of the PROTAC Mechanism of Action
Assessing the Impact of Benzyl-PEG12-alcohol on Compound Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of successful Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein binder to the E3 ligase ligand, profoundly influences the physicochemical properties, cell permeability, and ultimately, the degradation efficacy of the PROTAC. This guide provides an objective comparison of Benzyl-PEG12-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker, with traditional alkyl-based linkers, supported by experimental data to inform rational PROTAC design.
The Dichotomy of Linker Chemistry: Hydrophilicity vs. Hydrophobicity
The fundamental difference between PEG-based linkers like this compound and alkyl-based linkers lies in their polarity. The repeating ethylene (B1197577) glycol units in this compound impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1] Conversely, alkyl linkers, composed of hydrocarbon chains, are hydrophobic and can enhance a PROTAC's ability to traverse the lipid bilayers of cell membranes.[1] This core distinction creates a cascade of effects on the overall performance of the PROTAC.
Quantitative Comparison of Performance
To illustrate the performance differences between PEG-based and alkyl-based linkers, the following tables summarize key experimental data. It is important to note that the data presented is a representative compilation from various studies and is intended for comparative purposes. Actual values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions.
Physicochemical Properties
The physicochemical properties of the linker itself can provide insights into its potential impact on the overall PROTAC molecule. Here, we compare the calculated properties of this compound with a representative 12-carbon alkyl linker (dodecan-1-ol is used here for illustrative purposes as a simple long-chain alcohol).
| Property | This compound | Dodecan-1-ol (Alkyl Representative) | Impact on Permeability |
| Molecular Weight ( g/mol ) | 636.77 | 186.34 | Higher molecular weight can negatively impact permeability. |
| cLogP | 1.35 | 5.13 | Higher cLogP (lipophilicity) generally favors passive diffusion, but excessive lipophilicity can lead to poor solubility and membrane retention. |
| Topological Polar Surface Area (TPSA) (Ų) | 148.97 | 20.23 | Higher TPSA is associated with lower permeability due to increased hydrogen bonding potential with the aqueous environment. |
Physicochemical properties for this compound were calculated using an online molecular descriptor calculator.
Experimental Performance Data: PEG12 vs. Alkyl Linker in a BRD4-Targeting PROTAC
The following data represents a head-to-head comparison of two PROTACs targeting BRD4, utilizing the same warhead (JQ1) and E3 ligase ligand (pomalidomide), but differing in their linker composition.
| Parameter | PROTAC with Amino-PEG12-Boc Linker | PROTAC with Alkyl-Based Linker |
| Solubility (µM) | >100 | <10 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 2.5 |
| BRD4 Degradation DC₅₀ (nM) | 5 | 20 |
| BRD4 Degradation Dₘₐₓ (%) | >95 | >95 |
This data is a representative compilation from literature and is intended for comparative purposes.[1] Actual values can vary based on specific experimental conditions.
The data suggests that the PEG-based linker significantly enhances the solubility of the PROTAC compared to the alkyl-based linker.[1] Conversely, the alkyl-based linker leads to higher cell permeability in the Caco-2 assay.[1] In terms of degradation efficiency, the PROTAC with the PEG-based linker demonstrates a more potent DC50 value, indicating that it can induce 50% degradation of the target protein at a lower concentration.[1] Both linkers, however, achieve a high maximal degradation (Dmax) of the target protein.[1]
Impact of Benzyl-PEG Linker Length on PROTAC Potency
The length of the PEG linker is a crucial parameter that can influence the formation of a stable and productive ternary complex.
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| Benzyl-PEG4-alcohol | 500 | 65 |
| Benzyl-PEG7-alcohol | 150 | 85 |
| Benzyl-PEG10-alcohol | 50 | >95 |
| This compound | 100 | 90 |
Data is illustrative and compiled from various sources in the literature.[2]
This data indicates that while a certain linker length is necessary for optimal ternary complex formation and potent degradation, an excessively long linker, such as in the case of this compound, may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency compared to the optimal length.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC permeability. Below are protocols for the key experiments cited in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor_initial - [drug]_acceptor)
Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. To assess active efflux, perform the experiment in the reverse direction, with the PROTAC added to the basolateral chamber and sampled from the apical chamber.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar formula as in the PAMPA assay.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating compound permeability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing compound permeability.
References
Benchmarking Benzyl-PEG12-alcohol: A Comparative Guide to Commercially Available Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The rational design of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker component. The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective, data-driven comparison of Benzyl-PEG12-alcohol with other commercially available linkers, offering insights into its performance characteristics and supported by detailed experimental methodologies.
This compound is a heterobifunctional linker featuring a stable benzyl (B1604629) group and a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain terminating in a hydroxyl group.[1][2] The benzyl group provides a stable attachment point, while the PEG chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the conjugate.[1][3] This guide will benchmark the properties of this compound against other widely used linker classes, including cleavable peptide linkers and non-cleavable linkers.
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker is a multi-parameter optimization process. The following tables summarize key performance indicators for different linker classes to facilitate a comparative analysis. While direct head-to-head data for this compound against all linker types is limited in publicly available literature, the data presented for PEGylated linkers provides a strong basis for performance expectation.
Table 1: General Properties and Performance Characteristics of Linker Classes
| Feature | This compound | Val-Cit Linker (Cleavable) | Val-Ala Linker (Cleavable) | Non-Cleavable Linkers (e.g., SMCC) |
| Release Mechanism | Dependent on downstream chemistry; benzyl group is stable, release would be engineered separately. | Protease-mediated (e.g., Cathepsin B) in the lysosome.[][5] | Protease-mediated (e.g., Cathepsin B) in the lysosome.[] | Payload released after complete antibody degradation in the lysosome. |
| Key Advantages | Enhanced hydrophilicity and solubility, improved pharmacokinetics, stable benzyl anchor.[1][3] | Clinically validated, efficient payload release in the tumor microenvironment.[] | Can achieve higher Drug-to-Antibody Ratios (DAR) with hydrophobic payloads compared to Val-Cit.[] | High plasma stability, well-defined mechanism of action. |
| Potential Limitations | Potential for anti-PEG antibodies, benzyl group hydrophobicity may need to be considered.[6] | Susceptible to premature cleavage by esterases in mouse plasma (less so in human).[7] | May have different cleavage kinetics compared to Val-Cit. | Limited bystander effect, potential for active metabolites to be less potent. |
| Solubility | High, due to the hydrophilic PEG12 chain. | Generally lower, especially with hydrophobic payloads. | More hydrophilic than Val-Cit, aiding solubility.[] | Can be challenging with hydrophobic payloads. |
Table 2: Impact of PEG Linker Length on ADC and PROTAC Performance
The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of a conjugate.[1][8]
| Parameter | Short Chain PEG (e.g., PEG4) | Medium Chain PEG (e.g., PEG8-PEG12) | Long Chain PEG (e.g., PEG24+) |
| Solubility | Moderate improvement. | Significant improvement.[6] | High improvement. |
| In Vitro Potency (IC50) | Generally less impact on potency.[1] | May slightly decrease potency depending on the target and payload.[1] | Can lead to a more significant reduction in potency.[1] |
| Pharmacokinetics (Half-life) | Shorter half-life.[1][9] | Increased half-life.[1][9] | Further prolonged half-life.[1][9] |
| Tumor Accumulation | Lower tumor exposure.[1] | Enhanced tumor exposure.[1] | May reach a plateau or decrease if clearance is too slow.[1] |
| PROTAC Efficacy (DC50/Dmax) | May be optimal for some target/E3 ligase pairs.[10] | Often provides a good balance for ternary complex formation.[10][11] | May be too flexible, leading to a non-productive ternary complex.[11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis:
-
Intact ADC Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of the intact ADC.
-
Average DAR Determination: Employ Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio over time. A decrease in the average DAR indicates linker-payload instability.
-
Free Payload Quantification: Precipitate plasma proteins with cold acetonitrile. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC50) of the ADC on a target antigen-positive cancer cell line.
Methodology:
-
Cell Plating: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC for a specified duration (e.g., 72-96 hours).
-
Cell Viability Assessment: Use a standard cell viability assay, such as MTT or MTS, to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.
Protocol 3: Hydrophobicity Assessment using HIC
Objective: To compare the relative hydrophobicity of different ADCs.
Methodology:
-
Chromatography System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt concentration buffer (e.g., 25 mM sodium phosphate, pH 7).
-
-
Gradient: Elute the ADC using a linear gradient from high to low salt concentration.
-
Data Analysis: The retention time on the HIC column is directly proportional to the hydrophobicity of the ADC. Longer retention times indicate greater hydrophobicity.
Mandatory Visualization
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC linker evaluation.
Caption: Logical comparison of key linker characteristics.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful targeted therapeutic. This compound, as a member of the PEGylated linker class, offers distinct advantages in enhancing the hydrophilicity and solubility of drug conjugates, which can lead to an improved pharmacokinetic profile. This is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.
While cleavable linkers like Val-Cit have a proven track record of clinical success, the incorporation of a PEG chain, as in this compound, provides an additional tool for optimizing the overall properties of the conjugate. The choice between linker technologies will ultimately depend on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the rational design and evaluation of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Influence of PEG Linkers on Ternary Complex Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of new therapeutics. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead and the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of how different PEG linkers affect the structure and function of PROTAC-induced ternary complexes, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a passive spacer but a crucial determinant of its efficacy.[1][2] Its length, flexibility, and composition directly influence the formation and stability of the ternary complex, which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] PEG linkers are popular due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2][3] The length of the PEG chain is a parameter that must be optimized for each target and E3 ligase pair, as a linker that is too short can cause steric hindrance, while an excessively long one may lead to a non-productive complex.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase. Empirical testing is crucial to determine the ideal linker for each system. The following tables summarize key performance indicators for PROTACs with different PEG linker lengths.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
This table presents data from a study that systematically evaluated the impact of PEG linker length on the degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.
| Linker (Number of PEG units) | VHL-recruiting PROTAC (DC50 in H661 cells, µM) | CRBN-recruiting PROTAC (DC50 in H661 cells, µM) |
| 3 | 0.055 | >10 |
| 4 | 0.020 | 1.2 |
| 5 | 0.015 | 0.15 |
| 6 | 0.030 | 0.085 |
Data extracted from Wurz et al., 2019, as presented in a comparative guide.[4]
Table 2: Biophysical and Cellular Characterization of BRD4-Targeting PROTACs with Different PEG Linkers
This table showcases representative data for a series of BRD4-targeting PROTACs, illustrating the correlation between biophysical parameters and cellular degradation efficacy.
| PROTAC | Linker Composition | Binary K_D (PROTAC to E3 Ligase) (nM) | Ternary K_D (POI-PROTAC-E3) (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | PEG2 | 150 | 25 | 6.0 | 80 | 75 |
| PROTAC-PEG4 | PEG4 | 145 | 5 | 29.0 | 20 | >95 |
| PROTAC-PEG6 | PEG6 | 155 | 15 | 10.3 | 45 | 90 |
This data is representative and intended for illustrative purposes.[5] The cooperativity factor (α) is calculated as the binary K_D divided by the ternary K_D. An α value greater than 1 indicates positive cooperativity.[6]
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
This table is a compilation of data on BTK-targeting PROTACs, highlighting the impact of linker modifications on degradation potency.
| PROTAC | Linker (Number of PEG units) | DC50 (nM) in TMD8 cells | Dmax (%) |
| BTK Degrader 1 | 3 | 50 | ~80 |
| BTK Degrader 2 | 5 | 10 | >90 |
| BTK Degrader 3 | 8 | 25 | ~85 |
Data from a study on BTK-targeting PROTACs, as presented in a comparative guide.[7]
Mandatory Visualization
Diagrams created using Graphviz DOT language provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[1][8]
1. Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[8]
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range would span from picomolar to micromolar.[8]
-
Treat the cells with the different concentrations of the PROTAC for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal protein loading.[8]
3. Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[1]
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.[1]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[1]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a general framework for analyzing PROTAC-induced ternary complex formation using SPR.[6][9]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, or a streptavidin-coated chip for biotinylated proteins)
-
Immobilization reagents (e.g., amine coupling kit or biotin (B1667282) capture kit)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified target protein (e.g., a bromodomain)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
2. E3 Ligase Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the E3 ligase complex onto the sensor chip surface according to the manufacturer's instructions to a target level (e.g., ~100 RU).[10]
3. Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (K_D_binary).[6]
4. Ternary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer that is supplemented with a constant, near-saturating concentration of the target protein.[11]
-
Inject these solutions over the E3 ligase surface to measure the ternary complex formation kinetics and affinity (K_D_ternary).[6]
5. Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.[6]
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary.[6] An α value greater than 1 indicates positive cooperativity.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[12][13]
1. Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize the heat of dilution effects.[12]
-
Degas all solutions before use.[12]
2. Binary Titrations:
-
To determine the binary K_D of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.
-
To determine the binary K_D of the PROTAC for the POI, place the POI in the sample cell and the PROTAC in the syringe and repeat the titration.[12]
3. Ternary Titration:
-
To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the POI from the syringe into the cell.[12]
4. Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (K_D, ΔH, ΔS) for both binary and ternary interactions.[12]
-
Calculate the cooperativity factor (α) by comparing the K_D of the binary and ternary interactions.[1]
Protocol 4: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol outlines a live-cell assay to measure the formation of the ternary complex inside the cell.[8][14]
1. Cell Line Preparation:
-
Engineer a suitable human cell line (e.g., HEK293) to express the target protein as a fusion with NanoLuc® luciferase (energy donor) and the E3 ligase as a fusion with HaloTag® (energy acceptor).[8]
2. Cell Plating and Labeling:
-
Seed the engineered cells into a white, 96- or 384-well assay plate and allow them to attach overnight.[10]
-
Treat the cells with the fluorescent HaloTag® ligand (e.g., NanoBRET™ 618-HT Ligand) and incubate to allow for covalent labeling of the HaloTag®-E3 ligase fusion.[10]
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate.[14]
3. PROTAC Treatment and Measurement:
-
Prepare a serial dilution of the PROTAC.
-
Add the PROTAC dilutions to the wells and immediately begin reading the plate on a luminometer capable of detecting BRET.[10]
-
Measure the signal at two wavelengths simultaneously: a donor emission wavelength for NanoLuc® (~460 nm) and an acceptor emission wavelength for the fluorescent ligand (~618 nm).[10]
4. Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[10]
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.[10]
-
Plot the mBU values against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bmglabtech.com [bmglabtech.com]
Comparative study of the pharmacokinetics of PROTACs with different linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. While the warhead and E3 ligase ligand dictate specificity, the often-underestimated linker plays a pivotal role in the molecule's overall pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is far more than a simple spacer; its composition, length, and rigidity are critical determinants of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] By their nature as large, bivalent molecules, PROTACs often fall "beyond the Rule of Five," presenting significant hurdles in achieving desirable drug-like properties, particularly oral bioavailability.[1] The linker, being the most synthetically malleable component, offers a prime opportunity to fine-tune these characteristics.[1]
Comparative Analysis of Linker Types and Their Pharmacokinetic Impact
PROTAC linkers are broadly categorized into flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic moieties.[1] Each class imparts distinct pharmacokinetic characteristics to the PROTAC molecule.
Flexible Linkers: A Balancing Act of Solubility and Stability
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are commonly employed to enhance the solubility of PROTACs.[] Improved solubility is a crucial factor for administration and distribution.[1] However, PEG linkers can be susceptible to metabolic degradation, potentially leading to a shorter in vivo half-life.[1]
-
Alkyl Chains: Alkyl linkers offer a more hydrophobic alternative to PEG linkers. In some cases, replacing a PEG linker with an alkyl chain has been shown to improve cellular permeability.[1] However, longer alkyl chains can increase the PROTAC's susceptibility to metabolism.[1]
Rigid Linkers: Engineering Stability and Permeability
There is a clear trend in the field towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[1] Rigid linkers, which often incorporate cyclic structures like piperidine (B6355638) or piperazine, can conformationally constrain the PROTAC molecule.[4] This pre-organization can shield the molecule from metabolic enzymes, leading to lower clearance and a longer half-life.[4] For instance, the replacement of a flexible linker with a rigid one in a BTK PROTAC resulted in a significantly improved metabolic half-life of over 145 minutes compared to its flexible counterpart.[1]
Data Presentation: A Comparative Look at Pharmacokinetic Parameters
The following tables summarize representative quantitative data from various studies, illustrating the impact of linker type on key pharmacokinetic parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, specific molecular scaffolds, and experimental conditions.[1][5]
Table 1: Impact of Linker Type on In Vitro Metabolic Stability
| PROTAC | Target Protein | E3 Ligase | Linker Type | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| PROTAC A | Bromodomain-containing protein 4 (BRD4) | VHL | Flexible (PEG-based) | ~80 |
| PROTAC B | BRD4 | VHL | Rigidified Alkyl | >90 |
| BTK PROTAC (Flexible) | Bruton's tyrosine kinase (BTK) | CRBN | Flexible | <30 |
| BTK PROTAC (Rigid) | BTK | CRBN | Rigid | >145 |
Data is compiled for illustrative purposes from trends discussed in the literature.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers in Rodent Models
| PROTAC Name | Linker Type | Route of Administration | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) | Cmax (ng/mL) | Tmax (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Oral | Moderate | Low | - | - | - |
| ARV-471 | Rigid | Oral | Moderate | - | - | - | - |
| dBET1 | Flexible (PEG-based) | Intraperitoneal | - | - | - | - | - |
| MZ1 | Flexible (PEG-based) | Intraperitoneal | - | - | - | - | - |
Note: Direct head-to-head in vivo pharmacokinetic data in the same study can be limited in the public domain. Data for ARV-110 and ARV-471 show the successful development of orally bioavailable PROTACs with rigid linkers.[4]
Experimental Protocols
Accurate assessment of the pharmacokinetic properties of PROTACs relies on robust and well-defined experimental methodologies.[1]
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes (HLMs), providing an indication of its intrinsic clearance.[1]
Methodology:
-
Incubation: The PROTAC is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC.
-
Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of the PROTAC over time.
In Vivo Pharmacokinetic (PK) Studies
Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) in a living organism.[5]
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.[5]
-
Dosing: The PROTAC is administered via the intended clinical route (e.g., oral, intravenous, intraperitoneal).[5]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software.
Mandatory Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC candidates.
Caption: The relationship between PROTAC linker properties and pharmacokinetic outcomes.
Conclusion
The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their pharmacokinetic properties.[1] While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance metabolic stability and cellular permeability.[1] The choice of linker must be carefully considered and empirically tested for each specific PROTAC, as the optimal design is highly dependent on the target protein and E3 ligase pair. A thorough understanding of the interplay between linker properties and pharmacokinetic outcomes, guided by robust in vitro and in vivo assays, is essential for the successful development of orally bioavailable and therapeutically effective PROTACs.[1]
References
The Efficacy of Benzyl-PEG12-alcohol in E3 Ligase Systems: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy. This guide provides a comprehensive comparison of Benzyl-PEG12-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker, within different E3 ligase systems. By examining its performance in the context of widely used E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), this document serves as a resource for researchers, scientists, and drug development professionals in the rational design of novel protein degraders.
The Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of the PROTAC's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] The length, flexibility, and chemical composition of the linker are paramount in facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[4]
Performance of this compound in E3 Ligase Systems
While specific quantitative data for PROTACs employing a this compound linker is not extensively available in publicly accessible literature, the general principles of how PEG linker length affects degradation efficiency are well-documented. The following tables provide an illustrative comparison based on general trends observed in PROTAC linker optimization studies and data from PROTACs with similar length PEG linkers.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
Table 1: Illustrative Efficacy of a Hypothetical BRD4-Targeting PROTAC with Varying Benzyl-PEG Linker Lengths in a CRBN-based System
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG7-alcohol | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency. |
| Benzyl-PEG10-alcohol | 50 | >95 | Optimal linker length provides the necessary flexibility and distance for efficient ternary complex formation and potent degradation.[5] |
| This compound | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency. [5] |
| Benzyl-PEG15-alcohol | 300 | 75 | Excessively long linker can lead to inefficient ubiquitination due to a less stable or improperly formed ternary complex. |
Note: The data presented in this table is illustrative and based on general trends observed in PROTAC linker optimization studies.[5] Actual values are highly dependent on the specific POI, E3 ligase, and cell line used.
Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths in a VHL-based System Targeting ERα
| PROTAC Linker Length (atoms) | DC50 | Dmax | Reference |
| 12 | Less potent | Suboptimal | [1] |
| 16 | Most potent | Optimal | [1] |
| >16 | Less potent | Suboptimal | [1] |
Note: This data, adapted from studies on ERα degraders, highlights that a 16-atom linker was optimal in this specific context, suggesting that linker length requires empirical optimization.[1] A this compound linker would have a length of approximately 47 atoms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are key experimental protocols.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Lysis buffer
-
Antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse the treated cells to obtain total protein extracts.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical relationships in PROTAC linker design.
References
Cross-reactivity studies of antibodies conjugated with Benzyl-PEG12-alcohol
For researchers, scientists, and drug development professionals, the modification of antibodies through conjugation is a cornerstone of therapeutic and diagnostic innovation. The choice of conjugation chemistry not only influences the efficacy and stability of the resulting conjugate but can also have significant implications for its specificity and potential for off-target binding. This guide provides an objective comparison of antibodies conjugated with Benzyl-PEG12-alcohol against those prepared using common alternative methods, with a focus on cross-reactivity.
The covalent attachment of molecules to antibodies is a critical process in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. While the goal is to enhance the therapeutic or diagnostic properties of the antibody, the conjugation process itself can inadvertently alter the antibody's structure and, consequently, its binding characteristics. One of the key concerns is the potential for increased cross-reactivity, where the conjugated antibody binds to unintended targets, leading to off-target toxicity and reduced therapeutic efficacy.
This guide will delve into the specifics of antibody conjugation with this compound and compare it to three widely used alternatives: N-hydroxysuccinimide (NHS) ester, maleimide, and click chemistry. We will explore the principles of each method, present available data on their impact on antibody specificity, and provide detailed protocols for assessing cross-reactivity.
A Landscape of Antibody Conjugation Technologies
The selection of a conjugation strategy is a critical decision in the development of antibody-based therapeutics and diagnostics. The ideal method should be efficient, yield a homogenous product, and, crucially, preserve the antibody's specificity and affinity for its target. Here, we compare this compound conjugation with three prominent alternatives.
This compound conjugation involves the use of a polyethylene (B3416737) glycol (PEG) linker. PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of biologics, including increasing serum half-life and reducing immunogenicity. The this compound linker provides a spacer between the antibody and the conjugated molecule, which can help to maintain the antibody's binding affinity. However, the presence of the PEG moiety itself can sometimes lead to the generation of anti-PEG antibodies, which can affect the clearance and efficacy of the conjugate. Furthermore, the impact of PEGylation on antibody cross-reactivity is an area of active investigation.
N-hydroxysuccinimide (NHS) ester chemistry is one of the most common methods for conjugating molecules to antibodies. It targets primary amines, primarily the ε-amino groups of lysine (B10760008) residues, which are abundant on the surface of antibodies. While this method is straightforward and widely applicable, it can lead to a heterogeneous product with a random distribution of conjugated molecules. This lack of site-specificity can potentially impact the antibody's antigen-binding site and alter its cross-reactivity profile.
Maleimide chemistry offers a more site-specific approach by targeting the sulfhydryl groups of cysteine residues. Antibodies have a limited number of accessible cysteine residues, often in the hinge region, allowing for more controlled conjugation. However, the stability of the resulting thioether bond can sometimes be a concern, with the potential for retro-Michael addition leading to deconjugation. This instability could theoretically influence off-target effects.
Click chemistry , particularly copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC), represents a highly specific and bioorthogonal conjugation method. This approach involves the introduction of non-native functional groups (an azide (B81097) and a strained alkyne) onto the antibody and the molecule to be conjugated. The subsequent "click" reaction is highly efficient and specific, resulting in a homogenous product with a precisely controlled drug-to-antibody ratio (DAR). This high degree of control is expected to minimize the impact on the antibody's binding properties and, therefore, its cross-reactivity.
Performance Comparison of Conjugation Methods
While direct, quantitative, head-to-head studies comparing the cross-reactivity of antibodies conjugated with this compound against these alternatives are limited in publicly available literature, we can infer potential performance based on the principles of each method and data from related studies on antibody-drug conjugates.
| Feature | This compound | NHS Ester | Maleimide | Click Chemistry |
| Target Residue | Typically primary amines (e.g., lysine) | Primary amines (lysine) | Sulfhydryls (cysteine) | Engineered non-natural amino acids or modified glycans |
| Site Specificity | Low to moderate | Low | Moderate to high | High |
| Homogeneity | Heterogeneous | Heterogeneous | Moderately homogeneous | Homogeneous |
| Potential for Cross-Reactivity Impact | Moderate (PEG immunogenicity) | High (random modification) | Moderate (potential for linker instability) | Low (high specificity) |
| Key Advantages | Improved pharmacokinetics | Simplicity, well-established | Site-specific conjugation | High specificity, bioorthogonal |
| Key Disadvantages | Potential for anti-PEG antibodies | Heterogeneity, potential for reduced activity | Potential for linker instability | Requires antibody engineering |
Experimental Protocols for Cross-Reactivity Assessment
To rigorously evaluate the cross-reactivity of a conjugated antibody, a panel of assays should be employed. Below are detailed protocols for three fundamental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
Objective: To screen for off-target binding of the conjugated antibody against a panel of related and unrelated antigens.
Materials:
-
96-well ELISA plates
-
Conjugated antibody and unconjugated control antibody
-
Panel of potential cross-reactive antigens
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Enzyme-conjugated secondary antibody (if required)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of each antigen from the cross-reactivity panel (typically 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of the conjugated antibody and unconjugated control antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation (if necessary): If the primary antibody is not directly labeled, add 100 µL of the appropriate enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until a color change is observed.
-
Reaction Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Compare the signal generated from the cross-reactive antigens to the signal from the target antigen. A significant signal from a non-target antigen indicates cross-reactivity.
Caption: ELISA workflow for cross-reactivity screening.
Western Blot for Specificity Confirmation
Objective: To assess the specificity of the conjugated antibody by detecting its binding to proteins in a complex mixture, such as a cell lysate.
Materials:
-
Cell or tissue lysates from relevant and non-relevant sources
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (Tris-buffered saline with 0.1% Tween-20, TBST)
-
Conjugated antibody and unconjugated control antibody
-
Enzyme-conjugated secondary antibody (if required)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues that express the target antigen and from those that do not.
-
SDS-PAGE: Separate the proteins in the lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the conjugated antibody (at an optimized dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation (if necessary): If the primary antibody is not directly labeled, incubate the membrane with the appropriate enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. A specific antibody should show a single band at the expected molecular weight of the target protein in the positive control lysate and no bands in the negative control lysate. The presence of unexpected bands may indicate cross-reactivity.
Caption: Western Blot workflow for specificity confirmation.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
Objective: To evaluate the binding of the conjugated antibody to a panel of normal and diseased tissues to identify any off-target binding.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections from a variety of human tissues
-
Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking serum
-
Conjugated antibody and unconjugated control antibody
-
Polymer-based detection system (HRP-conjugated)
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigen.
-
Peroxidase Block: Block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the conjugated antibody at an optimized concentration overnight at 4°C.
-
Washing: Wash the sections with a wash buffer (e.g., TBS-T).
-
Detection System: Apply the polymer-based detection system and incubate according to the manufacturer's instructions.
-
Washing: Repeat the washing step.
-
Chromogen Development: Apply the chromogen substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Examination: Examine the stained sections under a microscope to assess the staining pattern and intensity. Any specific staining in unexpected cell types or tissues indicates potential cross-reactivity.
Caption: IHC workflow for tissue cross-reactivity assessment.
Conclusion
The choice of conjugation chemistry is a critical parameter that can influence the cross-reactivity profile of an antibody. While this compound offers the advantage of improved pharmacokinetics through PEGylation, the potential for PEG-induced immunogenicity and its impact on off-target binding must be carefully considered. Alternative methods like NHS ester, maleimide, and click chemistry each present their own set of advantages and disadvantages regarding site-specificity and product homogeneity, which in turn can affect cross-reactivity.
Currently, there is a lack of direct, quantitative comparative studies on the cross-reactivity of antibodies conjugated with this compound versus these other methods. Therefore, it is imperative for researchers and drug developers to empirically determine the cross-reactivity of their specific conjugated antibody using a comprehensive panel of in vitro assays, such as those detailed in this guide. A thorough understanding of the potential for off-target binding is essential for the development of safe and effective antibody-based therapeutics and diagnostics. As the field of bioconjugation continues to evolve, the development of novel linker technologies that further minimize the impact on antibody specificity will be of paramount importance.
Performance of Benzyl-PEG12-alcohol in Cellular Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG12-alcohol is a key chemical tool primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that leverage the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. The performance of a PROTAC is critically dependent on the nature of its linker, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This guide provides a comparative analysis of the performance of PROTACs incorporating a this compound linker and its alternatives, supported by experimental data from published studies.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of its efficacy. The length, flexibility, and chemical composition of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the E3 ligase towards the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.
Performance Evaluation of PEGylated Linkers
Polyethylene glycol (PEG) linkers, such as those derived from this compound, are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter that requires careful optimization for each specific target protein and E3 ligase pair.
Impact of PEG Linker Length on Target Protein Degradation
Systematic studies have demonstrated that the length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
A study on Estrogen Receptor α (ERα) degraders highlighted the importance of linker length optimization. While PROTACs with both 12-atom and 16-atom linkers demonstrated binding to ERα, the PROTAC with the 16-atom linker was significantly more potent in degrading the target protein.[1]
Similarly, in the context of TANK-binding kinase 1 (TBK1) degradation, PROTACs with linkers shorter than 12 atoms showed no significant activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[2]
Research on Bromodomain-containing protein 4 (BRD4) degraders revealed a non-linear relationship between PEG linker length and degradation activity. PROTACs with very short (0 PEG units) or longer linkers (4-5 PEG units) were potent degraders, while those with intermediate lengths (1-2 PEG units) showed significantly reduced activity.[2] This underscores that the optimal linker length is not always predictable and must be determined empirically.
Table 1: Illustrative Performance of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG3 | 25 | >95 | MV-4-11 |
| BRD4 | Pomalidomide | PEG4 | 8 | >95 | MV-4-11 |
| BRD4 | Pomalidomide | PEG5 | 18 | >95 | MV-4-11 |
Note: This data is representative and compiled from various sources for comparative purposes. Actual values can vary based on specific experimental conditions.
Comparison with Alternative Linkers
While PEG linkers are prevalent, alternative linker chemistries are also employed in PROTAC design, each with distinct properties.
Alkyl Linkers: These are hydrophobic linkers composed of hydrocarbon chains. In some instances, PROTACs with alkyl linkers have shown superior membrane permeability compared to their PEGylated counterparts. However, their hydrophobicity can sometimes negatively impact the overall solubility of the PROTAC molecule.
Rigid Linkers: Linkers incorporating cyclic structures, such as piperazine (B1678402) or piperidine, introduce conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to increased potency.
Table 2: Comparative Performance of PEG vs. Alkyl Linkers for BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) | Cell Permeability (Caco-2) Papp (10⁻⁶ cm/s) |
| PEG-based | Amino-PEG12-Boc derived | 15 | >95 | 150 | 0.5 |
| Alkyl-based | C12 alkyl chain | 30 | >95 | 25 | 2.0 |
Note: This data is a representative compilation from literature and is intended for comparative purposes. Actual values can vary based on specific experimental conditions.[3]
The data suggests that while the PEG-based linker enhances aqueous solubility and degradation potency (lower DC50), the alkyl-based linker leads to higher cell permeability.[3] This highlights the trade-offs that researchers must consider when selecting a linker for a specific application.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and standardized experimental methodologies.
Western Blotting for Target Protein Degradation
This is a cornerstone technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate a suitable cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
Cell Viability (MTS) Assay
This assay assesses the cytotoxic effect of the PROTAC on the cells.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Add a tetrazolium compound (e.g., MTS) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The selection of the linker is a critical step in the design of an effective PROTAC. This compound provides a versatile, hydrophilic linker that can be readily incorporated into PROTAC synthesis. However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a library of PROTACs with varying linker lengths and compositions, including PEGylated and alkyl-based linkers, is essential for identifying the most potent and efficacious protein degrader for a given therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to undertake such optimization studies.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG12-alcohol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of ensuring a secure research environment and protecting the broader ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl-PEG12-alcohol, a PEGylated compound. Although Polyethylene Glycol (PEG) compounds are often characterized by low toxicity, the presence of the benzyl (B1604629) alcohol moiety in this compound necessitates its handling and disposal as a hazardous chemical.[1] Adherence to these protocols is essential for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound, which are primarily dictated by the properties of benzyl alcohol.
Key Hazards:
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles. If there is a risk of splashing, a face shield should be used.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. Consider double gloving for added protection.[5]
-
Respiratory Protection: Use only in a well-ventilated area. If inhalation of mists or vapors is likely, a respirator may be required.[2]
Quantitative Safety Data
The following table summarizes key safety parameters for the hazardous component, benzyl alcohol.
| Parameter | Value | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][6] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Skin Sensitization | May cause an allergic skin reaction. | [4][5] |
| Aquatic Toxicity (Fish, LC50) | 460 mg/L (96 h, Pimephales promelas) | [2] |
| Aquatic Toxicity (Daphnia, EC50) | 230 mg/L (48 h, Daphnia magna) | [2] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the necessary actions from waste generation to final disposal.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is in its pure form or mixed with other solvents or reagents.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are compatible. It should be collected in a dedicated, properly labeled hazardous waste container.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[7]
-
Collect Absorbent Material: Carefully collect the absorbent material and place it in a suitable, closed container for disposal.[6]
-
Clean the Area: Once the absorbed material is removed, clean the area. Avoid using solvents for cleaning.[7]
Storage of Waste
-
Container Requirements: Use a tightly closed, properly labeled waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Final Disposal
-
Professional Disposal: All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste.[1] This should be handled by a licensed and approved waste disposal company.[8]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8]
-
Do Not:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Benzyl-PEG12-alcohol
Personal Protective Equipment (PPE)
To minimize exposure risk when handling Benzyl-PEG12-alcohol, the following personal protective equipment is mandatory.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield | Essential to protect against potential splashes. An emergency eye wash station should be immediately accessible.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. For prolonged contact or when handling pure compounds, double gloving is advised. Gloves should be inspected before use and changed immediately if contaminated.[1][4][5] |
| Body Protection | Laboratory coat | A buttoned, long-sleeved lab coat should be worn to protect skin and clothing. For tasks with a higher risk of splashes, a chemically resistant apron or gown is recommended.[1][2][6] |
| Respiratory Protection | Use in a well-ventilated area | A NIOSH/MSHA-approved respirator may be necessary if working in poorly ventilated areas or if aerosols or mists are generated.[1][3][6] |
Health Hazard Information
Based on the hazardous properties of benzyl (B1604629) alcohol, this compound should be handled with care. Benzyl alcohol is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[1][7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][7][8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[3][7][8][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[2][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8][9] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach is crucial for both safety and maintaining the integrity of the compound.
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn and that an emergency eye wash station and safety shower are accessible.[7][10]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust or aerosols may be generated.[1][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][7] Do not inhale any dust, mists, or vapors.[7][8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]
Storage:
-
Keep the container tightly sealed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.[7][10]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[7]
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be implemented to mitigate risks and ensure environmental protection.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For larger spills, evacuate non-essential personnel.
-
Containment: For small spills, absorb the substance with an inert, non-combustible material such as sand or earth.[3] For larger spills, dike the area to prevent it from spreading.[3]
-
Cleanup: While wearing appropriate PPE, collect the absorbed material and place it into a suitable, labeled container for disposal.[3][7] Clean the spill area thoroughly.
Disposal:
-
Waste Categorization: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.[1]
-
Segregation: Keep this waste stream separate from general laboratory waste.[1]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound".[1]
-
Final Disposal: Dispose of all contents and containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.[3][7]
Caption: Decision-making process for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. benchchem.com [benchchem.com]
- 4. merck.com [merck.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. synerzine.com [synerzine.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. columbuschemical.com [columbuschemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
